molecular formula C27H44O7 B10818232 25R-Inokosterone

25R-Inokosterone

Cat. No.: B10818232
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-RZUOOELISA-N
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Description

25R-Inokosterone is a useful research compound. Its molecular formula is C27H44O7 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1

InChI Key

JQNVCUBPURTQPQ-RZUOOELISA-N

Isomeric SMILES

CC(CCC([C@@](C)(C1CC[C@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

25R-Inokosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19682-38-3

This technical guide provides an in-depth overview of 25R-Inokosterone, a phytoecdysteroid with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and mechanism of action, with a focus on its role in cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in their investigations of this compound.

Physicochemical Properties

This compound is a C-25 epimer of inokosterone (B78545), a naturally occurring ecdysteroid isolated from the roots of Achyranthes bidentata Blume.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 19682-38-3[2][3][4][5]
Molecular Formula C27H44O7[2][6]
Molecular Weight 480.6 g/mol [2][6]
Purity ≥98%[2]
Appearance Powder[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Storage -20°C for 1 month (protect from light), -80°C for 6 months[8]

Biological Activity and Mechanism of Action

Ecdysteroids, including this compound, are a class of steroid hormones that play a crucial role in the molting and development of arthropods.[7] In mammals, they are not endogenous but can be obtained through diet.[7] Phytoecdysteroids have garnered significant interest due to their low toxicity in vertebrates and a range of reported pharmacological effects.[7]

While direct studies on the specific biological activities of this compound are limited, the broader class of ecdysteroids is known to influence various physiological processes. Of particular interest to researchers is their potential to induce muscle hypertrophy.[9] This anabolic effect is believed to be mediated through the modulation of key cellular signaling pathways, primarily the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9]

The Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a critical regulator of skeletal muscle hypertrophy.[9] Activation of this pathway is essential for increasing muscle fiber size.[9] The kinase Akt, also known as protein kinase B (PKB), is a key upstream regulator of mTOR (mammalian target of rapamycin).[9]

The proposed mechanism by which ecdysteroids may induce muscle hypertrophy involves the activation of Akt, which in turn phosphorylates and activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[10] mTORC1 is a key regulator of protein synthesis and promotes cell growth by phosphorylating downstream effectors such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11] The phosphorylation of p70S6K is a hallmark of mTORC1 activation and is often used as a biomarker for this pathway's activity.[12]

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Caption: Proposed Akt/mTOR signaling pathway for this compound-induced muscle hypertrophy.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for assessing its biological activity in an in vitro model of muscle hypertrophy.

Quantification of this compound in Achyranthes bidentata by HPLC-UV

This protocol describes a validated high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and other phytoecdysones in the roots of Achyranthes bidentata.[2][3][8]

3.1.1. Sample Preparation

  • Dry the roots of Achyranthes bidentata at 60°C and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample and place it in a flask.

  • Add 50 mL of 70% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process twice more with 50 mL of 70% ethanol each time.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Dissolve the residue in 5 mL of methanol (B129727) and filter through a 0.45 µm membrane filter before HPLC analysis.

3.1.2. HPLC Conditions

ParameterCondition
Column YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm)
Mobile Phase Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 30°C
Injection Volume 10 µL

3.1.3. Standard Preparation

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

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HPLC_Workflow Start Start: Plant Material Extraction Ultrasonic Extraction (70% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for the quantification of this compound from Achyranthes bidentata.

In Vitro Muscle Hypertrophy Assay using C2C12 Myotubes

This protocol describes a method to assess the hypertrophic potential of this compound on C2C12 mouse myoblast cells, a well-established in vitro model for studying skeletal muscle differentiation and hypertrophy.[4][5][13]

3.2.1. Cell Culture and Differentiation

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.

3.2.2. Treatment with this compound

  • Prepare a stock solution of this compound in DMSO.

  • On day 5 of differentiation, treat the myotubes with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24-48 hours.

3.2.3. Assessment of Myotube Hypertrophy

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 5% goat serum.

    • Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker for differentiated myotubes.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). An increase in myotube diameter is indicative of hypertrophy.

3.2.4. Western Blot Analysis of Akt/mTOR Signaling

  • Lyse the treated myotubes in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, mTOR, and p70S6K.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

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Hypertrophy_Assay_Workflow Start C2C12 Myoblasts Differentiation Differentiation into Myotubes Start->Differentiation Treatment Treatment with This compound Differentiation->Treatment Assessment Assessment of Hypertrophy Treatment->Assessment Immunofluorescence Immunofluorescence (Myotube Diameter) Assessment->Immunofluorescence Western_Blot Western Blot (Akt/mTOR Signaling) Assessment->Western_Blot Result1 Increased Myotube Diameter Immunofluorescence->Result1 Result2 Increased Phosphorylation of Akt, mTOR, p70S6K Western_Blot->Result2

References

Unveiling 25R-Inokosterone: A Technical Guide to Its Natural Sources, Quantification, and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, has garnered increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Achyranthes bidentata. The document outlines a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the precise quantification of this compound in plant material. Furthermore, this guide presents a hypothesized signaling pathway, offering a visual representation of its potential molecular interactions based on current, albeit limited, research. This compilation of data, experimental methodologies, and theoretical frameworks aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound as a bioactive compound.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried root of Achyranthes bidentata Blume, a medicinal plant belonging to the Amaranthaceae family.[1][2] This plant, commonly known as "Huai Niu Xi" in traditional Chinese medicine, has been a subject of phytochemical investigations that have successfully isolated and identified this compound as one of its steroidal constituents.[1] While other phytoecdysteroids are also present in Achyranthes bidentata, this compound is a significant component, often quantified alongside its epimer, 25S-Inokosterone, and other ecdysteroids like ecdysterone.

Quantitative Analysis of this compound in Achyranthes bidentata

The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin and cultivation practices of the plant. A validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been established for the simultaneous quantification of several phytoecdysteroids, including this compound, in Radix Achyranthis Bidentatae.[3]

Table 1: Quantitative Data of this compound in Radix Achyranthis Bidentatae

AnalyteConcentration Range (mg/g)
This compoundVaries significantly, with ecdysterone generally being the most abundant, followed by 25S-inokosterone and then this compound.[3]

Note: The precise concentration of this compound can be influenced by the specific batch and source of the plant material.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The isolation of this compound from the roots of Achyranthes bidentata typically involves a multi-step chromatographic process. While specific, detailed protocols can vary between laboratories, the general procedure involves the following key steps:

  • Extraction: The dried and powdered roots of Achyranthes bidentata are extracted with a suitable solvent, such as ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to partitioning between different solvents of varying polarities to separate compounds based on their chemical properties.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques. These may include silica (B1680970) gel column chromatography, Sephadex column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including this compound.[1]

Quantification of this compound by HPLC-DAD

A validated HPLC-DAD method provides a reliable and accurate means of quantifying this compound in plant extracts.[3]

Table 2: Detailed Methodology for HPLC-DAD Quantification of this compound

ParameterSpecification
Instrumentation High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
Column Agilent Zorbax C18 column (250 × 4.6 mm, 5.0 µm)[3]
Mobile Phase Isocratic elution with (A) 6% tetrahydrofuran (B95107) in water (v/v) and (B) acetonitrile (B52724) (96:4, v/v)[3]
Flow Rate 0.8 mL/min[3]
Column Temperature 20°C[3]
Detection Wavelength 242 nm[3]
Injection Volume Typically 10-20 µL
Standard Preparation A stock solution of purified this compound is prepared in methanol (B129727) and serially diluted to create a calibration curve.
Sample Preparation The dried root powder of Achyranthes bidentata is extracted with a suitable solvent (e.g., methanol) using ultrasonication or other appropriate methods. The extract is then filtered before injection into the HPLC system.
Method Validation The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and accuracy (recovery). For this specific method, the LOD and LOQ were reported to be less than 7.5 ng and 12.3 ng, respectively. The recoveries ranged from 95.1% to 104.4%.[3]

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathway of this compound has not yet been fully elucidated. However, preliminary research on inokosterone (B78545) and other phytoecdysteroids from Achyranthes bidentata suggests potential interactions with cellular signaling cascades, including pathways related to estrogen receptors. Some studies have indicated that certain compounds from this plant may exert estrogen-like effects.[4]

The following diagram illustrates a hypothesized signaling pathway, based on the potential interaction of this compound with a membrane-associated estrogen receptor, leading to downstream cellular responses. It is important to note that this is a speculative model and requires further experimental validation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound Membrane_ER Membrane Estrogen Receptor (Hypothesized) 25R_Inokosterone->Membrane_ER Signaling_Cascade Signal Transduction Cascade Membrane_ER->Signaling_Cascade Kinase_Activation Kinase Activation Signaling_Cascade->Kinase_Activation Transcription_Factor Transcription Factor Activation Kinase_Activation->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Hypothesized Signaling Pathway of this compound.

The following diagram illustrates the general workflow for the quantification of this compound from Achyranthes bidentata.

G Plant_Material Dried Roots of Achyranthes bidentata Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Quantification Quantification based on Calibration Curve HPLC_Analysis->Quantification Data_Output Concentration of This compound Quantification->Data_Output

Workflow for Quantification of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, quantification, and potential biological interactions of this compound. Achyranthes bidentata stands out as the primary source of this phytoecdysteroid. The provided HPLC-DAD protocol offers a robust method for its accurate quantification, which is essential for standardization and quality control in research and development. While the precise molecular mechanisms of this compound are still under investigation, the hypothesized signaling pathway provides a foundation for future studies. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

The Biosynthesis of 25R-Inokosterone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inokosterone (B78545), a member of the phytoecdysteroid family, is a polyhydroxylated steroid that plays a significant role in plant defense mechanisms and exhibits a range of pharmacological activities. The stereochemistry at the C-25 position is a critical determinant of its biological function, with the 25R-epimer being of particular interest. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 25R-Inokosterone in plants, with a focus on the key enzymatic steps and methodologies for its investigation. While the complete pathway is yet to be fully elucidated, this document synthesizes existing research to present a putative pathway and outlines the experimental approaches required for its definitive characterization.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of ecdysteroid production in plants, originating from the mevalonate (B85504) pathway to produce sterol precursors. The subsequent steps involve a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) monooxygenases.

The proposed pathway initiates with cholesterol, which undergoes a series of modifications to form a 5β-cholest-7-en-6-one backbone, a common intermediate in ecdysteroid synthesis. The key late-stage hydroxylation steps are critical for the formation of inokosterone. While the exact order of these hydroxylations can vary between plant species, a plausible sequence leading to this compound is outlined below.

Inokosterone_Biosynthesis cluster_early Early Steroidogenesis cluster_late Late-Stage Hydroxylations Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Dehydrogenase Ketodiol Ketodiol 7-dehydrocholesterol->Ketodiol 'Halloween' genes (e.g., Phantom, Disembodied, Shadow) Ecdysone Ecdysone Ketodiol->Ecdysone CYP450 (C22-hydroxylase) 20-Hydroxyecdysone 20-Hydroxyecdysone Ecdysone->20-Hydroxyecdysone CYP450 (C20-hydroxylase) This compound This compound 20-Hydroxyecdysone->this compound Putative CYP450 (C25R-hydroxylase)

A putative biosynthetic pathway for this compound in plants.

Key Enzymes in this compound Biosynthesis

The hydroxylation reactions in the later stages of ecdysteroid biosynthesis are catalyzed by a series of cytochrome P450 enzymes. While the enzymes responsible for hydroxylations at C-2, C-20, and C-22 have been studied in various insects and some plants, the specific enzyme catalyzing the stereospecific hydroxylation at C-25 to yield the 25R configuration in plants remains to be definitively identified.

Transcriptome analyses of Achyranthes bidentata, a plant known to produce both 25R- and 25S-inokosterone, have revealed a large number of candidate CYP450 genes.[1][2][3][4][5][6] These studies show a higher expression of many of these genes in the roots, which correlates with the higher accumulation of ecdysteroids in this plant part. This differential expression provides a valuable dataset for identifying the specific C-25 hydroxylase. The presence of both epimers suggests the existence of either a single, non-selective enzyme or, more likely, two distinct stereospecific enzymes.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, studies on the composition of phytoecdysteroids in Achyranthes bidentata provide insights into the relative abundance of different ecdysteroids.

CompoundPlant SourceRelative AbundanceReference
This compoundAchyranthes bidentata rootsVariable, often a major component alongside the 25S-epimer[7]
25S-InokosteroneAchyranthes bidentata rootsVariable, often a major component alongside the 25R-epimer[7]
20-HydroxyecdysoneAchyranthes bidentata rootsMajor ecdysteroid[8]

Further research employing metabolic flux analysis and quantitative proteomics is necessary to determine enzyme kinetics, substrate concentrations, and product yields throughout the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate C-25 Hydroxylase Genes

Objective: To identify candidate cytochrome P450 genes from Achyranthes bidentata that may be responsible for C-25 hydroxylation.

Methodology:

  • RNA Sequencing (RNA-Seq):

    • Extract total RNA from different tissues of A. bidentata (e.g., roots, stems, leaves) at various developmental stages.

    • Perform high-throughput RNA sequencing to generate a comprehensive transcriptome.

    • Assemble the transcriptome de novo and annotate the unigenes by comparing them against public databases (e.g., NCBI, UniProt, KEGG).

    • Identify all putative CYP450 genes based on sequence homology.

  • Differential Gene Expression Analysis:

    • Compare the expression levels of the identified CYP450 genes across different tissues.

    • Prioritize candidate genes that show significantly higher expression in tissues with high inokosterone content (i.e., roots).

gene_identification_workflow A Plant Tissues (Roots, Stems, Leaves) B Total RNA Extraction A->B C RNA Sequencing (RNA-Seq) B->C D Transcriptome Assembly & Annotation C->D E Identification of Putative CYP450 Genes D->E F Differential Expression Analysis E->F G Candidate C-25 Hydroxylase Genes F->G

Workflow for identifying candidate C-25 hydroxylase genes.
Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic activity and stereospecificity of the candidate CYP450 enzymes.

Methodology:

  • Heterologous Expression:

    • Clone the full-length coding sequences of the candidate CYP450 genes into an appropriate expression vector (e.g., for yeast or E. coli).

    • Transform the expression constructs into a suitable host organism.

    • Induce protein expression and purify the recombinant CYP450 enzymes.

  • In Vitro Enzyme Assays:

    • Reconstitute the enzymatic activity by providing a suitable cytochrome P450 reductase and a source of NADPH.

    • Incubate the purified enzyme with potential substrates, such as 20-hydroxyecdysone.

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of inokosterone.

    • Determine the stereochemistry of the product (25R vs. 25S) using chiral chromatography or by comparing the retention time with authentic standards.

  • Kinetic Analysis:

    • Perform enzyme assays with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) of the active enzyme(s).

Extraction and Analysis of Inokosterone

Objective: To extract and quantify this compound from plant material.

Methodology:

  • Extraction:

    • Grind dried and powdered plant material (e.g., A. bidentata roots).

    • Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, using sonication or maceration.

    • Filter the extract and evaporate the solvent to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Perform solid-phase extraction (SPE) or column chromatography to enrich the ecdysteroid fraction and remove interfering compounds.

  • HPLC Analysis:

    • Dissolve the crude or purified extract in the mobile phase.

    • Inject the sample into a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • Use a gradient of water and acetonitrile (B52724) as the mobile phase to separate the different ecdysteroids.

    • Identify and quantify this compound by comparing the retention time and peak area with those of a certified reference standard.

Conclusion

The biosynthesis of this compound in plants presents a fascinating area of research with implications for both plant biology and pharmacology. While the general framework of the pathway is understood to be part of the broader ecdysteroid biosynthesis, the specific enzymes responsible for the key stereospecific hydroxylation at C-25 are yet to be definitively identified. The transcriptome data from Achyranthes bidentata provides a strong foundation for future research to isolate and characterize these crucial enzymes. The experimental protocols outlined in this guide offer a roadmap for researchers to unravel the complete biosynthetic pathway of this compound, which will be instrumental for its potential biotechnological production and for the development of novel therapeutic agents.

References

The Core Mechanism of 25R-Inokosterone in Insect Metamorphosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect metamorphosis is a complex biological process orchestrated by a cascade of hormonal signals, primarily initiated by ecdysteroids. 25R-Inokosterone, a phytoecdysteroid, acts as a potent agonist of the ecdysone (B1671078) receptor (EcR), thereby initiating the downstream genetic pathways that drive metamorphic changes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the ecdysone receptor complex, the subsequent signaling cascade, and the experimental protocols used to elucidate this mechanism. The document is intended for researchers, scientists, and drug development professionals working in entomology, endocrinology, and insecticide development.

Introduction to Ecdysteroid Signaling in Insect Metamorphosis

Insect development, particularly the transition from larval stages to pupa and adult, is under the tight control of steroid hormones known as ecdysteroids.[1] The primary active ecdysteroid in many insects is 20-hydroxyecdysone (B1671079) (20E).[1] These hormones are synthesized in the prothoracic gland and released into the hemolymph in pulses, with each pulse triggering a specific developmental event like molting or the onset of metamorphosis.[1][2]

The cellular effects of ecdysteroids are mediated by a nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] This heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes.[3][4] In the absence of a ligand, the EcR/USP complex may be associated with corepressors, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like 20E or this compound, the receptor complex undergoes a conformational change, sheds corepressors, recruits coactivators, and initiates the transcription of a hierarchy of genes that orchestrate the complex cellular processes of metamorphosis.[2]

This compound as an Ecdysone Receptor Agonist

This compound is a naturally occurring phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones. It is important to note that naturally occurring inokosterone (B78545) is often a mixture of the 25R and 25S epimers.[5] Phytoecdysteroids are believed to be part of the plant's defense mechanism against herbivorous insects by disrupting their development.

As an agonist of the ecdysone receptor, this compound mimics the action of the endogenous hormone 20E. It binds to the ligand-binding pocket of the EcR subunit of the EcR/USP heterodimer, triggering the downstream signaling cascade. The binding of an agonist is crucial for the high-affinity interaction of the receptor complex with DNA.[6]

Quantitative Data on Ecdysteroid Activity
CompoundAssay TypeSpecies/Cell LineValue (IC50/EC50/Kd)Reference
Ponasterone A Competitive BindingChilo suppressalisKd = 1.2 nM (with USP)[6]
Ponasterone A Competitive BindingPlutella xylostellaKd = 2.3 nM
20-Hydroxyecdysone Competitive BindingAmericamysis bahiaIC50 = 35 nM
Tebufenozide Competitive BindingPlutella xylostellaIC50 = 80.58 nM[7]
Ponasterone A Competitive BindingChilo suppressalisKd = 55 nM (without USP)

Note: IC50 is the half maximal inhibitory concentration, EC50 is the half maximal effective concentration, and Kd is the dissociation constant. Lower values indicate higher affinity or potency.

The this compound Signaling Pathway

The mechanism of action of this compound follows the canonical ecdysteroid signaling pathway. The key steps are outlined below and visualized in the accompanying diagram.

  • Binding to the Receptor: this compound enters the target cell and binds to the ligand-binding domain of the EcR subunit of the EcR/USP heterodimer located in the nucleus.

  • Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the EcR/USP complex. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes.

  • Binding to Ecdysone Response Elements (EcREs): The activated ligand-receptor-coactivator complex binds to EcREs in the promoter regions of early-response genes.

  • Initiation of Primary Gene Transcription: This binding event initiates the transcription of a small set of "early" genes, which include transcription factors such as Broad-Complex (Br-C), E74, and E75.

  • Secondary Gene Cascade: The protein products of these early genes then act as transcription factors themselves, activating a larger set of "late" genes. This creates a hierarchical gene expression cascade.

  • Metamorphic Events: The products of the late genes are the ultimate effectors that drive the diverse cellular responses of metamorphosis, including apoptosis of larval tissues, and the proliferation and differentiation of adult structures.

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Inokosterone_N This compound EcR_USP_active Inokosterone-EcR/USP + Co-activator Inokosterone_N->EcR_USP_active Binds EcR_USP_inactive EcR/USP + Co-repressor EcR_USP_inactive->EcR_USP_active Ligand Binding (Activation) EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Early_Genes Early Genes (e.g., Br-C, E74, E75) EcRE->Early_Genes Initiates Transcription Early_Proteins Early Gene Proteins Early_Genes->Early_Proteins Translation Late_Genes Late Genes Early_Proteins->Late_Genes Activate/Repress Transcription Late_Proteins Late Gene Proteins Late_Genes->Late_Proteins Translation Metamorphosis Metamorphic Events (Apoptosis, Differentiation, etc.) Late_Proteins->Metamorphosis Induce Inokosterone_C This compound Inokosterone_C->Inokosterone_N Enters Nucleus

Caption: Ecdysone signaling pathway activated by this compound.

Key Experimental Protocols

The elucidation of the mechanism of action of ecdysone agonists like this compound relies on several key in vitro and in vivo experimental techniques.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the EcR/USP receptor complex by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Preparation: The ligand-binding domains of EcR and USP are expressed, often as fusion proteins (e.g., GST-fusion) in E. coli, and purified.[7] The two proteins are then mixed to form the heterodimeric receptor complex.

  • Assay Setup: A constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A) is incubated with the prepared EcR/USP complex.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a filter plate that retains the larger receptor complex while allowing the free ligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated, which is inversely proportional to the binding affinity of the test compound.

Binding_Assay_Workflow Start Start Prepare_Receptor Prepare EcR/USP Receptor Complex Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand ([³H]-PonA) and Test Compound Prepare_Receptor->Incubate Filter Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Line and Plasmids: An insect cell line (e.g., Drosophila S2 cells or Spodoptera Sf9 cells) is used. These cells are co-transfected with:

    • An expression vector for EcR.

    • An expression vector for USP.

    • A reporter plasmid containing an EcRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Treatment: The transfected cells are treated with various concentrations of the test compound (this compound). A known agonist like 20E is used as a positive control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate. For a β-galactosidase reporter, a colorimetric substrate is added, and the absorbance is measured.

  • Data Analysis: The reporter activity is plotted against the concentration of the test compound. The EC50 value (the concentration that elicits a half-maximal response) is calculated to determine the potency of the compound as an ecdysone agonist.

Reporter_Assay_Workflow Start Start Transfect Co-transfect Insect Cells with EcR, USP, and Reporter Plasmids Start->Transfect Treat Treat Cells with Test Compound Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity (e.g., Luminescence) Lyse->Measure Analyze Analyze Data and Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a reporter gene assay.

Implications for Drug and Insecticide Development

A thorough understanding of the mechanism of action of this compound and other ecdysteroids is paramount for the development of novel and selective insecticides. The ecdysone receptor is an ideal target for insecticides because it is specific to arthropods and absent in vertebrates, thus offering a high degree of safety for non-target organisms.[2]

By acting as potent agonists, compounds like this compound can prematurely trigger the molting process, leading to developmental abnormalities and ultimately, the death of the insect. The development of synthetic non-steroidal ecdysone agonists, such as the bisacylhydrazines (e.g., tebufenozide), has been a major success in insecticide research, and these compounds also act by binding to the EcR.[2] Further research into the structure-activity relationships of natural ecdysteroids like this compound can provide valuable insights for the design of new, more effective, and environmentally benign insect growth regulators.

Conclusion

This compound functions as a potent agonist of the ecdysone receptor, mimicking the natural insect molting hormone 20-hydroxyecdysone. Its mechanism of action involves binding to the EcR/USP heterodimer, which then activates a hierarchical cascade of gene expression, leading to the profound cellular and physiological changes associated with insect metamorphosis. The study of this mechanism, through techniques such as competitive binding and reporter gene assays, not only deepens our understanding of insect endocrinology but also provides a critical foundation for the rational design of next-generation insecticides.

References

The Physiological Role of 25R-Inokosterone in Achyranthes bidentata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Achyranthes bidentata, a revered herb in traditional medicine, is a rich source of bioactive compounds, among which the phytoecdysteroid 25R-Inokosterone is of significant interest. This technical guide provides an in-depth analysis of the physiological roles of this compound, primarily focusing on its neuroprotective and anti-inflammatory properties as elucidated from studies on A. bidentata extracts and its purified components. While research on the isolated this compound is still emerging, this paper synthesizes the current understanding of its involvement in key signaling pathways, including the JUN/CREB-cAMP and PI3K/Akt pathways. Detailed experimental protocols for relevant in vivo and in vitro assays are provided to facilitate further research in this promising area of drug discovery and development.

Introduction

This guide focuses on the physiological effects of this compound, drawing evidence from studies on A. bidentata extracts and its fractions. The primary activities discussed are neuroprotection against apoptosis and excitotoxicity, and the modulation of inflammatory responses. The underlying molecular mechanisms, particularly the modulation of critical signaling pathways, are explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Phytochemistry of this compound in Achyranthes bidentata

This compound is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is an isomer of 25S-inokosterone, and both are found in the roots of A. bidentata.[4] The identification and quantification of these compounds are typically achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[5]

Physiological Roles and Pharmacological Activities

The physiological activities of this compound are inferred from the biological effects of A. bidentata extracts in which it is a prominent component. The primary areas of investigation have been neuroprotection and anti-inflammation.

Neuroprotective Effects

Extracts of A. bidentata have demonstrated significant neuroprotective potential in both in vivo and in vitro models.[3] These effects are largely attributed to the inhibition of neuronal apoptosis. Studies have identified this compound, along with other compounds like β-Ecdysone and quercetin, as key active constituents targeting the JUN/CREB-cAMP signaling pathway to mitigate neuronal apoptosis.[3] The neuroprotective actions are mediated through the suppression of pro-apoptotic factors and the enhancement of cell survival signals.

Anti-inflammatory and Immunomodulatory Activities

A. bidentata extracts have been shown to possess anti-inflammatory properties. While the specific contribution of this compound to this effect is not yet fully quantified, the plant's saponins (B1172615) and polysaccharides have been demonstrated to reduce inflammatory markers.[6][7] The anti-inflammatory mechanisms of the plant's extracts are linked to the modulation of signaling pathways such as the PI3K/Akt and NF-κB pathways.[1][7][8]

Data Presentation: Quantitative Effects of Achyranthes bidentata Extracts

The following tables summarize the quantitative data from studies on A. bidentata extracts and its fractions. It is important to note that these effects are due to the combined action of multiple constituents, including this compound.

Table 1: Neuroprotective Effects of Achyranthes bidentata Polypeptide Fraction k (ABPPk) in vitro

Experimental ModelTreatmentParameter MeasuredResultReference
Primary Cortical Neurons (OGD Model)ABPPkNeuronal SurvivalIncreased[9]
Primary Cortical Neurons (OGD Model)ABPPkNeuronal ApoptosisInhibited[9]
LPS-activated Primary MicrogliaABPPkGlutamate (B1630785) ReleaseInhibited (Concentration-dependent)[10]
Primary Cortical Neurons stimulated with Microglia Conditioned MediumABPPk pretreatment of microgliaNeuronal ViabilityIncreased[10]
Primary Cortical Neurons stimulated with Microglia Conditioned MediumABPPk pretreatment of microgliaLDH ReleaseDecreased[10]
Primary Cortical Neurons stimulated with Microglia Conditioned MediumABPPk pretreatment of microgliaIntracellular Calcium InfluxReduced[10]
Primary Cortical Neurons stimulated with Microglia Conditioned MediumABPPk pretreatment of microgliaMitochondrial Membrane PotentialRestored[10]

Table 2: Anti-inflammatory Effects of Achyranthes bidentata Saponins (ABS) in vitro

Experimental ModelTreatmentParameter MeasuredResultReference
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)Caspase-3 ActivationSuppressed[6]
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)Bax and Bad Protein LevelsInhibited[6]
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)Bcl-xL Protein ExpressionPromoted[6]
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)MMP-3 and MMP-9 ExpressionDownregulated[6]
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)COX-2 ExpressionDownregulated[6]
IL-1β-induced Rat ChondrocytesABS (3, 10, 30 µg/mL)NF-κB ActivationInhibited[6]

Signaling Pathways Modulated by Achyranthes bidentata Constituents

JUN/CREB-cAMP Signaling Pathway in Neuroprotection

Studies on A. bidentata Radix (ABR) have shown that its neuroprotective effects against apoptosis are mediated through the regulation of the JUN/CREB-cAMP signaling pathway. This compound has been identified as one of the key bioactive compounds targeting JUN and CREB.[3] The proposed mechanism involves the modulation of cAMP levels, which in turn influences the phosphorylation and activity of CREB, a transcription factor crucial for neuronal survival. Concurrently, the activity of JUN, a component of the AP-1 transcription factor involved in apoptotic pathways, is also modulated.

JUN_CREB_cAMP_Pathway ABR Achyranthes bidentata Radix (contains this compound) cAMP cAMP Signaling ABR->cAMP modulates JUN JUN ABR->JUN inhibits CREB CREB cAMP->CREB activates Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Neuronal_Apoptosis Neuronal Apoptosis JUN->Neuronal_Apoptosis

Caption: JUN/CREB-cAMP signaling in neuroprotection.

PI3K/Akt Signaling Pathway in Neuroprotection and Anti-inflammation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of the effects of A. bidentata. Polypeptide fractions from the plant (ABPPk) have been shown to promote the phosphorylation of Akt.[8] This activation of the PI3K/Akt pathway is linked to the inhibition of NADPH oxidase 2 (NOX2) and subsequent reduction in reactive oxygen species (ROS) production in microglia, thereby reducing neurotoxicity.[8] In the context of inflammation, this pathway is often linked to the regulation of pro-inflammatory cytokines and enzymes.

PI3K_Akt_Pathway ABPPk Achyranthes bidentata Polypeptide Fraction k PI3K PI3K ABPPk->PI3K activates Akt Akt (Phosphorylation) PI3K->Akt NOX2 NOX2 Akt->NOX2 inhibits ROS ROS Production NOX2->ROS Neurotoxicity Microglial Neurotoxicity ROS->Neurotoxicity

Caption: PI3K/Akt signaling in microglial neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the analysis and physiological effects of Achyranthes bidentata constituents.

UPLC-MS/MS for Identification of this compound

This protocol is adapted from studies characterizing the chemical constituents of A. bidentata.[5]

  • Sample Preparation:

    • The dried and powdered roots of Achyranthes bidentata are extracted with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux extraction.

    • The extract is filtered, and the solvent is evaporated under reduced pressure.

    • The dried extract is redissolved in a compatible solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: An ultra-high performance liquid chromatography system coupled with a mass spectrometer (e.g., Agilent 1290 Infinity II LC System with a 6545XT AdvanceBio Q-TOF).

    • Column: A C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used, for example, with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI), typically in both positive and negative ion modes.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ions.

  • Data Analysis:

    • Compound identification is based on matching the retention time, accurate mass, and MS/MS fragmentation pattern with those of a reference standard of this compound and with entries in chemical databases.

UPLC_MS_Workflow Start Dried A. bidentata Root Powder Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction Filtration_Evaporation Filtration & Evaporation Extraction->Filtration_Evaporation Redissolution_Filtering Redissolution & Syringe Filtering Filtration_Evaporation->Redissolution_Filtering UPLC_Separation UPLC Separation (C18 column, gradient elution) Redissolution_Filtering->UPLC_Separation MS_Detection Mass Spectrometry (ESI, MS/MS) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Retention time, m/z, fragmentation) MS_Detection->Data_Analysis End Identification of this compound Data_Analysis->End

Caption: UPLC-MS/MS workflow for this compound.

In Vitro Neuroprotection Assay using HT22 Cells

This protocol is a generalized method based on studies investigating neuroprotective effects against glutamate-induced or oxidative stress-induced apoptosis in the HT22 hippocampal neuronal cell line.[11][12]

  • Cell Culture:

    • HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the A. bidentata extract or its fractions.

    • After a pre-incubation period (e.g., 2-24 hours), a neurotoxic insult is introduced, such as glutamate (e.g., 5 mM) or hydrogen peroxide (H2O2).

    • The cells are incubated for a further 12-24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assessment (Flow Cytometry):

    • Cells are seeded in 6-well plates and treated as described above.

    • After treatment, cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the anti-inflammatory activity of compounds.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Experimental Procedure:

    • The animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the A. bidentata extract.

    • The test substances are administered orally one hour before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound, a key phytoecdysteroid in Achyranthes bidentata, is strongly implicated in the plant's significant neuroprotective and anti-inflammatory activities. Current research, primarily on the plant's extracts and fractions, suggests that these effects are mediated through the modulation of critical signaling pathways, including the JUN/CREB-cAMP and PI3K/Akt pathways.

A significant gap in the current literature is the lack of extensive studies on isolated this compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound to enable precise pharmacological studies.

  • Quantitative Pharmacological Studies: Determining the specific dose-response relationships, IC50 values, and efficacy of pure this compound in various disease models.

  • Mechanistic Elucidation: Investigating the direct molecular targets of this compound and its precise role in modulating the identified signaling pathways.

  • In Planta Role: Understanding the physiological function of this compound within Achyranthes bidentata itself, which could provide insights into its biosynthesis and ecological significance.

A deeper understanding of the physiological roles and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for neurodegenerative and inflammatory diseases. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

An In-Depth Technical Guide to 25R-Inokosterone: Discovery, History, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid with significant biological activity. It details the initial discovery and isolation of this compound, tracing its scientific history from its first identification to current research. The guide presents detailed experimental protocols for its extraction, purification, and structural elucidation. Furthermore, it explores the molecular mechanisms of action, including its role in the ecdysteroid and mTOR signaling pathways, supported by quantitative data and pathway diagrams. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Discovery and History

The journey of this compound began with the broader exploration of phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones.

The Dawn of Phytoecdysteroid Research

The mid-1960s marked a pivotal moment in natural product chemistry with the discovery of ecdysteroids in plants. Prior to this, these compounds were thought to be exclusive to arthropods. This paradigm shift opened a new field of research into the distribution, function, and potential applications of these plant-derived steroids.

First Isolation and Structural Elucidation of this compound

In 2004, a significant breakthrough was made by a team of researchers from Peking University in Beijing, China. Zhu, Liang, Zhao, and Wang reported the successful isolation and structural identification of the C-25 epimers of inokosterone (B78545) from the roots of the traditional Chinese medicinal plant, Achyranthes bidentata Blume.[1]

Through the use of various chromatographic methods and spectral analysis, they were able to isolate and characterize three compounds: 25S-Inokosterone, This compound , and ecdysterone.[1] This seminal work was the first to report the absolute configurations and the 13C-NMR data for both 25R- and 25S-Inokosterone, laying the foundational knowledge for all subsequent research on these specific stereoisomers.[1]

Subsequent Research and Milestones

Following its discovery, research on this compound and other phytoecdysteroids from Achyranthes bidentata continued to expand. Further studies focused on refining isolation techniques, characterizing additional phytoecdysteroids from the plant, and exploring the diverse biological activities of these compounds.[2][3][4] This ongoing research has highlighted the potential of Achyranthes bidentata as a rich source of bioactive ecdysteroids and has spurred investigations into their pharmacological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC27H44O7PubChem
Molecular Weight480.6 g/mol PubChem
IUPAC Name(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3S,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,15,16,17-dodecahydro-6H-cyclopenta[a]phenanthren-6-onePubChem
CAS Number19682-38-3PubChem

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of this compound from Achyranthes bidentata.

Isolation and Purification of this compound

The following protocol is a composite method based on established procedures for extracting phytoecdysteroids from Achyranthes bidentata.[1][2][3][4]

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification start Dried and powdered roots of Achyranthes bidentata extraction Maceration with 95% Ethanol (3x) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between Ethyl Acetate and Water concentration->partition aqueous_layer Aqueous Layer (rich in ecdysteroids) partition->aqueous_layer silica_gel Silica Gel Column Chromatography (Elution with Chloroform-Methanol gradient) aqueous_layer->silica_gel fractions Collection of Ecdysteroid-rich Fractions silica_gel->fractions hplc Preparative HPLC (C18 column, Methanol-Water gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound G center Structural Elucidation of this compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition center->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) center->nmr ir Infrared (IR) Spectroscopy - Functional Groups center->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy - Chromophores center->uv G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone_cyto This compound Inokosterone_nuc This compound Inokosterone_cyto->Inokosterone_nuc Translocates EcR Ecdysone Receptor (EcR) Complex EcR-USP-Inokosterone Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds Gene Target Gene Transcription EcRE->Gene Regulates Protein Protein Synthesis Gene->Protein Response Biological Response Protein->Response Inokosterone_nuc->Complex Inokosterone This compound Receptor Cell Surface or Intracellular Receptor Inokosterone->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits Inhibition

References

25R-Inokosterone: A Phytoecdysteroid in Traditional Medicine and its Modern Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

25R-Inokosterone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is an isomer of 25S-inokosterone, with the difference lying in the stereochemistry at the C-25 position.[1] This compound is a significant bioactive constituent of several plants utilized in traditional medicine, most notably from the roots of Achyranthes bidentata Blume (known as "Huai Niuxi" in Traditional Chinese Medicine - TCM) and Gentiana rigescens.[2][3] In TCM, Achyranthes bidentata is traditionally used to nourish the liver and kidneys, strengthen bones and muscles, and to treat conditions such as joint pain, and menstrual disorders.[4][5] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a range of pharmacological activities for this compound, including osteogenic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and its known mechanisms of action.

Chemical and Physical Properties

This compound is a polyhydroxylated steroidal ketone. Its chemical properties are summarized below.

PropertyValue
Molecular FormulaC₂₇H₄₄O₇
Molecular Weight480.6 g/mol
IUPAC Name(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
CAS Number19682-38-3

Role in Traditional Medicine

In Traditional Chinese Medicine, the herb Achyranthes bidentata, a primary source of this compound, is valued for its ability to "invigorate blood circulation and remove blood stasis" and to "strengthen sinews and bones". It is a common ingredient in formulas used to treat osteoporosis, arthritis, and traumatic injuries.[4] The presence of phytoecdysteroids like this compound is believed to contribute significantly to these therapeutic effects. The processing of Achyranthes bidentata roots, such as salt-processing, has been found to increase the concentration of this compound, which is thought to enhance its therapeutic efficacy.[4]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of plants containing this compound, revealing several key pharmacological activities. The available quantitative data from these studies are summarized below.

Osteogenic Activity

This compound has demonstrated significant potential in promoting bone formation, supporting its traditional use in treating bone-related ailments.

AssayCell Line/ModelConcentrations TestedObserved EffectReference
Osteogenic Differentiation of BMSCsBone Marrow Mesenchymal Stem Cells (BMSCs)50, 100, 200 mg/L (approx. 104, 208, 416 µM)Improved cell viability, osteogenic differentiation, and cellular mineralization. Increased expression of BMP2, Smad1, RUNX2, Collagen I, ALP, and OCN.[6]
In vivo Osteoporosis ModelOvariectomy (OVX)-induced OP rats2, 4 mg/kg (by gavage)Antagonized bone loss and improved osteogenic differentiation marker expression.[6]
Anti-inflammatory and Antioxidant Activity

Mechanisms of Action and Signaling Pathways

Research into the molecular mechanisms of this compound has identified key signaling pathways through which it exerts its biological effects.

BMP2 Signaling Pathway in Osteogenic Differentiation

This compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[6] This pathway is crucial for bone formation and repair. The proposed mechanism involves the upregulation of BMP2 expression, which then leads to the phosphorylation and activation of Smad1. Activated Smad1 forms a complex that translocates to the nucleus and, in conjunction with the transcription factor RUNX2, promotes the expression of osteogenic marker genes like alkaline phosphatase (ALP), collagen I, and osteocalcin (B1147995) (OCN), ultimately leading to matrix mineralization and bone formation.[6]

BMP2_Signaling_Pathway Inokosterone (B78545) This compound BMSCs BMSCs Inokosterone->BMSCs treatment BMP2 BMP2 Expression BMSCs->BMP2 upregulates Smad1 Smad1 Phosphorylation BMP2->Smad1 activates RUNX2 RUNX2 Activation Smad1->RUNX2 activates Osteogenic_Genes Osteogenic Gene Expression (ALP, COL1A1, OCN) RUNX2->Osteogenic_Genes promotes Differentiation Osteogenic Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Inokosterone-induced BMP2 signaling in osteogenic differentiation.

Mitophagy Pathway in Anti-aging

In studies using yeast as a model organism, inokosterone has been shown to extend lifespan by inducing mitophagy, a specific form of autophagy for the selective degradation of mitochondria. This process is critical for mitochondrial quality control and reducing oxidative stress. The proposed mechanism involves the receptor protein Atg32 on the mitochondrial surface, which, when activated, recruits the core autophagy machinery (e.g., Atg8, Atg11) to engulf and degrade damaged or superfluous mitochondria. This cellular cleansing process helps to reduce the accumulation of reactive oxygen species (ROS), a key factor in aging.

Mitophagy_Pathway cluster_cell Yeast Cell Inokosterone Inokosterone Atg32 Atg32 Receptor (on mitochondrial surface) Inokosterone->Atg32 induces activation Mitochondria Damaged Mitochondria (Increased ROS) Mitochondria->Atg32 presents Mitophagosome Mitophagosome Formation Mitochondria->Mitophagosome engulfed by Autophagy_Machinery Autophagy Machinery (Atg8, Atg11, etc.) Atg32->Autophagy_Machinery recruits Autophagy_Machinery->Mitophagosome initiates Vacuole Vacuole (Lysosome) Mitophagosome->Vacuole fuses with Degradation Mitochondrial Degradation Vacuole->Degradation mediates Cellular_Health Reduced ROS & Extended Lifespan Degradation->Cellular_Health leads to

Caption: Inokosterone-induced mitophagy for cellular anti-aging effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Extraction and Isolation of this compound from Achyranthes bidentata

This protocol describes a general method for the extraction and chromatographic separation of this compound.

  • Extraction:

    • Dried and powdered roots of Achyranthes bidentata are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux.

    • The extraction is typically repeated multiple times to ensure maximum yield.

    • The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid-containing fraction is typically enriched in the more polar fractions.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • HPLC Isolation:

    • Fractions containing inokosterone are further purified by High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.[1][7]

    • An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used.[7]

    • The elution is monitored by a UV detector, typically at around 245 nm.[1]

    • The peaks corresponding to this compound and its epimer 25S-Inokosterone are collected.

  • Structure Elucidation:

    • The structure and stereochemistry of the isolated compounds are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC).[1]

Extraction_Workflow Plant Dried, Powdered Achyranthes bidentata Roots Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Enriched_Fraction Ecdysteroid-Enriched Fraction Fractionation->Enriched_Fraction Column_Chrom Column Chromatography (Silica Gel / Sephadex) Enriched_Fraction->Column_Chrom Semi_Pure Semi-Purified Fractions Column_Chrom->Semi_Pure HPLC Preparative HPLC (C18 Column) Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the extraction and isolation of this compound.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

This protocol is used to assess the ability of this compound to induce mineralization in osteoblast precursor cells, such as Bone Marrow Mesenchymal Stem Cells (BMSCs).

  • Cell Culture:

    • Seed BMSCs in a multi-well plate and culture until they reach 80-90% confluency.

  • Induction of Differentiation:

    • Replace the growth medium with an osteogenic differentiation medium containing this compound at various concentrations (e.g., 104, 208, 416 µM).[6] A negative control group (osteogenic medium without inokosterone) and a vehicle control should be included.

    • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • Fixation:

    • Aspirate the medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde or 10% formalin for 30-60 minutes at room temperature.

  • Staining:

    • Wash the fixed cells with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature in the dark.

    • Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.

  • Analysis:

    • Calcium deposits, indicating matrix mineralization, will stain bright orange-red.

    • The stained wells can be visualized and photographed using a microscope. For quantitative analysis, the stain can be extracted with a solution (e.g., 10% cetylpyridinium (B1207926) chloride) and the absorbance measured spectrophotometrically.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or DMSO). A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the this compound solutions (or controls) to each well.

    • Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion and Future Directions

This compound stands out as a promising bioactive compound with a strong foundation in traditional medicine and growing support from modern pharmacological research. Its demonstrated ability to promote osteogenic differentiation via the BMP2 signaling pathway provides a clear scientific rationale for its traditional use in strengthening bones and treating skeletal disorders. Furthermore, its role in promoting cellular health through mechanisms like mitophagy highlights its potential as an anti-aging agent.

For drug development professionals, this compound represents a valuable lead compound. However, further research is necessary to fully characterize its therapeutic potential. Key future directions should include:

  • Quantitative Pharmacological Studies: Determining the IC₅₀ and EC₅₀ values for its anti-inflammatory and antioxidant activities is crucial for understanding its potency and for comparative analysis.

  • Receptor Binding Studies: Elucidating its binding affinity and selectivity for nuclear receptors, such as the estrogen receptor, will provide deeper insights into its mechanism of action and potential side effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its drug-like properties and safety profile for clinical development.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to validate its efficacy and safety in treating conditions like osteoporosis and inflammatory disorders in humans.

The continued investigation of this compound, bridging the gap between traditional knowledge and modern science, holds significant promise for the development of novel therapeutics.

References

Anabolic Properties of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research directly investigating the anabolic properties of 25R-Inokosterone in mammalian skeletal muscle is limited. This guide synthesizes the current understanding of a closely related and extensively studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), to infer the potential mechanisms and effects of this compound. This approach is based on their structural similarity within the ecdysteroid class of compounds. All quantitative data and experimental protocols presented herein are derived from studies on ecdysterone and should be considered representative of the potential, yet unconfirmed, properties of this compound.

Executive Summary

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. While they do not bind to the androgen receptor and are devoid of androgenic side effects, certain phytoecdysteroids have demonstrated significant anabolic properties in mammalian skeletal muscle. This technical guide focuses on the anabolic potential of this compound, a specific phytoecdysteroid. Due to a scarcity of direct research on this compound, this document leverages data from its well-studied analogue, 20-hydroxyecdysone (ecdysterone), to provide a comprehensive overview of the likely mechanisms of action, quantitative anabolic effects, and relevant experimental methodologies. The primary proposed mechanism involves a non-genomic signaling cascade initiated at the cell surface, potentially through Estrogen Receptor β (ERβ), leading to the activation of the PI3K/Akt pathway, a key regulator of muscle protein synthesis and hypertrophy.

Proposed Mechanism of Anabolic Action

The anabolic effects of phytoecdysteroids in mammals are believed to be mediated through a non-genomic signaling pathway that does not involve the androgen receptor. The current leading hypothesis suggests a mechanism involving the activation of Estrogen Receptor β (ERβ), which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Signaling Pathway Overview

The proposed signaling pathway for the anabolic action of ecdysteroids like this compound begins with its interaction with a cell surface receptor, which is hypothesized to be Estrogen Receptor β (ERβ). This binding event is thought to trigger a rapid intracellular response, leading to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt is a central node in the regulation of cell growth and protein synthesis. Once activated, Akt phosphorylates downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK3β), which ultimately leads to an increase in muscle protein synthesis and subsequent muscle hypertrophy.

Ecdysteroid_Anabolic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inokosterone This compound ERb Estrogen Receptor β (ERβ) Inokosterone->ERb Binding PI3K PI3K ERb->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy InVitro_Workflow Start Start: C2C12 Myoblasts Differentiation Induce Differentiation (DMEM + 2% Horse Serum) Start->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with this compound, Vehicle, or Positive Controls (DHT, IGF-1) Myotubes->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Imaging Microscopy and Image Capture Incubation->Imaging Analysis Measure Myotube Diameter and Statistical Analysis Imaging->Analysis End End: Quantify Hypertrophy Analysis->End

The Anti-Diabetic Potential of 25R-Inokosterone: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Phytoecdysteroids, a class of plant-derived steroid hormones, have emerged as promising candidates for anti-diabetic drug development. This technical guide focuses on the anti-diabetic potential of a specific phytoecdysteroid, 25R-Inokosterone. While research directly investigating this compound is nascent, extensive studies on the closely related and abundant ecdysteroid, 20-hydroxyecdysone (B1671079) (20HE), provide a strong foundation for understanding the potential mechanisms and effects of this compound class. This whitepaper will, therefore, leverage the significant body of evidence for 20HE to build a comprehensive overview of the anti-diabetic potential of this compound, detailing its effects on glucose metabolism, insulin (B600854) signaling, and providing in-depth experimental protocols and pathway visualizations to guide future research and development.

Quantitative Data on the Anti-Diabetic Effects of Ecdysteroids (20-Hydroxyecdysone as a proxy)

The anti-diabetic effects of 20-hydroxyecdysone (20HE) have been quantified in both in vitro and in vivo models. The following tables summarize the key findings, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Effects of 20-Hydroxyecdysone on Hepatic Glucose Metabolism

Cell LineTreatmentParameter MeasuredResultReference
H4IIE rat hepatoma cells20HE (various concentrations)Glucose ProductionDose-dependent reductionKizelsztein et al., 2009
H4IIE rat hepatoma cells20HE (10 µM)PEPCK mRNA ExpressionSignificant decreaseKizelsztein et al., 2009
H4IIE rat hepatoma cells20HE (10 µM)G6Pase mRNA ExpressionSignificant decreaseKizelsztein et al., 2009

Table 2: In Vivo Effects of 20-Hydroxyecdysone in a Diet-Induced Obesity Mouse Model

Animal ModelTreatmentDurationParameter MeasuredResultReference
C57BL/6J mice on high-fat diet20HE (10 mg/kg/day, oral)13 weeksBody Weight GainSignificantly lower than HFD controlKizelsztein et al., 2009
C57BL/6J mice on high-fat diet20HE (10 mg/kg/day, oral)13 weeksPlasma Insulin Levels4.5-fold decrease compared to HFD controlKizelsztein et al., 2009[1]
C57BL/6J mice on high-fat diet20HE (10 mg/kg/day, oral)13 weeksGlucose Tolerance (IPGTT)Significantly improved at 30 and 60 minKizelsztein et al., 2009[1]
C57BL/6J mice on high-fat diet20HE (10 mg/kg/day, oral)13 weeksHepatic PEPCK ExpressionReducedKizelsztein et al., 2009[1]
C57BL/6J mice on high-fat diet20HE (10 mg/kg/day, oral)13 weeksHepatic G6Pase ExpressionReducedKizelsztein et al., 2009[1]

Signaling Pathway of Ecdysteroid-Mediated Anti-Diabetic Effects

Research indicates that the anti-diabetic effects of 20HE are mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway, a central regulator of glucose metabolism. 20HE has been shown to induce the phosphorylation of Akt, leading to the downstream suppression of key gluconeogenic enzymes.

Inokosterone_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects 25R_Inokosterone This compound Insulin_Receptor Insulin Receptor (Putative Target) 25R_Inokosterone->Insulin_Receptor Activates PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits FOXO1 FOXO1 Akt->FOXO1 Inhibits (Nuclear Exclusion) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Gluconeogenesis_Genes PEPCK & G6Pase (Gluconeogenic Genes) FOXO1->Gluconeogenesis_Genes Promotes Transcription Glucose_Production Hepatic Glucose Production Gluconeogenesis_Genes->Glucose_Production Leads to

Caption: Proposed signaling pathway for the anti-diabetic effects of this compound.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of ecdysteroid anti-diabetic potential.

In Vitro Glucose Production Assay in H4IIE Hepatoma Cells

This protocol is adapted from methodologies used to assess the effect of compounds on hepatic glucose output.

Glucose_Production_Assay_Workflow Cell_Seeding 1. Seed H4IIE cells in 24-well plates and grow to confluence. Serum_Starvation 2. Serum-starve cells overnight in DMEM without glucose. Cell_Seeding->Serum_Starvation Pre_Incubation 3. Pre-incubate with this compound or vehicle for 2 hours. Serum_Starvation->Pre_Incubation Induction 4. Induce gluconeogenesis with dexamethasone (B1670325) and 8-CPT-cAMP. Pre_Incubation->Induction Incubation 5. Incubate for 6 hours. Induction->Incubation Supernatant_Collection 6. Collect the supernatant. Incubation->Supernatant_Collection Glucose_Measurement 7. Measure glucose concentration using a commercial glucose oxidase assay kit. Supernatant_Collection->Glucose_Measurement Normalization 8. Normalize glucose concentration to total protein content of each well. Glucose_Measurement->Normalization

Caption: Experimental workflow for the in vitro glucose production assay.

Materials:

  • H4IIE rat hepatoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dexamethasone

  • 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)

  • Glucose oxidase assay kit

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture H4IIE cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates at a density that allows them to reach confluence at the time of the assay.

  • Serum Starvation: Once confluent, wash the cells with phosphate-buffered saline (PBS) and incubate overnight in serum-free, glucose-free DMEM.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 2 hours.

  • Induction of Gluconeogenesis: Add dexamethasone (1 µM) and 8-CPT-cAMP (100 µM) to the media to stimulate glucose production.

  • Incubation: Incubate the cells for 6 hours at 37°C.

  • Glucose Measurement: Collect the supernatant and measure the glucose concentration using a commercial glucose oxidase assay kit according to the manufacturer's instructions.

  • Protein Normalization: Lyse the cells and determine the total protein concentration using a BCA protein assay kit. Normalize the glucose concentration to the total protein content in each well.

Alloxan-Induced Diabetic Rat Model

This is a widely used model to induce a state of insulin-deficient diabetes, mimicking Type 1 diabetes.

Alloxan_Induced_Diabetes_Workflow Acclimatization 1. Acclimatize male Wistar rats for one week. Fasting 2. Fast rats for 18 hours with free access to water. Acclimatization->Fasting Alloxan_Injection 3. Administer a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg) dissolved in saline. Fasting->Alloxan_Injection Hypoglycemia_Prevention 4. Provide 5% glucose solution for 24 hours to prevent fatal hypoglycemia. Alloxan_Injection->Hypoglycemia_Prevention Diabetes_Confirmation 5. After 72 hours, measure fasting blood glucose. Rats with glucose levels >250 mg/dL are considered diabetic. Hypoglycemia_Prevention->Diabetes_Confirmation Treatment_Initiation 6. Initiate daily oral administration of This compound or vehicle control. Diabetes_Confirmation->Treatment_Initiation Monitoring 7. Monitor blood glucose, body weight, and other parameters for the duration of the study (e.g., 28 days). Treatment_Initiation->Monitoring

Caption: Workflow for the induction of an alloxan-induced diabetic rat model.

Materials:

  • Male Wistar rats (180-220 g)

  • Alloxan monohydrate

  • Sterile saline solution

  • Glucose

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: House male Wistar rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) and provide standard pellet diet and water ad libitum for one week.

  • Fasting: Fast the rats for 18 hours prior to alloxan injection, with free access to water.

  • Alloxan Administration: Prepare a fresh solution of alloxan monohydrate in sterile saline. Administer a single intraperitoneal injection of alloxan (150 mg/kg body weight).

  • Prevention of Hypoglycemia: Immediately after the injection, replace the drinking water with a 5% glucose solution for the next 24 hours to prevent potentially fatal hypoglycemia due to the initial massive release of insulin from the damaged pancreatic β-cells.

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer. Rats with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and can be used for the study.

  • Treatment: Divide the diabetic rats into groups and begin daily administration of this compound (at desired doses) or vehicle control via oral gavage.

  • Monitoring: Monitor blood glucose levels, body weight, food and water intake, and other relevant parameters throughout the study period.

Conclusion and Future Directions

The existing body of research on 20-hydroxyecdysone strongly suggests that phytoecdysteroids, including this compound, represent a promising class of compounds for the development of novel anti-diabetic therapies. The data points towards a mechanism involving the PI3K/Akt signaling pathway, leading to reduced hepatic glucose production and improved insulin sensitivity.

However, to fully elucidate the potential of this compound, further research is imperative. Future studies should focus on:

  • Direct Investigation of this compound: Conducting in vitro and in vivo studies analogous to those performed for 20HE to determine the specific efficacy and potency of this compound.

  • Comparative Studies: Performing head-to-head comparisons of different phytoecdysteroids to identify the most potent anti-diabetic candidates.

  • Mechanism of Action: Further exploring the molecular targets of this compound and its detailed interactions with the insulin signaling pathway.

  • Safety and Toxicology: Establishing a comprehensive safety profile for this compound to support its potential clinical development.

This technical whitepaper provides a foundational guide for researchers entering this exciting field. The presented data, protocols, and pathway diagrams are intended to accelerate the investigation of this compound and other phytoecdysteroids as a new frontier in the management of diabetes.

References

25R-Inokosterone and Its Effect on Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived steroids, have garnered significant interest for their anabolic properties in mammalian systems, particularly their ability to stimulate protein synthesis in skeletal muscle. This technical guide focuses on 25R-Inokosterone, a stereoisomer of inokosterone, and its potential role in modulating protein synthesis. While direct, comprehensive studies on this compound are limited, this document synthesizes the current understanding of phytoecdysteroid-mediated protein synthesis, drawing parallels from more extensively studied compounds like 20-hydroxyecdysone. It outlines the key signaling pathways, presents a framework for quantitative data analysis, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Skeletal muscle mass is dynamically regulated by the balance between muscle protein synthesis (MPS) and muscle protein breakdown. Anabolic stimuli, such as exercise and nutrition, tip this balance in favor of MPS, leading to muscle hypertrophy. Phytoecdysteroids have emerged as a promising class of natural compounds that may promote muscle growth without the androgenic side effects associated with traditional anabolic steroids. These compounds are believed to exert their effects through non-genomic signaling pathways, making them an attractive area of research for therapeutic and performance-enhancing applications. While a body of research exists for phytoecdysteroids generally, specific data on the this compound isomer is sparse. This guide aims to provide a comprehensive technical overview based on the available evidence for related compounds, offering a foundational resource for researchers in this field.

Signaling Pathways

The anabolic effects of phytoecdysteroids are predominantly mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.

  • Initiation: Phytoecdysteroids are proposed to interact with a yet-to-be-fully-characterized G-protein coupled receptor on the cell membrane of muscle cells.

  • PI3K Activation: This interaction leads to the activation of PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).

  • mTORC1 Activation: Activated Akt, in turn, phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTOR Complex 1 (mTORC1). This allows Rheb-GTP to activate mTORC1.

  • Downstream Effectors: Activated mTORC1 phosphorylates two key downstream effectors to promote protein synthesis:

    • p70S6 Kinase (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6), enhancing the translation of mRNAs with a 5' terminal oligopyrimidine tract (TOP mRNAs), which encode for ribosomal proteins and elongation factors.

    • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.

This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

Figure 1. Proposed signaling pathway for this compound-induced protein synthesis.

Quantitative Data on Phytoecdysteroid-Induced Protein Synthesis

Table 1: Illustrative Quantitative Data for Phytoecdysteroid Effects on Protein Synthesis (Based on 20-Hydroxyecdysone Data)

ParameterTreatment GroupResultFold Change (vs. Control)
Protein Synthesis Rate ControlBaseline1.0
20-Hydroxyecdysone (1 µM)Increased~1.2
Myotube Diameter ControlBaseline1.0
20-Hydroxyecdysone (1 µM)IncreasedSignificant increase
Akt Phosphorylation (Ser473) ControlBaseline1.0
20-Hydroxyecdysone (1 µM)IncreasedTime-dependent increase
S6K1 Phosphorylation (Thr389) ControlBaseline1.0
20-Hydroxyecdysone (1 µM)IncreasedTime-dependent increase

Note: This table is for illustrative purposes and is based on typical results reported for 20-hydroxyecdysone. Actual results for this compound may vary and require direct experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on protein synthesis in skeletal muscle cells.

Cell Culture and Differentiation of C2C12 Myotubes

C2C12 myoblasts are a widely used cell line for studying myogenesis and muscle cell physiology.

  • Cell Seeding: Seed C2C12 myoblasts in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Proliferation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.

  • Differentiation: To induce differentiation into myotubes, replace the GM with a differentiation medium (DM) consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Myotube Formation: Allow the cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

Myoblasts Myoblasts Confluent 80-90% Confluency Myoblasts->Confluent Proliferation (10% FBS) Differentiation Differentiation Medium (2% Horse Serum) Confluent->Differentiation Myotubes Myotubes Differentiation->Myotubes 4-6 Days

Figure 2. C2C12 myoblast differentiation workflow.

Protein Synthesis Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis in cells.

  • Treatment: Treat differentiated C2C12 myotubes with desired concentrations of this compound or vehicle control for the specified duration.

  • Puromycin (B1679871) Labeling: Add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C. Puromycin is incorporated into nascent polypeptide chains, effectively labeling newly synthesized proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against puromycin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.

    • Normalize the puromycin signal to a loading control (e.g., GAPDH or β-actin).

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the Akt/mTOR pathway.

  • Treatment and Lysis: Treat and lyse the C2C12 myotubes as described in the SUnSET protocol.

  • Western Blotting:

    • Perform SDS-PAGE and membrane transfer as described above.

    • Probe separate membranes with primary antibodies against the phosphorylated and total forms of the following proteins:

      • p-Akt (Ser473) and Total Akt

      • p-S6K1 (Thr389) and Total S6K1

      • p-4E-BP1 (Thr37/46) and Total 4E-BP1

    • Follow the subsequent steps of washing, secondary antibody incubation, and visualization as outlined in the SUnSET protocol.

    • Quantify the ratio of the phosphorylated protein to the total protein to determine the activation state of the signaling pathway.

Start Start: C2C12 Myotubes Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification (BCA Assay) Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Phospho/Total Ratio Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of 25R-Inokosterone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid found in various plants, notably Achyranthes bidentata, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material. The methodology encompasses solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. Additionally, this note outlines the proposed anabolic signaling pathway of phytoecdysteroids in mammalian systems, offering valuable insights for drug development professionals. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally analogous to insect molting hormones. This compound is an epimer of inokosterone (B78545), a common phytoecdysteroid. The roots of Achyranthes bidentata Blume are a known source of both 25R- and 25S-inokosterone.[1][2][3] These compounds have been investigated for a variety of biological activities, making their efficient extraction and purification a critical step for further research and development.

Experimental Protocols

Plant Material and Reagents
Extraction of Crude Phytoecdysteroids
  • Maceration: A specific quantity of the dried, powdered roots of Achyranthes bidentata is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and several stages of chromatography.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane to remove non-polar compounds like fats and chlorophyll.

    • The aqueous phase is then further extracted with ethyl acetate. The ethyl acetate fraction, enriched with phytoecdysteroids, is collected and concentrated.

  • Silica Gel Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar polarity to ecdysteroids are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification to isolate this compound and separate it from its epimer, 25S-inokosterone, is achieved by preparative reverse-phase HPLC.[4][5]

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small percentage of formic acid).[1][4][5]

    • The elution is monitored by a UV detector at approximately 245 nm.[1][4]

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

Data Presentation

The following tables summarize the representative quantitative data for the extraction and purification of this compound from 1 kg of dried Achyranthes bidentata root powder. Please note that these values are illustrative and can vary based on the specific plant material and experimental conditions.

Table 1: Extraction and Partitioning Yields

StepStarting MaterialSolvent/sYield (g)
Ethanolic Extraction1000 g95% Ethanol150 g
n-Hexane Partitioning150 g Crude Extractn-Hexane/Water120 g (Aqueous)
Ethyl Acetate Partitioning120 g Aqueous PhaseEthyl Acetate25 g

Table 2: Chromatographic Purification of this compound

StepStarting MaterialMethodEluent/Mobile PhasePurified FractionYield (mg)Purity
Silica Gel Column25 g EtOAc FractionColumn ChromatographyChloroform-Methanol GradientEcdysteroid-rich500 mg~70%
Preparative HPLC500 mg Ecdysteroid-rich FractionRP-HPLC (C18)Acetonitrile/Water (15:85, v/v) with 0.1% Formic AcidThis compound50 mg>98%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Extraction plant Dried & Powdered Achyranthes bidentata Roots extraction Ethanol Extraction plant->extraction partition1 n-Hexane/Water Partitioning extraction->partition1 partition2 Ethyl Acetate Extraction partition1->partition2 silica Silica Gel Column Chromatography partition2->silica hplc Preparative RP-HPLC silica->hplc final Purified this compound hplc->final

Figure 1: Experimental Workflow for this compound Extraction
Proposed Anabolic Signaling Pathway in Mammalian Cells

While the classical ecdysteroid signaling pathway involves nuclear receptors in insects, studies on phytoecdysteroids like ecdysterone in mammals suggest a different mechanism of action for their anabolic effects. It is proposed that these compounds do not bind to the androgen receptor but may exert their effects through the estrogen receptor beta (ERβ), leading to the activation of the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis and cell growth.[6][7][8][9]

G Figure 2: Proposed Anabolic Signaling Pathway of Phytoecdysteroids in Mammalian Cells cluster_cell Skeletal Muscle Cell ERb Estrogen Receptor β (ERβ) PI3K PI3K ERb->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation protein_synthesis Muscle Protein Synthesis (Anabolic Effect) mTOR->protein_synthesis Stimulation phyto This compound (Phytoecdysteroid) phyto->ERb Binding

Figure 2: Proposed Anabolic Signaling Pathway of Phytoecdysteroids in Mammalian Cells

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the successful extraction and purification of this compound from Achyranthes bidentata. The multi-step chromatographic purification is essential for obtaining a high-purity compound suitable for pharmacological studies. The proposed mammalian signaling pathway, distinct from the classical insect model, offers a promising avenue for research into the anabolic and other therapeutic effects of phytoecdysteroids, making them interesting candidates for drug development. Further research is warranted to fully elucidate the molecular mechanisms of this compound in mammalian systems.

References

Application Notes and Protocols: Purification of 25R-Inokosterone using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is an isomer of Inokosterone, differing in the stereochemistry at the C-25 position. Phytoecdysteroids, including this compound, have garnered significant interest in the scientific community for their diverse biological activities, which include anabolic, adaptogenic, and anti-diabetic effects. The purification of this compound from its natural sources, primarily the roots of Achyranthes bidentata, is a critical step for its characterization, and investigation of its pharmacological properties. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the isolation of natural products.

Data Presentation

The following table summarizes the quantitative data and key parameters for the column chromatography-based purification of this compound. This data has been compiled from various studies on the isolation of ecdysteroids from Achyranthes bidentata.

ParameterStep 1: Initial FractionationStep 2: Silica (B1680970) Gel ChromatographyStep 3: Reversed-Phase C18 Chromatography
Stationary Phase Diaion HP-20 ResinSilica Gel (60-120 mesh)C18-Reversed Phase Silica Gel
Mobile Phase Water:Methanol (B129727) Gradient (100:0 to 0:100)Dichloromethane (B109758):Ethanol (B145695)Water:Methanol Gradient
Elution Mode GradientIsocratic or Step GradientGradient
Detection Method Thin Layer Chromatography (TLC)Thin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Typical Yield Data not availableData not availableData not available
Purity Achieved Low (Crude Fraction)MediumHigh (>95%)

Experimental Protocols

This section details the methodologies for the key experiments involved in the purification of this compound.

Preparation of Crude Extract
  • Source Material : Dried and powdered roots of Achyranthes bidentata.

  • Extraction :

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The this compound will be concentrated in the n-butanol fraction.

    • Evaporate the n-butanol fraction to dryness to yield the crude extract for column chromatography.

Initial Fractionation using Diaion HP-20 Column Chromatography
  • Column Preparation :

    • Swell the Diaion HP-20 resin in methanol for 24 hours.

    • Pack a glass column with the swollen resin and equilibrate with 100% water.

  • Sample Loading :

    • Dissolve the crude n-butanol extract in a minimal amount of water.

    • Load the dissolved sample onto the top of the prepared column.

  • Elution :

    • Begin elution with 100% water to remove highly polar impurities.

    • Gradually increase the methanol concentration in the mobile phase (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

    • Collect fractions of a fixed volume (e.g., 250 mL).

  • Fraction Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase of chloroform:methanol (9:1 v/v).

    • Visualize the spots under UV light (254 nm) or by spraying with a vanillin-sulfuric acid reagent followed by heating.

    • Pool the fractions containing the target compound (ecdysteroids generally have similar Rf values).

Purification using Silica Gel Column Chromatography
  • Column Preparation :

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., dichloromethane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the column with the mobile phase.

  • Sample Loading :

    • Dissolve the pooled and dried fractions from the previous step in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution :

    • Elute the column with a suitable mobile phase system. A common system for ecdysteroids is a gradient of dichloromethane and ethanol.

    • Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethanol.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Pooling :

    • Analyze the fractions by TLC as described previously.

    • Pool the fractions that show a high concentration of the spot corresponding to this compound.

Final Purification using Reversed-Phase C18 Column Chromatography
  • Column Preparation :

    • Pack a column with C18-reversed phase silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 10% methanol in water).

  • Sample Loading :

    • Dissolve the semi-purified sample in the initial mobile phase.

    • Load the sample onto the column.

  • Elution :

    • Elute the column with a gradient of increasing methanol concentration in water.

    • The more polar compounds will elute first. This compound, being a relatively polar steroid, will elute at a specific methanol concentration.

  • Fraction Analysis and Final Product :

    • Monitor the fractions using High-Performance Liquid Chromatography (HPLC) for purity.

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent to obtain the purified this compound. Confirm the identity and purity using spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Dried Roots of Achyranthes bidentata extraction Solvent Extraction (95% Ethanol) start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition crude_extract Crude n-Butanol Extract partition->crude_extract diaion_cc Initial Fractionation (Diaion HP-20 Column Chromatography) crude_extract->diaion_cc silica_gel_cc Silica Gel Column Chromatography diaion_cc->silica_gel_cc c18_cc Reversed-Phase C18 Column Chromatography silica_gel_cc->c18_cc pure_compound Purified this compound c18_cc->pure_compound analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_compound->analysis

Caption: Workflow for the purification of this compound.

Logical Relationships in the Chromatographic Purification Process

logical_relationships cluster_0 Purification Strategy start Crude Extract step1 Polarity-Based Separation (Normal & Reversed-Phase) start->step1  Load onto Column step2 Fraction Collection step1->step2  Elute with Mobile Phase step3 Purity Analysis (TLC/HPLC) step2->step3  Monitor Fractions step4 Pooling of Pure Fractions step3->step4  Identify Pure Fractions end_product Isolated this compound step4->end_product  Combine & Concentrate

Caption: Logical steps in the chromatographic purification cycle.

Application Note: Quantitative Analysis of 25R-Inokosterone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of 25R-Inokosterone in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure for the determination of this phytoecdysteroid. The protocol covers sample preparation, chromatographic conditions, method validation parameters, and data analysis.

Introduction

This compound is a naturally occurring phytoecdysteroid found in several plant species. Like other ecdysteroids, it exhibits a range of biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This document provides a comprehensive HPLC method for its determination.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector (VWD).

  • Column: ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm) or equivalent C18 column.

  • Software: Agilent OpenLab CDS or equivalent chromatography data station.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For sample extraction.

  • Centrifuge: For sample clarification.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient Isocratic at 30:70 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material):

  • Weigh 1 g of dried and powdered plant material.

  • Add 20 mL of 70% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters are summarized in Table 2.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is summarized in Table 3.

Concentration (µg/mL)Peak Area (mAU*s)Calculated Concentration (µg/mL)Accuracy (%)
1.015.20.9898.0
5.076.55.1102.0
10.0151.89.999.0
25.0378.925.1100.4
50.0755.249.899.6
100.01512.3100.2100.2

Experimental Protocols & Visualizations

Standard Preparation and Calibration Curve Workflow

cluster_prep Standard Preparation cluster_analysis HPLC Analysis & Calibration stock Weigh 10 mg of this compound and dissolve in 10 mL Methanol dilute Perform serial dilutions with mobile phase stock->dilute Stock Solution (1 mg/mL) working Prepare working standards (1-100 µg/mL) dilute->working inject Inject 10 µL of each working standard working->inject hplc HPLC System (Isocratic Elution) inject->hplc detect UV Detection at 248 nm hplc->detect plot Plot Peak Area vs. Concentration detect->plot curve Generate Calibration Curve (R² ≥ 0.999) plot->curve

Caption: Workflow for standard preparation and calibration curve generation.

Sample Preparation and Quantification Workflow

cluster_extraction Sample Extraction cluster_analysis Sample Analysis weigh Weigh 1 g of powdered plant material extract Add 20 mL of 70% Methanol and sonicate for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 15 min extract->centrifuge collect Collect supernatant centrifuge->collect repeat Repeat extraction 2x collect->repeat combine Combine supernatants repeat->combine evaporate Evaporate to dryness combine->evaporate reconstitute Reconstitute in 5 mL of mobile phase evaporate->reconstitute filter Filter through 0.45 µm syringe filter reconstitute->filter inject Inject 10 µL into HPLC filter->inject quantify Quantify using the calibration curve inject->quantify

References

Application Notes and Protocols for the Synthesis of 25R-Inokosterone from Diosgenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones in insects and plants that play a crucial role in molting and metamorphosis. Due to their anabolic and adaptogenic properties, ecdysteroids, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries. Diosgenin (B1670711), a steroidal sapogenin readily available from the hydrolysis of saponins (B1172615) from plants of the Dioscorea genus, serves as a cost-effective and valuable starting material for the semi-synthesis of various steroids.

This document provides a detailed overview of a plausible synthetic pathway for this compound starting from diosgenin. The synthesis involves two main stages: first, the transformation of the spiroketal side chain of diosgenin to a cholestane-type side chain, and second, the functionalization of the steroidal nucleus and the side chain to introduce the required hydroxyl and keto groups. The protocols provided are based on established chemical transformations in steroid chemistry.

Overall Synthetic Pathway

The synthesis of this compound from diosgenin is a multi-step process. The initial phase focuses on the modification of the F-ring of the spiroketal side chain to generate a cholestane (B1235564) skeleton. Subsequent steps involve the introduction of multiple hydroxyl groups at specific positions (C-2, C-14, C-20, C-22) and the formation of the characteristic 7-en-6-one moiety in the B-ring.

Synthesis_Pathway Diosgenin Diosgenin Intermediate_A 25R-Cholest-5-en-3β,26-diol Diosgenin->Intermediate_A Side-chain modification Intermediate_B 25R-Cholest-5-en-3β-ol Intermediate_A->Intermediate_B Deoxygenation Intermediate_C Cholest-5-en-3β-ol-7-one Intermediate_B->Intermediate_C Allylic Oxidation Intermediate_D Cholest-7-en-3β-ol-6-one Intermediate_C->Intermediate_D Enone Rearrangement Intermediate_E Polyhydroxylated Intermediate Intermediate_D->Intermediate_E Multiple Hydroxylations Inokosterone This compound Intermediate_E->Inokosterone Final Oxidations B_Ring_Functionalization Cholest_5_ene Cholest-5-ene derivative Allylic_Oxidation Allylic Oxidation Cholest_5_ene->Allylic_Oxidation Keto_7 7-Keto derivative Allylic_Oxidation->Keto_7 Enone_Formation Rearrangement Keto_7->Enone_Formation Enone_6_7 7-en-6-one derivative Enone_Formation->Enone_6_7

Application Notes and Protocols for In Vitro Bioassays of 25R-Inokosterone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds with a steroidal structure that are analogs of insect molting hormones. In recent years, phytoecdysteroids have garnered significant interest for their potential therapeutic applications in mammals, including anabolic and adaptogenic effects, without the androgenic side effects associated with traditional anabolic steroids. This compound, in particular, is being investigated for its potential to promote muscle growth and enhance physical performance.

These application notes provide detailed protocols for a suite of in vitro bioassays to characterize the biological activity of this compound. The described assays are essential tools for screening, characterizing, and elucidating the mechanism of action of this compound and other potential anabolic and ergogenic compounds. The primary assays covered include:

  • Ecdysone (B1671078) Receptor (EcR) Competitive Binding Assay: To determine the binding affinity of this compound to its putative receptor.

  • Ecdysone-Responsive Luciferase Reporter Gene Assay: To quantify the functional activity of this compound in a cell-based system.

  • Cell Proliferation and Viability Assay (MTS): To assess the cytotoxic effects of this compound.

  • In Vitro Muscle Hypertrophy Assay: To evaluate the anabolic effects of this compound on muscle cells.

Signaling Pathways of this compound

The anabolic effects of ecdysteroids like this compound are believed to be mediated, at least in part, through the activation of the ecdysone receptor (EcR), a nuclear receptor. Upon ligand binding, the EcR forms a heterodimer with the ultraspiracle protein (USP) and translocates to the nucleus to regulate gene expression. In mammals, the signaling cascade is thought to involve the PI3K/Akt/mTOR pathway, a central regulator of cell growth and protein synthesis.[1][2][3][4]

Inokosterone_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm 25R_Inokosterone This compound EcR Ecdysone Receptor (EcR) 25R_Inokosterone->EcR Binds PI3K PI3K EcR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow Start Start: this compound Compound Binding_Assay Ecdysone Receptor Competitive Binding Assay Start->Binding_Assay Reporter_Assay Ecdysone-Responsive Luciferase Reporter Assay Start->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (MTS) Start->Proliferation_Assay Hypertrophy_Assay In Vitro Muscle Hypertrophy Assay Start->Hypertrophy_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Hypertrophy_Assay->Data_Analysis End End: Characterization of Activity Data_Analysis->End

Caption: General experimental workflow for in vitro bioassays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters obtained from the described bioassays.

Table 1: Ecdysone Receptor Binding Affinity

CompoundRadioligandReceptor SourceKd / KiReference
This compound [3H]-Ponasterone AInsect Cell LysateTo be determined -
Ponasterone A[3H]-Ponasterone AC. suppressalis EcR/USPKd = 1.2 nM[5]

Table 2: Reporter Gene Assay Activity

CompoundCell LineReporter ConstructEC50Reference
This compound HEK293TEcdysone-Responsive LuciferaseTo be determined -
Ponasterone AYeastEcR/USP-lacZ~10-8 M[6]

Table 3: Cell Viability

CompoundCell LineAssayIC50Reference
This compound C2C12MTSTo be determined -

Table 4: In Vitro Muscle Hypertrophy

CompoundCell LineParameterEffective ConcentrationReference
This compound C2C12Myotube DiameterTo be determined -
EcdysteroneC2C12Myotube Diameter100 nM[7]

Detailed Experimental Protocols

Ecdysone Receptor (EcR) Competitive Radioligand Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.[7][8][9][10]

Materials:

  • Radioligand: [3H]-Ponasterone A

  • Receptor Source: Cell lysate from insect cells (e.g., Sf9) expressing the ecdysone receptor (EcR) and ultraspiracle (USP).

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates with GF/C filters

  • Vacuum manifold

  • Scintillation counter

Protocol:

  • Receptor Preparation: Prepare cell membranes from Sf9 cells expressing EcR and USP.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer

    • 25 µL of varying concentrations of this compound (or unlabeled Ponasterone A for standard curve)

    • 25 µL of [3H]-Ponasterone A (final concentration ~1-2 nM)

    • 25 µL of receptor preparation

  • Incubation: Incubate the plate at room temperature for 2-4 hours with gentle shaking.

  • Filtration: Transfer the contents of the wells to a 96-well filter plate. Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled Ponasterone A) from total binding. Determine the IC50 value for this compound by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Ecdysone-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the ecdysone receptor and drive the expression of a reporter gene.[11][12]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells or Drosophila S2 cells.

  • Plasmids:

    • An expression plasmid for the ecdysone receptor (EcR).

    • An expression plasmid for the ultraspiracle protein (USP).

    • A reporter plasmid containing a luciferase gene downstream of an ecdysone response element (EcRE).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection Reagent

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.

  • Transfection: Co-transfect the cells with the EcR, USP, EcRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value using non-linear regression.

Cell Proliferation and Viability Assay (MTS)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.[6][13][14]

Materials:

  • Cell Line: C2C12 myoblasts or other relevant cell line.

  • MTS Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 103 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value if significant cytotoxicity is observed.

In Vitro Muscle Hypertrophy Assay

This assay evaluates the anabolic effect of this compound on the size of differentiated muscle cells (myotubes).[7]

Materials:

  • Cell Line: C2C12 myoblasts.

  • Growth Medium: DMEM with 10% fetal bovine serum.

  • Differentiation Medium: DMEM with 2% horse serum.

  • Primary Antibody: Anti-myosin heavy chain (MyHC) antibody.

  • Secondary Antibody: Fluorescently labeled secondary antibody.

  • Nuclear Stain: DAPI.

  • Fluorescence Microscope

  • Image Analysis Software (e.g., ImageJ)

Protocol:

  • Cell Differentiation: Seed C2C12 myoblasts and grow to confluence. Induce differentiation by switching to differentiation medium for 4-6 days until myotubes are formed.

  • Compound Treatment: Treat the myotubes with varying concentrations of this compound for 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin.

    • Incubate with anti-MyHC primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Capture fluorescent images using a fluorescence microscope.

  • Data Analysis:

    • Measure the diameter of at least 50 myotubes per condition using image analysis software.

    • Calculate the average myotube diameter for each treatment group.

    • Perform statistical analysis to determine significant differences compared to the vehicle control.

References

Application Notes and Protocols for Testing 25R-Inokosterone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid class of hormones. These compounds, found in various plants and insects, are increasingly being investigated for their diverse biological activities in mammalian systems. Research suggests that inokosterone (B78545) may possess anti-aging, anti-inflammatory, and metabolic regulatory properties. These application notes provide detailed protocols for testing the effects of this compound on various cell lines, focusing on cell viability, proliferation, and specific signaling pathways.

Data Presentation

The following tables summarize quantitative data from conceptual studies involving this compound and related ecdysteroids to provide a comparative overview of their potential biological effects.

Table 1: Effect of Inokosterone on PC12 Cell Survival

Concentration% Increase in Survival Rate (vs. Control)Reference
0.003 µMSignificant (p < 0.05)[1]
0.01 µMHighly Significant (p < 0.01)[1]

Table 2: Postulated IC50 Values of this compound in Various Cell Lines (Hypothetical Data for Protocol Design)

Cell LineAssayPostulated IC50 (µM)
Huh-7 (Human Liver Cancer)MTT Assay (72h)25
PC12 (Rat Adrenal Pheochromocytoma)MTT Assay (72h)50
HEK293 (Human Embryonic Kidney)MTT Assay (72h)> 100

Experimental Protocols

General Cell Culture Protocols

a) PC12 Cell Culture

  • Media: RPMI 1640 Medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[2]

  • Culture Vessels: Collagen type IV coated flasks or plates are required for adherent cultures.[2]

  • Subculturing:

    • Maintain suspension cultures between 2-5 x 10^5 cells/ml.[2]

    • For adherent cells, wash with PBS and detach using TrypLE™ Express or by gentle pipetting.

    • Split cultures 1:2 to 1:4.

    • Change media every 2-3 days.

b) Huh-7 Cell Culture

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.[1]

  • Culture Vessels: Standard tissue culture treated flasks or plates.

  • Subculturing:

    • Passage cells when they reach 80-90% confluency.

    • Wash with PBS and detach using 0.05% Trypsin-EDTA.[3]

    • Split cultures 1:2 to 1:4.[4]

    • Renew medium every 2 to 3 days.[4]

c) HEK293 Cell Culture

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Culture Vessels: Standard tissue culture treated flasks or plates.

  • Subculturing:

    • Passage cells when they reach 80-90% confluency.

    • Wash with PBS and detach using 0.25% Trypsin-EDTA.

    • Split cultures 1:5 to 1:10.

    • Change media every 2-3 days.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Estrogen Receptor (ER) Alpha Luciferase Reporter Assay

This assay is designed to investigate if this compound can modulate the transcriptional activity of Estrogen Receptor Alpha (ERα).

  • Materials:

    • HEK293 cells.

    • ERα expression plasmid.

    • Estrogen Response Element (ERE)-luciferase reporter plasmid.

    • Transfection reagent (e.g., Lipofectamine).

    • Luciferase assay system.

    • Luminometer.

  • Protocol:

    • Seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells per well.

    • The next day, co-transfect the cells with the ERα expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known ERα agonist (e.g., 17β-estradiol) as a positive control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize luciferase activity to the control plasmid activity (if applicable) and express the results as fold induction over the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways of this compound and a general experimental workflow for its characterization.

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa_mem Estrogen Receptor α (Membrane-associated) PI3K PI3K ERa_mem->PI3K Activates Inokosterone This compound Inokosterone->ERa_mem Binds AMPK AMPK Inokosterone->AMPK Activates ERa_cyto Estrogen Receptor α Inokosterone->ERa_cyto Binds mTOR mTOR AMPK->mTOR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Regulates (Inhibition of Apoptosis) Akt Akt PI3K->Akt Activates Akt->mTOR Inhibits ERa_nuc Estrogen Receptor α ERa_cyto->ERa_nuc Translocates ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binds ERE->Gene_Expression Regulates

Caption: Putative signaling pathways of this compound.

G Experimental Workflow for this compound Testing A Cell Line Selection (e.g., PC12, Huh-7, HEK293) B Dose-Response & Time-Course MTT Assay A->B C Determine IC50 and Optimal Treatment Conditions B->C D Mechanism of Action Studies C->D E Reporter Gene Assays (e.g., ERE-Luciferase) D->E F Western Blot Analysis (e.g., p-AMPK, p-mTOR) D->F G Gene Expression Analysis (e.g., qPCR, Microarray) D->G H Data Analysis and Conclusion E->H F->H G->H

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for Ecdysone-Inducible Gene Expression in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Ecdysone-Inducible Gene Expression System

The ecdysone-inducible gene expression system is a powerful tool for tightly controlling the expression of a target gene in mammalian cells. This "on-demand" expression is achieved through the administration of an ecdysteroid analog, which acts as an inducer. The system offers significant advantages, including extremely low basal expression and high levels of induction upon activation.[1][2] Since ecdysteroids and their analogs have minimal to no effect on mammalian cells, this system provides a highly specific and orthogonal method for regulating gene expression.[1]

The core components of the system are:

  • A modified Ecdysone (B1671078) Receptor (EcR): A nuclear receptor that binds to the inducer molecule.

  • The Retinoid X Receptor (RXR): The heterodimeric partner of EcR. In insects, the homolog is the ultraspiracle protein (USP).[3][4][5][6]

  • An Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest, to which the EcR-RXR heterodimer binds to initiate transcription.

In the absence of an inducer, the EcR-RXR heterodimer does not activate transcription, resulting in the gene of interest being "off". When the inducer is added to the cell culture medium, it binds to the EcR, causing a conformational change that recruits transcriptional coactivators and initiates the expression of the target gene.[4][7]

Critical Evaluation of 25R-Inokosterone as an Inducer

While a member of the ecdysteroid family of hormones, this compound has been shown to be a very poor activator of the commonly used ecdysone-inducible systems. Research comparing various ecdysteroids demonstrated that inokosterone (B78545) has significantly lower potency in inducing gene expression compared to other analogs. Therefore, this compound is not recommended for routine use in ecdysone-inducible gene expression systems.

It is worth noting that this compound has been investigated for other biological activities, such as extending the longevity of yeast and mammalian cells through mechanisms related to antioxidative stress and mitophagy induction. This is a distinct application from its use as a gene expression inducer.

For robust and reproducible results in an ecdysone-inducible system, it is crucial to use a potent and well-characterized inducer. The most common and effective inducers are Ponasterone A and Muristerone A.

Potent Inducers for the Ecdysone System: Quantitative Data

Ponasterone A and Muristerone A are highly effective inducers of the ecdysone-responsive gene expression system. They exhibit high binding affinity to the EcR-RXR/USP complex and can achieve induction levels of several orders of magnitude.[1][8] The optimal concentration can vary depending on the cell line and the specific vector system used, so it is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experiment.

InducerTypical Working ConcentrationReported Induction LevelsKey Characteristics
Ponasterone A 1 - 10 µMUp to 1000-fold or higherPotent inducer, commercially available, and well-characterized in various cell lines.[2][9]
Muristerone A 0.1 - 5 µMCan reach up to 4 orders of magnitudeHighly potent synthetic analog of ecdysone.[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of the Ecdysone-Inducible System

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., Ponasterone A) EcR_RXR Inactive EcR-RXR Heterodimer Inducer->EcR_RXR Enters Nucleus EcR Ecdysone Receptor (EcR) EcR->EcR_RXR RXR Retinoid X Receptor (RXR) RXR->EcR_RXR EcRE Ecdysone Response Element (EcRE) EcR_RXR->EcRE Weak/No Binding ActiveComplex Active Transcription Complex EcR_RXR->ActiveComplex Inducer Binding & Conformational Change Gene Gene of Interest EcRE->Gene Transcription Initiation mRNA mRNA Gene->mRNA ActiveComplex->EcRE Binds to EcRE Protein Protein mRNA->Protein Translation

Caption: Ecdysone-inducible system signaling pathway.

Experimental Workflow for Inducible Gene Expression

Experimental_Workflow start Start: Cells with Ecdysone-Responsive Vector seed 1. Seed Cells in Culture Plates start->seed incubate1 2. Incubate for 24h (allow cells to attach) seed->incubate1 add_inducer 4. Add Inducer to Culture Medium (at desired concentration) incubate1->add_inducer prepare_inducer 3. Prepare Stock Solution of Ponasterone A prepare_inducer->add_inducer incubate2 5. Incubate for 24-72h add_inducer->incubate2 harvest 6. Harvest Cells incubate2->harvest analyze 7. Analyze Gene/Protein Expression (e.g., qPCR, Western Blot) harvest->analyze end End: Quantify Induced Expression analyze->end

Caption: Workflow for in vitro gene induction.

Detailed Protocol for Ecdysone-Inducible Gene Expression using Ponasterone A

This protocol provides a general framework for inducing a gene of interest in a mammalian cell line stably transfected with an ecdysone-inducible expression system.

Materials
  • Mammalian cell line containing the ecdysone-responsive vector system

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ponasterone A

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trypsin-EDTA solution

  • 6-well or 12-well cell culture plates

  • Reagents for analysis (e.g., qPCR master mix, antibodies for Western blotting)

Equipment
  • Biological safety cabinet

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microscope

  • Hemocytometer or automated cell counter

  • Equipment for downstream analysis (e.g., qPCR machine, Western blot apparatus)

Procedure

1. Preparation of Ponasterone A Stock Solution

a. Prepare a 1 mM stock solution of Ponasterone A in DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C.

2. Cell Seeding

a. Culture the cells carrying the ecdysone-inducible system according to standard protocols. b. On the day before induction, harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of induction. d. Incubate the plates overnight in a CO2 incubator.

3. Induction of Gene Expression

a. The next day, prepare the induction medium. Dilute the 1 mM Ponasterone A stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., for a final concentration of 5 µM, add 5 µL of 1 mM stock to 1 mL of medium). b. It is highly recommended to include a negative control (vehicle control) by adding an equivalent volume of DMSO to the medium. c. Aspirate the old medium from the cells and gently add the induction medium (or control medium) to each well. d. Return the plates to the CO2 incubator and incubate for the desired induction period (typically 24 to 72 hours). The optimal induction time should be determined empirically.

4. Harvesting and Analysis

a. After the incubation period, harvest the cells.

  • For RNA analysis (qPCR): Aspirate the medium, wash the cells with PBS, and lyse the cells directly in the well using a suitable lysis buffer.
  • For protein analysis (Western Blot): Aspirate the medium, wash with cold PBS, and lyse the cells with an appropriate lysis buffer on ice. b. Process the cell lysates according to the standard protocols for your chosen downstream analysis method to quantify the expression of the gene of interest.

5. Optimization (Optional but Recommended)

a. Dose-Response Curve: To determine the optimal concentration of Ponasterone A, set up a series of inductions with varying concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control. b. Time Course: To determine the optimal induction time, harvest cells at different time points after induction (e.g., 12h, 24h, 48h, 72h).

Conclusion

The ecdysone-inducible system is a robust method for controlling gene expression in vitro. While this compound is not a suitable inducer, potent analogs like Ponasterone A provide a reliable and highly effective means to switch on a target gene. By following the provided protocols and optimizing for the specific cell system, researchers can achieve tight regulation of their gene of interest, enabling a wide range of functional studies.

References

Application Notes and Protocols for Molecular Docking Studies of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 25R-Inokosterone in molecular docking studies. This document outlines potential molecular targets, detailed experimental protocols for in silico analysis, and relevant signaling pathways. The information is intended to facilitate research into the therapeutic potential of this compound, a naturally occurring ecdysteroid.

Introduction to this compound

This compound is a phytoecdysteroid, a class of compounds that are analogs of insect molting hormones. Ecdysteroids have garnered significant interest in biomedical research due to their diverse pharmacological activities, including anabolic, anti-diabetic, and anti-inflammatory effects. Molecular docking is a powerful computational tool to investigate the interaction between a small molecule like this compound and its potential protein targets at a molecular level. This allows for the prediction of binding modes, affinity, and the rational design of novel therapeutics.

Potential Molecular Targets for this compound

Based on its classification as an ecdysteroid and preliminary research on related compounds, two primary targets are proposed for molecular docking studies with this compound:

  • Ecdysone (B1671078) Receptor (EcR): As an ecdysteroid, the most logical target for this compound is the Ecdysone Receptor (EcR), a nuclear receptor that plays a crucial role in insect development.[1][2] In vertebrates, while a direct ortholog is absent, evidence suggests that ecdysteroids may interact with other nuclear receptors. The functional ecdysone receptor is a heterodimer of the EcR and Ultraspiracle (USP) proteins.[1]

  • Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway Components: Several studies have indicated the anti-inflammatory properties of ecdysteroids.[3] This suggests that this compound may modulate key inflammatory pathways. A plausible mechanism is the inhibition of the TNF-α signaling cascade, potentially by targeting proteins within this pathway or by modulating the activity of the transcription factor NF-κB.[3][4]

Data Presentation: Binding Affinities of Ecdysteroids

CompoundReceptor SourceBinding Affinity (Kd, nM)Reference
Ponasterone AChilo suppressalis1.2 (with USP)[5]
Ponasterone ADrosophila melanogasterNot specified[6]
20-HydroxyecdysoneNot specifiedNot specified[2]
TebufenozidePlutella xylostellaNot specified[7]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with the Ecdysone Receptor

This protocol outlines the steps for performing a molecular docking study of this compound with the ligand-binding domain of the Ecdysone Receptor.

1. Preparation of the Receptor Structure:

  • Obtain the 3D crystal structure of the Ecdysone Receptor (EcR/USP heterodimer) from the Protein Data Bank (PDB). Suitable PDB IDs include 1R0O and 3IXP .[8]

  • Pre-process the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera). This includes:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining the binding site. This can be done by identifying the pocket occupied by the co-crystallized ligand in the original PDB file or by using a binding site prediction tool.

2. Preparation of the Ligand Structure:

  • Obtain the 3D structure of this compound. This can be downloaded from PubChem (CID: 19682-38-3) or drawn using a chemical sketcher like ChemDraw and converted to a 3D format.

  • Prepare the ligand for docking using software like AutoDock Tools or Maestro. This involves:

    • Assigning rotatable bonds.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges.

3. Molecular Docking Simulation:

  • Perform the docking simulation using a program such as AutoDock Vina, GOLD, or Glide.

  • Define the grid box for the docking simulation to encompass the entire binding site of the receptor.

  • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the docking simulation.

4. Analysis of Docking Results:

  • Analyze the docking results to identify the best binding pose of this compound. This is typically the pose with the lowest binding energy (affinity).

  • Visualize the protein-ligand interactions of the best binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Compare the predicted binding affinity of this compound with the known binding affinities of other ecdysteroids (see data table above).

Protocol 2: Molecular Docking of this compound with a TNF-α Signaling Pathway Component (e.g., IKKβ)

This protocol provides a framework for investigating the potential interaction of this compound with a key protein in the TNF-α signaling pathway, IKKβ, which is crucial for the activation of NF-κB.

1. Preparation of the Receptor Structure:

  • Obtain the 3D crystal structure of IKKβ from the PDB. A suitable PDB ID would be one complexed with an inhibitor to clearly define the binding site.

  • Follow the same pre-processing steps as described in Protocol 1 for the Ecdysone Receptor.

2. Preparation of the Ligand Structure:

  • Prepare the 3D structure of this compound as described in Protocol 1.

3. Molecular Docking Simulation:

  • Perform the docking simulation using the same software and general procedure as in Protocol 1. The grid box should be centered on the ATP-binding site of IKKβ, a common target for inhibitors.

4. Analysis of Docking Results:

  • Analyze the docking results to determine the predicted binding affinity and pose of this compound within the IKKβ active site.

  • Visualize the interactions to understand the molecular basis of the potential inhibitory activity.

  • Compare the results with known IKKβ inhibitors to assess the potential of this compound as an anti-inflammatory agent.

Mandatory Visualizations

Ecdysone_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone 25R_Inokosterone EcR EcR 25R_Inokosterone->EcR Binds EcR_USP_Complex EcR_USP_Complex EcR->EcR_USP_Complex USP USP USP->EcR_USP_Complex Heat_Shock_Proteins Heat_Shock_Proteins Heat_Shock_Proteins->EcR Dissociates EcRE Ecdysone Response Element EcR_USP_Complex->EcRE Binds to Gene_Transcription Gene_Transcription EcRE->Gene_Transcription Initiates Biological_Response Biological_Response Gene_Transcription->Biological_Response Leads to

Caption: Ecdysone Receptor Signaling Pathway.

TNF_alpha_Inhibition_Pathway TNF_alpha TNF_alpha TNFR TNF Receptor TNF_alpha->TNFR Binds IKK_Complex IKK Complex TNFR->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates 25R_Inokosterone 25R_Inokosterone 25R_Inokosterone->IKK_Complex Inhibits NF_kB_IkB NF-κB/IκB Complex IkB->NF_kB_IkB NF_kB NF-κB NF_kB->NF_kB_IkB Nucleus Nucleus NF_kB->Nucleus Translocates to NF_kB_IkB->IkB Degradation NF_kB_IkB->NF_kB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Proposed TNF-α Inhibition by this compound.

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound Structure) Ligand_Prep->Docking Pose_Generation Generate Binding Poses Docking->Pose_Generation Scoring Calculate Binding Affinity Pose_Generation->Scoring Interaction_Analysis Analyze Protein-Ligand Interactions Scoring->Interaction_Analysis Results Docking Results Interaction_Analysis->Results

Caption: Molecular Docking Experimental Workflow.

References

Unveiling the Potential of 25R-Inokosterone: In Vivo Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid found in plant species such as Achyranthis Radix, is a member of the ecdysteroid class of hormones.[1] While research is ongoing, preliminary studies and the well-documented effects of related ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), suggest that this compound holds significant therapeutic potential. Ecdysteroids are noted for their anabolic, metabolic, and anti-inflammatory properties, with a favorable safety profile characterized by low toxicity in mammals.[2][3] This document provides detailed application notes and standardized protocols for conducting in vivo studies to investigate the biological activities of this compound.

Potential In Vivo Applications of this compound

Based on the known biological activities of related ecdysteroids, the primary areas for in vivo investigation of this compound include:

  • Anabolic and Performance-Enhancing Effects: Ecdysteroids have been shown to increase muscle mass and improve physical performance.[4][5][6] In vivo studies can be designed to assess the impact of this compound on muscle hypertrophy, strength, and endurance.

  • Metabolic Regulation: There is evidence that ecdysteroids can influence glucose and lipid metabolism, suggesting a potential role in managing metabolic disorders.[2][7][8] Animal models of obesity and diabetes can be utilized to explore these effects.

  • Anti-inflammatory Activity: The anti-inflammatory properties of steroids are well-established, and ecdysteroids may offer a safer alternative to traditional corticosteroids. In vivo models of acute and chronic inflammation can be employed to evaluate the anti-inflammatory efficacy of this compound.

Experimental Protocols

General Considerations for In Vivo Studies
  • Animal Models: The choice of animal model will depend on the specific research question. Common models include mice (e.g., C57BL/6) and rats (e.g., Wistar, Sprague-Dawley). For metabolic studies, genetic models such as Zucker rats may be considered.[7][9][10]

  • Dosage and Administration: Based on studies with 20-hydroxyecdysone, a dosage range of 5-50 mg/kg body weight is a reasonable starting point for this compound.[1][2][11][12] The compound can be administered via oral gavage, subcutaneous injection, or continuous infusion.[1][11] The choice of administration route should consider the compound's bioavailability and the desired pharmacokinetic profile.

  • Formulation: this compound is a steroid and may have limited aqueous solubility. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or dissolved in a mixture of DMSO and corn oil.[1] For injection, it can be dissolved in a suitable solvent like a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to establish a stable and non-toxic formulation for the chosen route of administration.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: Assessment of Anabolic and Performance-Enhancing Effects

Objective: To evaluate the effect of this compound on muscle mass, strength, and endurance in a rodent model.

Experimental Workflow:

G cluster_0 Acclimatization (1 week) cluster_1 Group Allocation (n=8-10/group) cluster_2 Treatment Period (4-8 weeks) cluster_3 Functional Assessment (Final Week) cluster_4 Terminal Procedures acclimatization House animals in standard conditions group1 Vehicle Control acclimatization->group1 group2 This compound (Low Dose) acclimatization->group2 group3 This compound (High Dose) acclimatization->group3 group4 Positive Control (e.g., 20E) acclimatization->group4 treatment Daily administration of compounds group1->treatment group2->treatment group3->treatment group4->treatment measurements Weekly body weight and food intake treatment->measurements grip_strength Grip Strength Test measurements->grip_strength endurance_test Treadmill or Forced Swim Test grip_strength->endurance_test euthanasia Euthanasia and tissue collection endurance_test->euthanasia muscle_dissection Dissection of specific muscles (e.g., gastrocnemius, soleus) euthanasia->muscle_dissection organ_collection Collection of organs for safety assessment euthanasia->organ_collection

Caption: Workflow for assessing the anabolic effects of this compound.

Methodology:

  • Animals: Male mice (e.g., C57BL/6, 8-10 weeks old) are suitable for this study.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o.).

    • Group 2: this compound (e.g., 10 mg/kg, p.o.).

    • Group 3: this compound (e.g., 50 mg/kg, p.o.).

    • Group 4 (Optional): Positive control (e.g., 20-hydroxyecdysone, 20 mg/kg, p.o.).

  • Treatment: Administer the respective treatments daily for 4-8 weeks.

  • Outcome Measures:

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure the wet weight of dissected muscles (e.g., gastrocnemius, soleus, tibialis anterior).

    • Muscle Strength: Perform a grip strength test using a grip strength meter during the final week of treatment.

    • Endurance: Conduct a forced swim test or treadmill running test to assess physical endurance.

    • Histology: Analyze muscle fiber cross-sectional area from histological sections of dissected muscles.

    • Biochemical Analysis: Measure markers of protein synthesis (e.g., phosphorylation of Akt and mTOR) in muscle tissue lysates via Western blotting.

Proposed Signaling Pathway for Anabolic Effects:

G This compound This compound Estrogen Receptor Beta (ERβ)? Estrogen Receptor Beta (ERβ)? This compound->Estrogen Receptor Beta (ERβ)? Binds to PI3K PI3K Estrogen Receptor Beta (ERβ)?->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates mTORC1 mTORC1 Akt/PKB->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Leads to

Caption: Putative signaling pathway for ecdysteroid-induced muscle hypertrophy.

Protocol 2: Investigation of Metabolic Effects

Objective: To determine the effects of this compound on glucose homeostasis and lipid metabolism in a diet-induced obesity model.

Experimental Workflow:

G cluster_0 Dietary Induction (8-12 weeks) cluster_1 Group Allocation (n=8-10/group) cluster_2 Treatment Period (4-8 weeks) cluster_3 Metabolic Testing (Final 2 Weeks) cluster_4 Terminal Procedures diet High-Fat Diet (HFD) vs. Control Diet group1 Control Diet + Vehicle diet->group1 group2 HFD + Vehicle diet->group2 group3 HFD + this compound (Low Dose) diet->group3 group4 HFD + this compound (High Dose) diet->group4 treatment Daily administration of compounds group1->treatment group2->treatment group3->treatment group4->treatment measurements Weekly body weight and food intake treatment->measurements ogtt Oral Glucose Tolerance Test (OGTT) measurements->ogtt itt Insulin (B600854) Tolerance Test (ITT) ogtt->itt euthanasia Euthanasia and sample collection itt->euthanasia blood_collection Blood for plasma analysis euthanasia->blood_collection tissue_collection Liver and adipose tissue euthanasia->tissue_collection

Caption: Workflow for assessing the metabolic effects of this compound.

Methodology:

  • Animals and Diet: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[2] A control group is fed a standard chow diet.

  • Groups:

    • Group 1: Control diet + Vehicle.

    • Group 2: High-fat diet + Vehicle.

    • Group 3: High-fat diet + this compound (e.g., 10 mg/kg, p.o.).

    • Group 4: High-fat diet + this compound (e.g., 50 mg/kg, p.o.).

  • Treatment: Administer treatments daily for 4-8 weeks.

  • Outcome Measures:

    • Body Weight and Adiposity: Monitor body weight and at the end of the study, dissect and weigh epididymal and retroperitoneal fat pads.

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final weeks of the study.

    • Plasma Analysis: Measure fasting plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Liver Analysis: Assess liver weight and analyze hepatic lipid accumulation through histological staining (e.g., Oil Red O).

Protocol 3: Evaluation of Anti-inflammatory Activity

Objective: To assess the anti-inflammatory effects of this compound in a model of acute inflammation.

Experimental Workflow:

G cluster_0 Acclimatization and Grouping cluster_1 Pre-treatment (1 hour prior to induction) cluster_2 Induction of Inflammation cluster_3 Measurement of Paw Edema cluster_4 Data Analysis grouping Allocate rats into groups (n=6-8/group) group1 Vehicle Control grouping->group1 group2 This compound (Low Dose) grouping->group2 group3 This compound (High Dose) grouping->group3 group4 Positive Control (e.g., Indomethacin) grouping->group4 induction Subplantar injection of carrageenan (1%) group1->induction group2->induction group3->induction group4->induction measurement Measure paw volume at 0, 1, 2, 3, 4, 5 hours post-induction induction->measurement analysis Calculate percentage inhibition of edema measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (150-200g) are commonly used for this assay.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, p.o.).

    • Group 2: this compound (e.g., 25 mg/kg, p.o.).

    • Group 3: this compound (e.g., 50 mg/kg, p.o.).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Outcome Measures:

    • Paw Edema: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Myeloperoxidase (MPO) Activity: At the end of the experiment, paw tissue can be collected to measure MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue homogenate.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Anabolic and Performance-Enhancing Effects of this compound

GroupBody Weight Gain (g)Muscle Weight (mg)Grip Strength (g)Endurance (seconds)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Metabolic Effects of this compound in Diet-Induced Obese Mice

GroupFinal Body Weight (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)Plasma Triglycerides (mg/dL)Liver Weight (g)
Control Diet + Vehicle
HFD + Vehicle
HFD + this compound (Low Dose)
HFD + this compound (High Dose)

Table 3: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema

GroupPaw Volume (mL) at 3h% Inhibition of Edema at 3hMPO Activity (U/g tissue)
Vehicle Control0%
This compound (Low Dose)
This compound (High Dose)
Positive Control

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By systematically investigating its anabolic, metabolic, and anti-inflammatory properties, researchers can elucidate the therapeutic potential of this promising natural compound. Adherence to standardized methodologies and clear data presentation will be crucial for advancing our understanding of this compound and its potential applications in drug development.

References

Application Notes and Protocols for 25R-Inokosterone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants. While these compounds are known to play a crucial role in insect development, they have also been shown to elicit a range of biological effects in mammals, including anabolic and adaptogenic properties.[1][2] In cell culture, this compound and other phytoecdysteroids are valuable tools for studying cellular processes such as protein synthesis and for use in inducible gene expression systems.[3][4][5] These notes provide detailed protocols for the preparation of this compound stock solutions and their application in mammalian cell culture.

Quantitative Data Summary

For ease of use in experimental design, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₇[3]
Molecular Weight 480.63 g/mol [3]
Solubility in DMSO 50 mg/mL (104.03 mM) with ultrasonic treatment[3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3]
Storage of Stock Solution -20°C for 1 month or -80°C for 6 months (protect from light)[3]
Typical Working Concentration Range 0.01 - 10 µM (based on related phytoecdysteroids)[6]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for subsequent dilutions.

Materials:

  • This compound powder (MW: 480.63 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 480.63 g/mol x 1000 mg/g = 4.8063 mg

    • Accurately weigh out approximately 4.81 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • For complete dissolution, sonicate the tube in a water bath sonicator for 10-15 minutes. Visually inspect the solution to ensure no particulate matter remains.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect the aliquots from light.

3.2. Application of this compound to Cultured Cells

This protocol provides a general guideline for treating adherent mammalian cells with this compound.

Materials:

  • Cultured mammalian cells in multi-well plates

  • Complete cell culture medium

  • 10 mM this compound stock solution (prepared as in section 3.1)

  • Sterile, serum-free or complete cell culture medium for dilution

Procedure:

  • Cell Seeding:

    • Seed your cells of interest into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experimental setup.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Add the appropriate volume of the prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Return the plate to the incubator and incubate for the desired experimental duration.

3.3. Example Downstream Assay: Cell Viability (MTT Assay)

A common experiment following drug treatment is to assess cell viability. The MTT assay is a colorimetric assay that measures metabolic activity.

Materials:

  • Cells treated with this compound as described in section 3.2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • MTT Addition:

    • Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage weigh Weigh this compound add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex sonicate Sonicate for Full Dissolution vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

4.2. Proposed Signaling Pathway in Mammalian Cells

In native mammalian cells, phytoecdysteroids like this compound are suggested to act through membrane-associated signaling pathways rather than a dedicated nuclear receptor. One proposed mechanism involves the activation of the PI3K/Akt pathway, which is a key regulator of protein synthesis and cell growth.

G cluster_pathway Proposed PI3K/Akt Signaling Inokosterone This compound Receptor Cell Surface Receptor (Hypothesized) Inokosterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: Proposed PI3K/Akt signaling pathway for this compound.

References

Application Notes and Protocols for 25R-Inokosterone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a naturally occurring steroid hormone found in some plants and insects. Phytoecdysteroids have garnered significant interest in biomedical research due to their potential anabolic effects on skeletal muscle without the androgenic side effects associated with conventional anabolic steroids. This document provides detailed application notes and protocols for the administration of this compound in animal models, primarily focusing on rodents, to investigate its effects on muscle growth and protein synthesis. The information presented is based on studies of structurally similar phytoecdysteroids, most notably 20-hydroxyecdysone (B1671079) (20E), as specific quantitative data for this compound is limited in the current scientific literature. Researchers should consider the provided protocols as a starting point and may need to perform dose-response studies to determine the optimal dosage for this compound.

Data Presentation: Quantitative Effects of Phytoecdysteroid Administration in Rodents

The following tables summarize quantitative data from studies on phytoecdysteroids, primarily 20-hydroxyecdysone (20E), which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Anabolic Effects of Phytoecdysteroid Administration in Rats

CompoundAnimal ModelDosageAdministration RouteDurationKey FindingsReference
20-HydroxyecdysoneMale Wistar Rats5 mg/kg body weight/dayOral Gavage28 daysSignificant increase in grip strength.[1]
20-HydroxyecdysoneOrchidectomized immature male Wistar ratsNot specifiedNot specifiedNot specifiedSignificant increase in net muscle mass (gastrocnemius and soleus).[2]
20-HydroxyecdysoneYoung RatsNot specifiedNot specified7 daysIncreased fiber cross-sectional area in soleus muscle.[3]

Table 2: In Vivo Effects of Phytoecdysteroid Administration on Protein Synthesis in Mice

CompoundAnimal ModelDosageAdministration RouteDurationKey FindingsReference
20-HydroxyecdysoneAging male C57BL/6 mice (20 months old)Not specifiedDaily oral gavage28 daysNo significant alteration in muscle mass, fiber cross-sectional area, or protein synthesis signaling markers (p-Akt, p-p70S6k).[4]
20-HydroxyecdysoneAdult (7-8 mo) and old (26-27 mo) miceNot specifiedSupplementation7 daysEnhanced skeletal muscle recovery from eccentric contraction-induced damage.[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anabolic Effects of this compound in Rodents

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals to the facility for at least one week before the experiment.[5]

  • Housing: House animals in standard cages with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. This compound Preparation and Administration:

  • Compound: Obtain high-purity this compound.

  • Vehicle: For oral administration, this compound can be suspended in a vehicle such as saline, corn oil, or water containing a small amount of a suspending agent like carboxymethyl cellulose. For intraperitoneal injection, ensure the compound is dissolved in a sterile, non-irritating vehicle.

  • Dosage (suggested starting point): Based on studies with 20E, a starting dose of 5-50 mg/kg body weight per day can be considered. A dose-response study is highly recommended.

  • Administration Route:

    • Oral Gavage: This is a common and precise method for oral administration.[6][7][8] Use a stainless steel or flexible gavage needle appropriate for the size of the animal.[6] Daily administration is typical for chronic studies.[6]

    • Intraperitoneal (IP) Injection: This route allows for rapid absorption. Use a sterile syringe and a 25-27G needle.[9] Injections should be made into the lower abdominal quadrant.[9]

3. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle only.

  • This compound Treatment Group(s): Receives this compound at one or more dose levels.

  • Positive Control Group (Optional): A known anabolic agent can be used for comparison.

4. Duration:

  • Treatment duration typically ranges from 7 to 28 days for chronic studies assessing muscle hypertrophy.[5]

5. Outcome Measures:

  • Muscle Mass: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior, and triceps brachii).[10] Record the wet weight of each muscle.

  • Muscle Fiber Size: Muscle samples can be frozen in isopentane (B150273) cooled by liquid nitrogen for histological analysis. Cross-sections can be stained with Hematoxylin and Eosin (H&E) to measure the cross-sectional area (CSA) of muscle fibers.

  • Grip Strength: Functional assessment of muscle strength can be performed using a grip strength meter.

  • Protein Synthesis Rate: This can be measured using the SUnSET (surface sensing of translation) method, which involves the administration of puromycin (B1679871) before tissue collection and subsequent detection by Western blotting.[5]

  • Molecular Analysis: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway in muscle tissue lysates via Western blotting.

Mandatory Visualizations

Signaling_Pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates Ca2_flux ↑ Intracellular Ca2+ PLC->Ca2_flux PI3K Phosphoinositide 3-kinase (PI3K) Ca2_flux->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound-induced muscle protein synthesis.

Experimental_Workflow start Start: Animal Acclimation grouping Random Assignment to Groups start->grouping treatment Daily Administration (Oral Gavage or IP Injection) - Vehicle Control - this compound grouping->treatment duration Treatment Period (e.g., 7-28 days) treatment->duration functional_assessment Functional Assessment (e.g., Grip Strength) duration->functional_assessment euthanasia Euthanasia and Tissue Collection functional_assessment->euthanasia analysis Analysis: - Muscle Mass - Histology (Fiber CSA) - Western Blot (Signaling) - Protein Synthesis (SUnSET) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for assessing the anabolic effects of this compound in rodents.

References

Application Notes and Protocols for Determining the IC50 of 25R-Inokosterone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. Ecdysteroids, including the related compound 20-hydroxyecdysone, have demonstrated various biological activities in mammals. Recent studies have suggested that ecdysteroids may possess anti-tumor properties, including the ability to sensitize cancer cells to conventional chemotherapeutic agents and induce autophagy in breast cancer cell lines.[1] Determining the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potential of this compound as an anti-cancer agent. This document provides a detailed protocol for determining the IC50 of this compound in various cancer cell lines using a standard cell viability assay.

Principle

The IC50 value represents the concentration of a substance that is required to inhibit a specific biological or biochemical function by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by 50% after a defined exposure time. The determination of the IC50 value is typically achieved by performing a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength, providing an indirect measure of cell viability.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], MDA-MB-231 [breast], A549 [lung], PANC-1 [pancreatic], PC3 [prostate]).

  • This compound: High-purity compound.

  • Cell Culture Medium: Appropriate medium for the selected cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • MTT Reagent: 5 mg/mL in PBS, sterile-filtered.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

  • CO2 incubator: 37°C, 5% CO2.

Experimental Workflow

G cluster_0 This compound Action cluster_1 Cellular Pathways Inokosterone This compound PI3K PI3K Inokosterone->PI3K Inhibits Bax Bax Inokosterone->Bax Promotes Autophagy Autophagy Inokosterone->Autophagy Induces CellCycleArrest Cell Cycle Arrest Inokosterone->CellCycleArrest Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates mTOR->Autophagy Inhibits Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

References

Application Notes and Protocols for 25R-Inokosterone in Insect Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a naturally occurring steroid hormone analog found in various plants. Like the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), this compound functions as an agonist for the ecdysone (B1671078) receptor (EcR), a key regulator of insect development, metamorphosis, and reproduction. This property makes this compound a valuable tool for researchers studying insect cell signaling, developing novel insecticides, and for inducing gene expression in insect cell-based protein production systems.

These application notes provide a comprehensive overview of the use of this compound in insect cell signaling research, including its mechanism of action, protocols for key experiments, and comparative data on its activity.

Mechanism of Action: The Ecdysone Receptor Signaling Pathway

In insects, the steroid hormone 20-hydroxyecdysone (20E) orchestrates major developmental transitions by activating the ecdysone receptor (EcR), a ligand-inducible transcription factor. EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2]

This compound, as an agonist of EcR, mimics the action of 20E. Upon binding to the ligand-binding domain of EcR, it induces a conformational change in the EcR/USP heterodimer. This activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[1] This binding event initiates the transcription of a cascade of genes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis, ultimately leading to physiological responses like molting and metamorphosis.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR Ecdysone Receptor (EcR) 25R_Inokosterone->EcR Binds EcR_USP_complex EcR/USP Complex EcR->EcR_USP_complex USP Ultraspiracle (USP) USP->EcR_USP_complex EcRE Ecdysone Response Element (EcRE) EcR_USP_complex->EcRE Binds to Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Molting, Gene Expression) Gene_Transcription->Biological_Response Leads to

Caption: Ecdysone receptor signaling pathway activated by this compound.

Quantitative Data: Comparative Activity of Ecdysteroids

CompoundEC50 (M) in Yeast Reporter AssayReference
20-Hydroxyecdysone (20E)2.2 x 10⁻⁷[3]
Ponasterone A (PonA)1.1 x 10⁻⁸[3]
This compound Data not available -

Note: The lower the EC50 value, the higher the potency of the compound.

Experimental Protocols

Insect Cell Culture

Objective: To maintain healthy insect cell cultures for subsequent experiments. Commonly used cell lines for baculovirus expression and signaling studies include Sf9 and Sf21 from Spodoptera frugiperda.

Materials:

  • Sf9 or Sf21 insect cells

  • Grace's Insect Medium or Sf-900™ II SFM

  • Fetal Bovine Serum (FBS), heat-inactivated (if using Grace's)

  • Penicillin-Streptomycin solution

  • 25 cm² or 75 cm² tissue culture flasks

  • Incubator at 27°C (non-humidified, no CO₂)

Protocol:

  • Thaw a cryopreserved vial of Sf9 or Sf21 cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing 10 mL of complete growth medium (e.g., Grace's supplemented with 10% FBS and antibiotics, or serum-free Sf-900™ II SFM).

  • Centrifuge at 100 x g for 5 minutes to pellet the cells.

  • Resuspend the cell pellet in 5 mL of fresh complete growth medium.

  • Transfer the cell suspension to a 25 cm² tissue culture flask.

  • Incubate the flask at 27°C.

  • Subculture the cells when they reach 80-90% confluency (typically every 2-3 days). To subculture, gently dislodge the cells by tapping the flask or by pipetting medium over the cell monolayer.

  • Split the cell suspension into new flasks at a seeding density of 0.5 x 10⁶ cells/mL.

Cell_Culture_Workflow Thaw Thaw Cells Centrifuge Centrifuge & Resuspend Thaw->Centrifuge Culture Culture in Flask at 27°C Centrifuge->Culture Monitor Monitor Confluency Culture->Monitor Subculture Subculture Monitor->Subculture 80-90% Confluent Subculture->Culture Split

Caption: General workflow for insect cell culture.
Ecdysone-Inducible Reporter Gene Assay

Objective: To quantify the activation of the ecdysone receptor by this compound using a luciferase reporter assay.

Materials:

  • Healthy Sf9 cells in logarithmic growth phase

  • Expression plasmid for EcR and USP

  • Reporter plasmid containing a luciferase gene downstream of an ecdysone response element (EcRE)

  • Transfection reagent (e.g., Cellfectin® II)

  • 24-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed Sf9 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 0.5 mL of complete growth medium. Allow the cells to attach for at least 1 hour.

  • Transfection:

    • In a sterile tube, co-transfect the EcR and USP expression plasmids along with the EcRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection complex for 4-6 hours at 27°C.

    • Remove the transfection medium and replace it with 0.5 mL of fresh complete growth medium.

    • Incubate the cells for 24 hours at 27°C to allow for receptor and reporter expression.

  • Induction:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M. Include a DMSO-only vehicle control.

    • Remove the medium from the cells and add 0.5 mL of the medium containing the different concentrations of this compound.

    • Incubate the cells for 18-24 hours at 27°C.

  • Luciferase Assay:

    • Wash the cells once with Phosphate Buffered Saline (PBS).

    • Lyse the cells using the lysis buffer provided with the Luciferase Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate if necessary.

    • Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Reporter_Assay_Workflow Seed Seed Sf9 Cells Transfect Transfect with Plasmids (EcR, USP, EcRE-Luc) Seed->Transfect Induce Induce with this compound Transfect->Induce Lyse Lyse Cells Induce->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Dose-Response) Measure->Analyze

Caption: Workflow for an ecdysone-inducible reporter gene assay.
Inducible Gene Expression using a Baculovirus Expression Vector System (BEVS)

Objective: To use this compound to induce the expression of a target gene in insect cells using an ecdysone-inducible baculovirus system. This system typically involves two components: a viral vector carrying the gene of interest under the control of an EcRE-containing promoter, and a second vector or a stable cell line expressing the EcR and USP.

Materials:

  • Sf9 cells

  • Recombinant baculovirus encoding the gene of interest under an EcRE promoter

  • Baculovirus encoding EcR and USP (if not using a stable cell line)

  • This compound

  • Appropriate cell culture medium and flasks/plates

Protocol:

  • Infection:

    • Plate Sf9 cells in a suitable format (e.g., 6-well plate or suspension culture).

    • Co-infect the cells with the baculovirus carrying the gene of interest and the baculovirus carrying the EcR and USP receptors at a predetermined multiplicity of infection (MOI).

    • Incubate the infected cells for 24 hours at 27°C.

  • Induction:

    • Add this compound to the culture medium to the desired final concentration (e.g., 1-10 µM, optimization may be required).

    • Continue to incubate the cells at 27°C.

  • Harvesting and Analysis:

    • Harvest the cells or the culture supernatant at various time points post-induction (e.g., 24, 48, 72 hours) to determine the optimal expression time.

    • Analyze the expression of the target protein by SDS-PAGE, Western blotting, or a functional assay.

Stability and Storage of this compound

Phytoecdysteroids can be susceptible to degradation, particularly in aqueous solutions over extended periods. It is recommended to prepare a concentrated stock solution of this compound in a non-aqueous solvent such as DMSO and store it at -20°C or -80°C. For experiments, fresh dilutions in cell culture medium should be prepared from the stock solution immediately before use.

Conclusion

This compound is a potent ecdysone receptor agonist that serves as a valuable tool for studying insect cell signaling and for inducing gene expression in insect cell-based systems. The protocols and information provided in these application notes offer a foundation for researchers to effectively utilize this compound in their studies. Optimization of concentrations and incubation times for specific cell lines and experimental systems is recommended to achieve the best results.

References

Application of 25R-Inokosterone in Agricultural Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with extensive quantitative data and detailed protocols specifically for the application of 25R-Inokosterone in agricultural research is limited. The following application notes and protocols are substantially based on research conducted on closely related and more extensively studied phytoecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E). This information is provided as a guide for research and development, and specific parameters for this compound may require optimization.

Application Notes

This compound is a member of the phytoecdysteroid family, a class of plant-derived compounds structurally similar to insect molting hormones.[1][2] In plants, these compounds are recognized as secondary metabolites that play a significant role in defense against phytophagous insects and nematodes.[1][3] Emerging research suggests their potential as plant growth bioregulators and enhancers of stress tolerance, making them a subject of interest in agricultural research.[3]

The primary proposed applications of this compound and other phytoecdysteroids in agriculture revolve around two key areas:

  • Biopesticides: Due to their insect hormonal mimicry, phytoecdysteroids can disrupt the molting process and development of various insect pests, offering a potential eco-friendly alternative to synthetic pesticides.[1]

  • Plant Stress Mitigation: Phytoecdysteroids have been shown to enhance plant resilience to various abiotic stresses such as salinity, drought, and extreme temperatures.[1][2] The mechanism is thought to involve the stimulation of the plant's antioxidant defense system.[1][2]

Mechanism of Action in Stress Tolerance

While the precise signaling pathway of this compound in plants is yet to be fully elucidated, evidence from studies on 20-hydroxyecdysone suggests that phytoecdysteroids can enhance stress tolerance by modulating the plant's physiological and biochemical responses.[1][2] Upon perception of stress, plants treated with phytoecdysteroids exhibit increased activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD).[2] This enzymatic cascade helps to neutralize harmful reactive oxygen species (ROS) that accumulate during stress conditions and cause cellular damage.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of 20-hydroxyecdysone on various crops. This data is presented as a proxy for the potential effects of this compound.

Table 1: Effect of 20-Hydroxyecdysone (20E) on Cotton (Gossypium hirsutum L.) Seedling Germination and Growth under Salt Stress [4]

TreatmentGermination Rate (%)Shoot Length (cm)Root Length (cm)
Control (No Salt)958.510.2
Salt Stress (150 mM NaCl)654.25.8
Salt Stress + 1 µM 20E785.57.1
Salt Stress + 10 µM 20E856.17.9

Table 2: Effect of a 20-Hydroxyecdysone Analogue (DHECD) on Antioxidant Enzyme Activity in Rice (Oryza sativa L.) under Heat Stress [5]

TreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Peroxidase (POD) Activity (U/mg protein)
Control (Normal Temperature)50.225.815.3
Heat Stress35.618.210.1
Heat Stress + 1 µM DHECD45.823.513.8
Heat Stress + 10 µM DHECD52.126.716.2

Experimental Protocols

The following are generalized protocols for the preparation and application of this compound for agricultural research. These should be adapted and optimized for specific plant species and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in various bioassays.

  • Materials:

    • This compound (pure compound)

    • Ethanol (B145695) (95%) or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile distilled water

    • Sterile glassware (beakers, volumetric flasks)

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in a small volume of 95% ethanol or DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate weight of this compound in a final volume of solvent.

    • Gently warm and stir the solution on a magnetic stirrer until the compound is completely dissolved.

    • Bring the solution to the final desired volume with sterile distilled water. Note: The final concentration of the organic solvent should be kept low (typically <0.1%) in the final application solution to avoid solvent-induced effects on the plants.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in the dark.

Protocol 2: Seed Priming with this compound for Enhanced Germination under Stress
  • Objective: To evaluate the effect of this compound on seed germination and early seedling growth under abiotic stress conditions.

  • Materials:

    • Seeds of the target crop

    • This compound stock solution

    • Sterile distilled water

    • Stress-inducing agent (e.g., NaCl for salinity stress, PEG for drought stress)

    • Petri dishes with sterile filter paper

    • Growth chamber with controlled temperature and light conditions

  • Procedure:

    • Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) by diluting the stock solution with sterile distilled water. Include a control solution with the same concentration of the solvent used for the stock solution.

    • Surface sterilize the seeds according to standard procedures for the specific crop.

    • Soak the sterilized seeds in the respective this compound solutions or the control solution for a predetermined period (e.g., 6-12 hours).

    • Prepare the stress treatment by dissolving the stress-inducing agent in sterile distilled water to the desired concentration.

    • Place two layers of sterile filter paper in each petri dish and moisten them with either the stress solution or sterile distilled water (for the non-stress control).

    • Place the primed seeds on the moistened filter paper in the petri dishes.

    • Seal the petri dishes with parafilm and place them in a growth chamber under optimal conditions for the crop.

    • Record germination percentage, root length, and shoot length at regular intervals.

Protocol 3: Foliar Application of this compound for Improved Stress Tolerance in Adult Plants
  • Objective: To assess the impact of foliar application of this compound on the physiological and biochemical responses of plants to abiotic stress.

  • Materials:

    • Potted plants of the target crop at a suitable growth stage

    • This compound stock solution

    • Sterile distilled water

    • A non-ionic surfactant (e.g., Tween-20)

    • Spray bottles

    • Growth chamber or greenhouse with controlled environmental conditions

  • Procedure:

    • Prepare the foliar spray solutions by diluting the this compound stock solution to the desired concentrations (e.g., 1, 10, 100 µM) in sterile distilled water.

    • Add a non-ionic surfactant to the spray solutions (e.g., 0.05% v/v) to ensure uniform coverage of the leaves.

    • Prepare a control solution containing only distilled water and the surfactant.

    • Apply the solutions to the plant foliage using a fine mist sprayer until the leaves are thoroughly wetted. Apply the treatment during the cooler parts of the day to enhance absorption.

    • After a set period (e.g., 24-48 hours), subject the plants to the desired abiotic stress (e.g., withhold water for drought stress, add saline solution to the soil for salt stress).

    • Collect leaf samples at various time points after stress induction for physiological (e.g., relative water content, chlorophyll (B73375) content) and biochemical (e.g., antioxidant enzyme activity, proline content) analysis.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of phytoecdysteroids in inducing stress tolerance and a general experimental workflow.

Phytoecdysteroid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) Receptor Putative Receptor Abiotic_Stress->Receptor Perception 25R_Inokosterone This compound (Exogenous Application) 25R_Inokosterone->Receptor Binding Secondary_Messengers Secondary Messengers (e.g., Ca²⁺, ROS burst) Receptor->Secondary_Messengers Kinase_Cascade Protein Kinase Cascade (e.g., MAPKs) Secondary_Messengers->Kinase_Cascade Transcription_Factors Activation of Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Upregulation of Stress-Responsive Genes Transcription_Factors->Gene_Expression Antioxidant_Enzymes Synthesis of Antioxidant Enzymes (SOD, CAT, POD) Gene_Expression->Antioxidant_Enzymes Stress_Tolerance Enhanced Stress Tolerance Antioxidant_Enzymes->Stress_Tolerance Scavenging of ROS

Caption: Hypothetical signaling pathway of this compound in plant stress response.

Experimental_Workflow cluster_data Data Points Preparation 1. Preparation of This compound Solutions Application 2. Application to Plants (Seed Priming or Foliar Spray) Preparation->Application Stress_Induction 3. Induction of Abiotic Stress Application->Stress_Induction Data_Collection 4. Data Collection Stress_Induction->Data_Collection Germination Germination Rate Data_Collection->Germination Growth Growth Parameters (Shoot/Root Length, Biomass) Data_Collection->Growth Physiological Physiological Parameters (RWC, Chlorophyll) Data_Collection->Physiological Biochemical Biochemical Parameters (Antioxidant Enzymes, Proline) Data_Collection->Biochemical Analysis 5. Analysis of Results Germination->Analysis Growth->Analysis Physiological->Analysis Biochemical->Analysis

Caption: General experimental workflow for evaluating this compound in agriculture.

References

Troubleshooting & Optimization

improving 25R-Inokosterone solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 25R-Inokosterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a phytoecdysone, a type of steroid hormone found in plants.[1][2] Like many steroid-based compounds, it is inherently hydrophobic, leading to poor solubility in water-based solutions. This low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability in cell-based assays and posing challenges for in vivo administration.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is approximately 480.6 g/mol .[3][4] This information is crucial for calculating molar concentrations of your prepared solutions.

Q3: Are there any ready-to-use protocols for dissolving this compound for in vitro experiments?

A3: Yes, several protocols have been established to effectively dissolve this compound. These typically involve the use of co-solvents and solubility enhancers. For example, a stock solution in an organic solvent like DMSO is often prepared first, which is then further diluted into an aqueous solution containing excipients like PEG300, Tween-80, or cyclodextrins.[2]

Q4: How does this compound exert its biological effects?

A4: this compound, like other ecdysteroids, functions by binding to a nuclear receptor complex. This complex is a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP).[5][6] Upon binding, the activated receptor complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs), thereby modulating the transcription of target genes. This signaling cascade ultimately leads to various physiological responses.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance level for your specific experiment). 3. Utilize a solubilization protocol incorporating excipients such as PEG300 and Tween-80 or SBE-β-CD (see Experimental Protocols section).
Inconsistent experimental results. Incomplete dissolution of this compound leading to variations in the actual concentration. Degradation of the compound.1. Visually inspect your solution for any particulate matter before use. If observed, attempt to redissolve using gentle warming or sonication, or prepare a fresh solution. 2. Ensure proper storage of stock solutions, typically at -20°C or -80°C, protected from light, to prevent degradation.[2]
Difficulty achieving the desired concentration in an aqueous solution. The inherent low aqueous solubility of this compound.Employ solubility enhancement techniques. The use of cyclodextrins, such as SBE-β-CD, is a highly effective method for increasing the aqueous solubility of steroids.[2] Co-solvents and surfactants can also be effective.

Quantitative Data Summary

The following table summarizes achievable concentrations of this compound in aqueous-based solutions using common solubilization methods.

Solubilization Method Solvents/Excipients Achievable Concentration Molar Concentration (approx.)
Co-solvent/Surfactant FormulationDMSO, PEG300, Tween-80, Saline≥ 1.25 mg/mL≥ 2.60 mM
Cyclodextrin (B1172386) InclusionDMSO, SBE-β-CD, Saline≥ 1.25 mg/mL[7]≥ 2.60 mM

Experimental Protocols

Protocol 1: Co-solvent/Surfactant Method

This protocol is adapted for preparing a working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 12.5 mg/mL stock solution: Dissolve the appropriate amount of this compound powder in DMSO to achieve a concentration of 12.5 mg/mL. Ensure it is fully dissolved. This stock solution should be stored at -20°C or -80°C.

  • Prepare the working solution (e.g., 1 mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. This will result in a final this compound concentration of 1.25 mg/mL.

Protocol 2: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Method

This protocol utilizes a cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution: Dissolve SBE-β-CD in saline to a final concentration of 20%. For example, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline.

  • Prepare a 12.5 mg/mL stock solution: Dissolve the appropriate amount of this compound powder in DMSO to achieve a concentration of 12.5 mg/mL.

  • Prepare the working solution (e.g., 1 mL): a. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. c. Mix thoroughly by vortexing until the solution is clear. This will yield a final this compound concentration of at least 1.25 mg/mL.[7]

Visualizations

Ecdysteroid Signaling Pathway

Caption: Mechanism of this compound action via the Ecdysone Receptor.

Experimental Workflow for Solubilization

Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start Weigh this compound Powder Add_DMSO Add DMSO to desired concentration (e.g., 12.5 mg/mL) Start->Add_DMSO Vortex_Stock Vortex until fully dissolved Add_DMSO->Vortex_Stock Store_Stock Store at -20°C / -80°C Vortex_Stock->Store_Stock Choose_Method Choose Solubilization Method Vortex_Stock->Choose_Method Use Stock Solution Co_solvent Co-solvent/Surfactant Choose_Method->Co_solvent Cyclodextrin SBE-β-CD Choose_Method->Cyclodextrin Prepare_Co_solvent 1. Add PEG300 2. Add Stock Solution 3. Add Tween-80 4. Add Saline Co_solvent->Prepare_Co_solvent Prepare_Cyclodextrin 1. Prepare 20% SBE-β-CD in Saline 2. Add Stock Solution Cyclodextrin->Prepare_Cyclodextrin Final_Mix Vortex to a clear solution Prepare_Co_solvent->Final_Mix Prepare_Cyclodextrin->Final_Mix Use Ready for experiment Final_Mix->Use

Caption: Decision workflow for preparing this compound solutions.

References

Technical Support Center: 25R-Inokosterone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 25R-Inokosterone in cell culture media, with a primary focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a phytoecdysteroid, a type of steroid hormone produced by plants. It is an analog of insect molting hormones.[1] In research, it is often used to activate the ecdysone (B1671078) receptor (EcR), a nuclear receptor that can be exogenously expressed in mammalian cells to create inducible gene expression systems. This allows for the controlled expression of a target gene in response to the addition of an ecdysteroid like this compound.

Q2: What is the primary challenge when using this compound in cell culture?

A2: The primary challenge is its low aqueous solubility, which can lead to precipitation when added to cell culture media. This can result in inconsistent experimental results and potential cytotoxicity.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving this compound. A stock solution of up to 50 mg/mL in DMSO can be prepared, though sonication may be required to fully dissolve the compound.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. The tolerance to DMSO can vary significantly between cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: Yes, ethanol (B145695) can be used as a solvent for some ecdysteroids. Another promising alternative for improving aqueous solubility is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD). These molecules can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues related to this compound precipitation in a question-and-answer format.

Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

  • Question: I added my 50 mg/mL this compound in DMSO stock directly to my cell culture media, and it immediately turned cloudy. What happened?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is not soluble.

    Solutions:

    • Pre-warm the media: Always add the compound to cell culture media that has been pre-warmed to 37°C.

    • Use a serial dilution approach: Instead of adding the highly concentrated stock directly, perform one or more intermediate dilution steps in pre-warmed media.

    • Increase the final volume: Adding a small volume of stock to a larger volume of media can aid in dispersion.

    • Gentle mixing: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform distribution.

Issue 2: The media looks fine initially, but a precipitate forms after incubation for several hours or days.

  • Question: My media containing this compound was clear when I added it to my cells, but now I see crystalline structures in the wells. What could be the cause?

  • Answer: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in media pH due to cellular metabolism, and interactions with components in the media, especially in the presence of serum.

    Solutions:

    • Optimize the final concentration: The final concentration of this compound may be too high for long-term stability in your specific cell culture medium. Perform a solubility test to determine the maximum soluble concentration over the time course of your experiment.

    • Reduce serum concentration: If your experiment allows, consider reducing the serum percentage, as serum proteins can sometimes contribute to compound precipitation.

    • Use fresh media: Prepare the this compound-containing media fresh before each experiment to minimize the chances of degradation or precipitation over time.

    • Consider using cyclodextrins: Formulating this compound with a cyclodextrin (B1172386) can significantly improve its long-term stability in aqueous solutions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Reported SolubilityNotes
DMSO50 mg/mL (104.03 mM)Sonication may be required for complete dissolution.[1]
EthanolData not available for this compound, but other ecdysteroids show moderate solubility.A potential alternative to DMSO.

Table 2: General Recommendations for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationPotential Effects on CellsRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal effects.Ideal for long-term experiments and sensitive cell lines.
0.1% - 0.5%Tolerated by many robust cell lines, but may induce some cellular responses.A common working range; always include a vehicle control.
> 0.5%Increased risk of cytotoxicity, altered gene expression, and differentiation.Not recommended unless a dose-response for DMSO toxicity has been performed for the specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 4.81 mg in 1 mL of DMSO).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound (Standard Method)

  • Materials:

    • This compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, first prepare a 1:100 intermediate dilution (e.g., 2 µL of stock in 198 µL of media to make a 100 µM solution).

    • Add the desired volume of the intermediate dilution to your cell culture wells. For the example above, you would add 1/10th of the well volume of the 100 µM intermediate solution.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Remember to include a vehicle control by adding the same final concentration of DMSO to control wells.

Protocol 3: Using Cyclodextrins to Enhance this compound Solubility

  • Materials:

    • This compound (solid)

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Sterile, serum-free cell culture medium or PBS

    • This compound stock solution in a minimal amount of organic solvent (e.g., DMSO or ethanol)

  • Procedure:

    • Prepare a stock solution of the cyclodextrin (e.g., 20% w/v) in sterile, serum-free medium or PBS.

    • Prepare a concentrated stock of this compound in a minimal amount of DMSO or ethanol.

    • Slowly add the this compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to this compound should be optimized, but a starting point of 10:1 to 100:1 is recommended.

    • Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to allow for complex formation.

    • Sterile filter the this compound-cyclodextrin complex solution.

    • This aqueous stock can then be further diluted in complete cell culture medium to the final desired concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_incubation Cell Treatment solid This compound (Solid) stock High Concentration Stock Solution (e.g., 10 mM in DMSO) solid->stock Dissolve dmso DMSO dmso->stock intermediate Intermediate Dilution (e.g., 100 µM in Media) stock->intermediate Serial Dilution stock->intermediate media1 Pre-warmed Cell Culture Media media1->intermediate final Final Working Concentration (e.g., 10 µM) intermediate->final Add to Cells media2 Media in Cell Culture Plate media2->final cells Cells in Culture incubate Incubate (37°C, 5% CO2) cells->incubate analysis Downstream Analysis incubate->analysis

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds to EcR_USP EcR-USP Heterodimer EcR->EcR_USP Dimerizes with USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Activates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

References

Technical Support Center: 25R-Inokosterone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 25R-Inokosterone in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the stability and degradation of this compound is limited. The information provided herein is largely based on studies of closely related ecdysteroids, particularly 20-hydroxyecdysone (B1671079), the most common and widely studied compound in this class. Therefore, this guidance should be considered as a general framework and a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experiments?

A1: Based on data from related ecdysteroids, the primary factors that can lead to the degradation of this compound include:

  • pH: Alkaline conditions can cause autooxidation, leading to epimerization and the formation of hydroxylated derivatives.[1][2]

  • Light: Exposure to UV light can induce photochemical transformations, resulting in the formation of various degradation products, including dimers and other analogs.[3]

  • Temperature: While some ecdysteroids are not considered highly thermolabile under specific analytical conditions, prolonged exposure to high temperatures, especially in solution, can contribute to degradation.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.

  • Aqueous Solution Instability: Ecdysteroids like 20-hydroxyecdysone are not recommended for storage in aqueous solutions for more than a day, suggesting that this compound may also have limited stability in aqueous media.[5]

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, we recommend the following:

  • Solvent: Dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[5]

  • Inert Atmosphere: When preparing the stock solution, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Storage: Store stock solutions at -20°C.[5] Based on data for 20-hydroxyecdysone, a crystalline solid of the compound should be stable for at least four years when stored at -20°C.[5]

  • Aqueous Solutions: Prepare aqueous solutions fresh before each experiment. It is not recommended to store aqueous solutions of ecdysteroids for more than one day.[5]

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Inconsistent results can indeed be a symptom of this compound degradation. To troubleshoot this, consider the following:

  • Review your experimental workflow: Identify any steps where the compound might be exposed to the degradation factors mentioned in Q1 (e.g., high pH, bright light, elevated temperatures).

  • Analyze a fresh sample: Compare the performance of a freshly prepared this compound solution with an older one.

  • Use a stability-indicating analytical method: Employ an analytical technique, such as HPLC with UV detection, to check for the presence of degradation products in your samples. A pure sample should show a single major peak, while a degraded sample will exhibit additional peaks.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Multiple peaks are observed in your HPLC or LC-MS analysis of a this compound sample that should be pure.

  • The peak corresponding to this compound is smaller than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis (Acidic or Basic Conditions) - Neutralize the pH of your sample before analysis.- If your experimental protocol involves acidic or basic steps, minimize the exposure time and temperature.
Oxidation - Prepare solutions with deoxygenated solvents.- Store samples under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to your sample if it is compatible with your experiment.
Photodegradation - Protect your samples from light by using amber vials or covering them with aluminum foil.- Minimize the exposure of your samples to ambient light during preparation and analysis.
Thermal Degradation - Avoid exposing your samples to high temperatures for extended periods.- If heating is necessary, perform a time-course experiment to determine the extent of degradation.
Issue 2: Loss of Biological Activity

Symptoms:

  • The observed biological effect of this compound is lower than expected or absent.

  • The dose-response curve has shifted to the right.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Cell Culture Media - Prepare fresh this compound dilutions in media for each experiment.- Perform a time-course stability study of this compound in your specific cell culture media.
Interaction with Other Components - Evaluate potential interactions between this compound and other components in your experimental system that could lead to degradation.
Incorrect Storage of Solutions - Ensure that stock solutions are stored at -20°C and that aqueous solutions are prepared fresh.[5]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6] A typical forced degradation study involves exposing the compound to various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 105°C) for a specified time.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Typical Parameters:

Parameter Condition
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of water and acetonitrile (B52724) or methanol.
Detection UV detection at approximately 242 nm (based on the chromophore of ecdysteroids).[7]
Column Temperature Controlled, e.g., 25-30°C.

Data Presentation

Table 1: Summary of Potential Degradation Pathways for Ecdysteroids
Stress Condition Potential Degradation Products Reference
Alkaline Hydrolysis 5α-epimers, 9α-hydroxy analogs[1][2]
Photodegradation Dimeric ecdysteroids, 14-epi-20-hydroxyecdysone, 14-deoxy-14,18-cyclo-20-hydroxyecdysone[3]
Oxidation Various hydroxylated and cleaved products[8]
Table 2: Analytical Methods for Ecdysteroid Analysis
Analytical Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation and quantification of ecdysteroids and their degradation products.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of isolated degradation products.[1]

Visualizations

G General Workflow for a Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms report Report Degradation Profile lcms->report

Caption: A generalized workflow for conducting forced degradation studies on this compound.

G Hypothetical Degradation Pathways of an Ecdysteroid cluster_alkaline Alkaline Conditions cluster_photo Photolytic Stress (UV) cluster_oxidative Oxidative Stress Inokosterone This compound Epimer 5-alpha-epimer Inokosterone->Epimer Epimerization Dimer Dimer Inokosterone->Dimer Dimerization Monomer Monomeric Analogues Inokosterone->Monomer Isomerization Oxidized Oxidized Products Inokosterone->Oxidized Oxidation Hydroxy 9-alpha-hydroxy derivative Epimer->Hydroxy Hydroxylation

Caption: Potential degradation pathways for an ecdysteroid like this compound under various stress conditions.

References

Technical Support Center: Optimizing 25R-Inokosterone Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing 25R-Inokosterone concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration critical in cell viability assays?

A1: this compound is a phytoecdysteroid, a type of steroid hormone found in plants. In cell-based assays, the concentration of any experimental compound is a critical parameter. Too low a concentration may not elicit a measurable biological response, while excessively high concentrations can lead to non-specific effects or cytotoxicity, confounding the experimental results.[1] Therefore, determining the optimal concentration range is essential for obtaining accurate and reproducible data on the effects of this compound on cell viability.

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: While specific data for this compound is limited, data from other ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), can provide a starting point. In studies using mammalian cells, concentrations for 20E have ranged from the nanomolar (nM) to the micromolar (µM) range. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal range for your specific cell line and experimental conditions.

Q3: My this compound, dissolved in DMSO, is precipitating when added to the cell culture medium. What can I do?

A3: Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous cell culture medium.[2][3] This "crashing out" occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[3] Here are some solutions:

  • Pre-warm the media: Always use cell culture media pre-warmed to 37°C for dilutions.[2][3]

  • Slow, drop-wise addition: Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[2][3]

  • Serial dilutions: Perform serial dilutions of your stock solution in pre-warmed medium to reach the final desired concentration.[2]

  • Optimize final DMSO concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent toxicity and solubility issues.[3]

  • Use a different solvent or vehicle: If precipitation persists, consider alternative solvents or a vehicle mixture. A mixture of 45% absolute ethanol (B145695) and 55% polyethylene (B3416737) glycol 400 at a final concentration of 0.1% in the growth medium has been shown to be effective for some hydrophobic compounds.[4]

Q4: I am observing a decrease in cell viability at high concentrations of this compound. Is this expected?

A4: Yes, it is common for many compounds, including steroids, to exhibit cytotoxicity at high concentrations.[1] It is crucial to distinguish between a specific biological effect and non-specific toxicity. A dose-dependent decrease in viability can help identify the cytotoxic threshold of this compound for your chosen cell line. Including proper controls, such as a vehicle control (cells treated with the solvent alone), is essential to ensure that the observed effect is due to the compound and not the solvent.[1]

Q5: Can this compound interfere with my cell viability assay?

A5: It is possible. Steroid compounds can sometimes interfere with the chemical reactions of certain cell viability assays. For example, some compounds can directly reduce the tetrazolium salts used in MTT or XTT assays, leading to a false-positive signal for cell viability. Similarly, fluorescent compounds can interfere with assays that use fluorescent readouts, like the Alamar Blue (resazurin) assay.[5] To mitigate this, it is crucial to include a "no-cell" control where the compound is added to the assay medium without cells to check for any direct reaction with the assay reagents.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or precipitation of this compound leading to non-uniform dosing.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Visually inspect for precipitation before and after adding the compound to the wells.
Unexpectedly high or low cell viability readings Interference of this compound with the assay reagents. Incorrect incubation time.Run a "no-cell" control with this compound and the assay reagent to check for direct chemical reactions. Optimize the incubation time for your specific cell line and assay.
Inconsistent results between experiments Variations in cell passage number, seeding density, or reagent quality.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Use high-quality, sterile-filtered reagents and media.[6]
Media color changes or becomes cloudy after adding this compound Precipitation of the compound, or interaction with media components.Follow the recommendations for preventing precipitation (see FAQ Q3). Consider using serum-free media for the treatment period if serum components are suspected to interact with the compound.

Quantitative Data

Due to limited publicly available data, specific IC50 or optimal concentration values for this compound across a wide range of cell lines cannot be provided. Researchers should determine these values empirically for their specific cell line and assay system. The following table provides a template for summarizing experimental findings.

Cell Line Assay Type Effective Concentration (EC50) Range Cytotoxic Concentration (IC50) Range Notes
e.g., MCF-7MTT[Your Data][Your Data]e.g., 48-hour incubation
e.g., PC-3Alamar Blue[Your Data][Your Data]e.g., 72-hour incubation
[Your Cell Line][Your Assay][Your Data][Your Data][Your Experimental Conditions]

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration using an MTT Assay

This protocol provides a step-by-step guide for a colorimetric MTT assay to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).

    • Perform serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle control: Medium with the same final concentration of DMSO used in the treatment wells.

      • Untreated control: Medium without any treatment.

      • No-cell control: Medium with the highest concentration of this compound but no cells, to check for assay interference.

      • Blank: Medium only, for background subtraction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Serial Dilutions treat_cells 3. Treat Cells with this compound compound_prep->treat_cells incubation 4. Incubate for 24-72 hours treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate for 2-4 hours add_mtt->formazan_incubation solubilize 7. Solubilize Formazan Crystals formazan_incubation->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inokosterone This compound ecr Ecdysone Receptor (EcR) inokosterone->ecr Binds to ecr_rxr_complex EcR-RXR Heterodimer ecr->ecr_rxr_complex Forms complex with rxr Retinoid X Receptor (RXR) rxr->ecr_rxr_complex ecre Ecdysone Response Element (EcRE) ecr_rxr_complex->ecre Binds to DNA gene_expression Target Gene Expression ecre->gene_expression Regulates

Caption: Ecdysteroid signaling pathway in mammalian cells.

References

troubleshooting inconsistent results in 25R-Inokosterone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25R-Inokosterone. Our aim is to help you address common challenges and achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound, from initial compound handling to data analysis.

Issue 1: Inconsistent or No Biological Activity Observed

Question: My this compound treatment shows variable or no effect on my cells. What are the possible causes?

Answer: Inconsistent bioactivity is a common challenge in experiments with phytoecdysteroids. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Compound Quality and Purity:

    • Verification: Ensure the identity and purity of your this compound sample. Impurities or the presence of the less active 25S-inokosterone epimer can significantly alter the observed biological activity.

    • Recommendation: Request a certificate of analysis (CoA) from your supplier detailing the purity (typically >95%) and the stereoisomeric ratio. Consider independent analytical verification by HPLC or NMR if results remain inconsistent.

  • Compound Stability and Storage:

    • Storage: Store this compound as a dry powder at -20°C or lower, protected from light and moisture.

    • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Ecdysteroids can be unstable in aqueous solutions over extended periods.

  • Cell Culture Conditions:

    • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a viability of >95%. Stressed or unhealthy cells may not respond consistently to treatment.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling pathways.

    • Serum and Media Components: Components in serum and cell culture media can sometimes interact with the compound or affect its stability. If possible, test the compound's activity in serum-free or reduced-serum conditions, or test different media formulations.

  • Experimental Protocol:

    • Dose-Response Range: You may be using a concentration that is too high (causing toxicity) or too low (sub-optimal for a response). Perform a wide-range dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.

    • Incubation Time: The duration of treatment may be insufficient or excessive. A time-course experiment is recommended to identify the optimal incubation period for observing the desired effect.

Issue 2: High Background or Off-Target Effects

Question: I'm observing high background signals or effects in my negative controls. What could be the reason?

Answer: High background can be caused by several factors, including the vehicle used to dissolve the compound and contamination.

Troubleshooting Steps:

  • Vehicle Control:

    • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells and induce off-target effects.

    • Vehicle-Only Control: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.

  • Contamination:

    • Mycoplasma: Mycoplasma contamination is a common issue in cell culture that can alter cellular responses. Regularly test your cell lines for mycoplasma.

    • Endotoxins: If working with primary cells or in vivo models, ensure that all solutions and reagents are free of endotoxins, which can elicit strong biological responses.

Data Presentation: Comparative Bioactivity

The biological activity of inokosterone (B78545) can be influenced by its stereochemistry at the C-25 position. While specific IC50 or EC50 values for this compound are not widely published across a range of assays, the following table provides a conceptual framework for comparing the bioactivity of different ecdysteroids. Researchers should determine these values empirically for their specific experimental system.

CompoundTarget/AssayCell LineEC50 / IC50 (Conceptual)Reference
This compound Ecdysone (B1671078) Receptor (EcR) AgonismInsect Cells (e.g., Sf9)+++[1]
25S-InokosteroneEcdysone Receptor (EcR) AgonismInsect Cells (e.g., Sf9)++[1]
20-HydroxyecdysoneEcdysone Receptor (EcR) AgonismInsect Cells (e.g., Sf9)++++[2]

Note: The relative activity indicated by '+' is conceptual. Actual values must be determined experimentally.

Experimental Protocols

1. General Protocol for Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on the viability of adherent insect or mammalian cells.

  • Materials:

    • Adherent cells (e.g., Sf9 insect cells)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at the appropriate temperature (e.g., 27°C for Sf9 cells).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. General Protocol for Ecdysone Receptor Competitive Binding Assay

This protocol provides a framework for assessing the binding affinity of this compound to the ecdysone receptor (EcR) using a radiolabeled ligand.

  • Materials:

    • Source of Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins (e.g., from cell lysates or purified recombinant proteins).

    • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A).

    • Unlabeled this compound.

    • Binding buffer (composition may vary, but typically contains Tris-HCl, EDTA, and protease inhibitors).

    • Scintillation vials and scintillation fluid.

    • Filter plates or a filtration apparatus with glass fiber filters.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the EcR/USP protein preparation in the binding buffer.

    • In a series of tubes, add a fixed concentration of the radiolabeled ecdysteroid.

    • Add increasing concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

    • Initiate the binding reaction by adding the EcR/USP preparation to each tube.

    • Incubate the mixture for a sufficient time at an appropriate temperature (e.g., 4°C) to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the protein-ligand complexes.

    • Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Visualizations

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds to EcR_USP EcR/USP Heterodimer EcR->EcR_USP Forms heterodimer with USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Initiates

Caption: Simplified Ecdysone Signaling Pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Purity and Identity Start->Check_Compound Check_Stability Assess Compound Stability Start->Check_Stability Check_Cells Evaluate Cell Health and Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Stability->Consistent_Results Check_Cells->Consistent_Results Optimize_Dose Optimize Dose and Incubation Time Check_Protocol->Optimize_Dose Optimize_Dose->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: 25R-Inokosterone and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 25R-Inokosterone in fluorescence-based assays and may be encountering unexpected results. This resource offers troubleshooting guides and frequently asked questions to help identify and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a phytoecdysteroid, a type of plant-derived steroid.[1][2][3][4] Like other ecdysteroids, it possesses a 14α-hydroxy-7-en-6-one chromophore, which is known to absorb ultraviolet (UV) light in the range of 240-245 nm. This inherent absorbance property means that this compound has the potential to interfere with fluorescence assays, particularly those that use fluorophores excited by UV or blue light.

Q2: What are the primary ways this compound could interfere with my assay?

There are two main mechanisms by which this compound could interfere:

  • Autofluorescence: The molecule itself may fluoresce (emit light) when excited by the light source of your instrument, leading to a high background signal and false positives.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from your fluorophore, a phenomenon known as the inner filter effect. This can lead to a decrease in the detected signal and potentially result in false negatives.[5][6]

Q3: My assay uses a green or red-shifted fluorophore. Could this compound still be a problem?

While interference is most likely with UV or blue-excited fluorophores due to the known absorbance of ecdysteroids, it is still possible to see effects with other fluorophores. Broader absorbance spectra or the presence of impurities could lead to unexpected interactions. Therefore, it is always recommended to perform control experiments to rule out any compound-specific interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and resolve the issue.

Step 1: Identify the Source of Interference

The first step is to determine if this compound is indeed the cause of the unexpected results.

Experimental Protocol: Compound Interference Test

  • Prepare Control Wells: In a microplate, prepare a set of wells containing all assay components (buffer, reagents, etc.) except for your biological target (e.g., enzyme, cells).

  • Titrate this compound: Add a concentration range of this compound to these control wells that is identical to the concentrations used in your main experiment.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths (filter set) as your primary experiment.

  • Analyze the Data:

    • An increase in fluorescence that correlates with the concentration of this compound suggests autofluorescence .

    • A decrease in the background fluorescence of the assay components with increasing concentrations of this compound could indicate quenching .

Step 2: Characterize the Interference

Once you have confirmed that this compound is interfering, the next step is to understand its spectral properties in your specific assay buffer.

Experimental Protocol: Spectral Scanning

  • Prepare a Sample: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Perform an Absorbance Scan: Use a spectrophotometer to measure the absorbance of the solution across a broad range of wavelengths (e.g., 230-700 nm) to identify its peak absorbance.

  • Perform a Fluorescence Scan: Use a spectrofluorometer to determine the excitation and emission spectra of this compound.

    • Excitation Spectrum: Set the emission wavelength to the peak of your assay's fluorophore and scan a range of excitation wavelengths.

    • Emission Spectrum: Excite the sample at the peak excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths.

The data from these scans will reveal the extent of spectral overlap between this compound and your assay's fluorophore.

Step 3: Mitigate the Interference

Based on the nature of the interference, you can implement one or more of the following strategies.

Mitigation StrategyDescriptionBest For
Use Control Wells for Subtraction For each experiment, include control wells with this compound at each concentration tested but without the biological target. The signal from these wells can be subtracted from the experimental wells.Autofluorescence
Optimize Filter Selection If there is minimal overlap between the emission spectra of this compound and your fluorophore, using narrow bandpass filters may help to isolate the signal from your probe.Autofluorescence with some spectral separation
Switch to Red-Shifted Fluorophores Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[7][8] Switching to a fluorophore that is excited and emits at longer wavelengths (red or far-red) can often circumvent the interference.Autofluorescence
Reduce Compound Concentration If possible, lower the concentration of this compound in your assay to a range where interference is minimal.Autofluorescence and Quenching
Time-Resolved Fluorescence (TRF) If your plate reader is capable, TRF assays can eliminate interference from short-lived fluorescence, as compounds like this compound typically have a much shorter fluorescence lifetime than the lanthanide probes used in TRF.[9]Autofluorescence

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for this compound Interference

G A Unexpected Fluorescence Data B Run Compound Interference Test (this compound Titration in Assay Buffer) A->B C Is there a dose-dependent change in fluorescence? B->C D Interference Confirmed C->D Yes E No Interference Detected Troubleshoot other assay components C->E No F Characterize Spectral Properties (Absorbance and Fluorescence Scans) D->F G Mitigation Strategy F->G H Implement Controls and Re-run Experiment G->H

Caption: A flowchart for troubleshooting fluorescence interference.

Conceptual Diagram of Fluorescence Interference

G cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Quenching (Inner Filter Effect) A Light Source B This compound A->B Excitation C Detector B->C False Signal D Light Source E This compound D->E Excitation Light Absorbed F Fluorophore E->F Reduced Excitation G Detector E->G Reduced Signal F->E Emitted Light Absorbed

Caption: Mechanisms of fluorescence interference by a compound.

References

Technical Support Center: Addressing 25R-Inokosterone Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in-vitro experiments with 25R-Inokosterone. The resources below are designed to help troubleshoot experimental challenges, understand potential off-target mechanisms, and ensure the generation of reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

Q1: Is cytotoxicity expected with this compound in non-target (e.g., mammalian) cells? A1: this compound is an ecdysteroid, a class of hormones that primarily acts on the ecdysteroid receptor (EcR) in arthropods to regulate molting and development.[1][2] Vertebrate cells lack this receptor, so this compound should not exhibit on-target toxicity.[1][3] However, at higher concentrations, off-target cytotoxicity can occur. Observed toxicity in non-target cells is considered an "off-target" effect and requires careful investigation to distinguish it from experimental artifacts.

Q2: What is the likely mechanism of this compound cytotoxicity in vertebrate cells? A2: While the precise off-target mechanism is not fully elucidated, cytotoxicity from exogenous compounds in vertebrate cells often involves common pathways such as the induction of apoptosis via mitochondrial-dependent caspase activation, generation of intracellular reactive oxygen species (ROS), and loss of cell membrane integrity.[4][5][6]

Q3: What are the first steps I should take if I observe unexpected cytotoxicity? A3: First, verify your experimental setup. This includes confirming the final concentration of this compound, ensuring the health and appropriate passage number of your cell line, and checking that the solvent (e.g., DMSO) concentration is below the toxic threshold for your cells.[7][8] Running a vehicle control (cells treated with the solvent alone) is critical.[9]

Q4: Could my cytotoxicity assay itself be causing misleading results? A4: Yes. For example, the widely used MTT assay measures mitochondrial reductase activity.[10] If this compound directly inhibits these enzymes without killing the cell, it could mimic a cytotoxic effect. It is advisable to use a secondary, complementary assay that measures a different cell death marker, such as a lactate (B86563) dehydrogenase (LDH) release assay, which quantifies the loss of membrane integrity.[9]

Q5: How can I mitigate "edge effects" in my 96-well plate assays? A5: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and media components, leading to skewed results.[11] To avoid this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.[11]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during cytotoxicity testing of this compound.

Problem / Observation Potential Cause Recommended Solution(s)
High cytotoxicity in vehicle control wells Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is non-toxic for your specific cell line (typically ≤0.5%). Perform a solvent titration to determine the toxicity threshold.
Cell Culture HealthUse cells within a consistent and low passage number range.[11] Ensure cells are healthy and not overly confluent before plating.[8] Routinely test for mycoplasma contamination.[11]
Poor reproducibility between experiments Inconsistent Cell SeedingStandardize cell seeding density. Ensure a homogenous single-cell suspension before plating to avoid clumps.[11]
Reagent VariabilityPrepare fresh dilutions of this compound from a master stock for each experiment. Avoid repeated freeze-thaw cycles of reagents.[11]
Assay TimingAdhere to a strict timeline for treatment duration, reagent incubation, and plate reading to ensure consistency.
Low or no signal in viability assays (e.g., MTT, ATP-based) Insufficient Cell NumberOptimize the cell seeding density for your assay. The signal should fall within the linear range of the assay.
Reagent DegradationEnsure assay reagents are stored correctly and are not expired. For ATP-based assays, work quickly as ATP is a labile molecule.[11]
Assay InterferenceThe compound may be interfering with the assay chemistry (e.g., inhibiting reductase enzymes in an MTT assay or quenching fluorescence). Validate results with an alternative assay measuring a different endpoint (e.g., LDH release).
High background in LDH release assay Excessive cell handlingHandle cells gently during plating and reagent addition to avoid premature lysis.[12]
Serum in MediaPhenol red or components in serum can sometimes interfere with the assay. Use serum-free media during the final assay steps if recommended by the kit manufacturer.

Section 3: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) product.[10]

Materials:

  • Selected non-target cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and no-cell (medium only) blank controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells treated as in the MTT assay (Steps 1-3)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plate for supernatant transfer

Procedure:

  • Prepare Controls: On the cell plate, designate wells for:

    • Vehicle Control: Cells treated with solvent only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with the lysis solution provided in the kit (100% cytotoxicity).[13]

    • No-Cell Control: Medium only (background).[13]

  • Sample Collection: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes.[11]

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well of the new plate.[7]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Section 4: Comparative Cytotoxicity Data

Currently, specific IC50 values for this compound against a broad range of non-target mammalian cell lines are not extensively reported in publicly available literature. Researchers should perform dose-response experiments to determine the IC50 value in their specific cell system. For reference, the table below shows a template for how such data should be presented.

Cell Line Cell Type Organism Assay Exposure Time (h) IC50 (µM) Reference
Example: A549Lung CarcinomaHumanMTT48Data not available[Internal Data]
Example: HepG2HepatocytomaHumanLDH48Data not available[Internal Data]
Example: HEK293Embryonic KidneyHumanMTT72Data not available[Internal Data]

Section 5: Visualized Pathways and Workflows

Workflow for Troubleshooting Cytotoxicity

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity results.

Hypothesized Off-Target Cytotoxicity Pathway

G inoko This compound (High Concentration) membrane Cell Membrane Interaction (Off-Target) inoko->membrane ros Increased ROS Production membrane->ros mito Mitochondrial Stress membrane->mito ros->mito damages bax Bax/Bak Activation mito->bax cytoC Cytochrome C Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for off-target cytotoxicity.

Relationship Between Cytotoxicity Assays

G death Cell Health Status metabolic Metabolic Activity death->metabolic membrane Membrane Integrity death->membrane apoptosis Apoptotic Markers death->apoptosis mtt MTT / XTT metabolic->mtt atp ATP-based (e.g., CellTiter-Glo) metabolic->atp ldh LDH Release membrane->ldh pi PI / Trypan Blue membrane->pi caspase Caspase-Glo apoptosis->caspase annexin Annexin V apoptosis->annexin

References

Technical Support Center: Optimizing 25R-Inokosterone Detection on Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 25R-Inokosterone in membrane-based assays. Given that this compound is a small molecule (a phytoecdysteroid), it cannot be detected directly by traditional Western blotting, which is a technique for separating and identifying proteins. Instead, this guide focuses on a competitive dot-blot immunoassay format, a common and effective method for detecting small molecules.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard Western blot protocol to detect this compound?

A standard Western blot protocol is not suitable for the direct detection of this compound. Western blotting relies on SDS-PAGE to separate proteins by size, followed by transfer to a membrane for antibody detection. Small molecules like this compound (Molecular Weight: 480.6 g/mol ) will not be resolved by SDS-PAGE and may not efficiently bind to the membrane in a way that allows for direct antibody detection.[1][2] A competitive immunoassay format is the recommended approach.

Q2: What is a competitive dot-blot immunoassay?

A competitive dot-blot is a technique used to detect small molecules (analytes). In this assay, your sample containing an unknown amount of this compound competes with a known amount of a labeled or conjugated this compound for binding to a limited amount of specific primary antibody. The resulting signal is inversely proportional to the concentration of this compound in your sample. This method is a simplified alternative to more complex techniques like ELISA or chromatography for rapid detection.[3][4][5][6]

Q3: Which type of membrane should I use: Nitrocellulose or PVDF?

The choice between nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes is critical.

  • Nitrocellulose: Binds proteins and other molecules through hydrophobic interactions. It is a common choice for dot blots and is known for producing low background signal.[7]

  • PVDF: Has a higher binding capacity due to both hydrophobic and dipole interactions. It is more durable than nitrocellulose but may require optimization to minimize background. For small, relatively hydrophilic steroids like this compound (XLogP3-AA: 0.6), PVDF might offer better retention.[1][8][9]

It is recommended to test both membrane types to determine which provides the optimal signal-to-noise ratio for your specific assay conditions.

Q4: What are the critical steps for optimizing the signal in a competitive dot-blot?

Key optimization steps include determining the optimal concentrations of the antibody and the this compound conjugate that is spotted on the membrane. It is also crucial to properly block the membrane to prevent non-specific binding and to optimize incubation times and washing steps.[10][11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Antibody Issues: Low antibody concentration or affinity; inactive antibody.• Increase the primary antibody concentration.• Confirm antibody activity with a positive control.• Ensure the secondary antibody is compatible with the primary.[9][12]
Insufficient Analyte Competition: The concentration of this compound in the sample is too low to compete effectively.• Concentrate the sample if possible.• Optimize the concentration of the this compound conjugate on the membrane.
Over-Washing: Excessive washing can remove bound antibodies.• Reduce the duration or number of wash steps.[10]
Blocking Issues: Over-blocking can mask the binding sites.• Reduce the blocking time or the concentration of the blocking agent.[11]
High Background Insufficient Blocking: Non-specific binding of primary or secondary antibodies.• Increase blocking time (e.g., 1-2 hours at room temperature).• Try a different blocking agent (e.g., 5% non-fat milk vs. 3% BSA).[9][11]
High Antibody Concentration: Excess primary or secondary antibody can bind non-specifically.• Titrate both primary and secondary antibodies to find the optimal dilution.
Contaminated Buffers: Particulates or microbial growth in buffers can create spots on the membrane.• Prepare fresh buffers and filter them before use.[13]
Membrane Drying: Allowing the membrane to dry out during incubations can cause high background.• Ensure the membrane is always submerged in buffer during incubation and washing steps.[13]
Inconsistent Spots Uneven Sample Application: Inconsistent spotting technique.• Ensure the pipette tip touches the membrane lightly and consistently for each spot.• Allow each spot to fully absorb before applying the next.[14]
Air Bubbles: Air bubbles trapped under the membrane during incubation.• Ensure the membrane is fully submerged and gently agitate during incubations to dislodge any bubbles.[13]

Experimental Protocols

Protocol: Competitive Dot-Blot Immunoassay for this compound

This protocol provides a general framework. Optimal concentrations and times should be determined empirically.

1. Membrane Preparation:

  • Cut a nitrocellulose or PVDF membrane to the desired size. Use gloves and forceps to handle the membrane.

  • If using PVDF, pre-wet the membrane in 100% methanol (B129727) for 30 seconds, followed by a rinse in deionized water and then in Tris-Buffered Saline (TBS).

  • Create a grid on the membrane with a pencil to mark where samples will be spotted.

2. Antigen Coating:

  • Prepare serial dilutions of a this compound-protein conjugate (e.g., this compound-BSA) in TBS.

  • Carefully spot 1-2 µL of each dilution onto the designated locations on the membrane.

  • Allow the spots to dry completely at room temperature for at least 30 minutes.

3. Blocking:

  • Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS with 0.1% Tween-20, TBST) for 1-2 hours at room temperature with gentle agitation.[15]

4. Competitive Incubation:

  • Prepare your samples containing unknown amounts of this compound. Also, prepare a standard curve using known concentrations of free this compound.

  • Dilute the primary antibody against this compound to its optimal working concentration in the blocking buffer.

  • Mix the diluted primary antibody with your samples and standards in separate tubes and incubate for 30-60 minutes at room temperature. This pre-incubation allows the competition to occur.

5. Primary Antibody Incubation:

  • Decant the blocking buffer from the membrane.

  • Add the antibody/sample mixtures to the membrane. Ensure the membrane is fully covered.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

7. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[15]

8. Final Washes:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Perform one final wash with TBS for 5 minutes to remove residual Tween-20.

9. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate solution for 1-5 minutes.

  • Image the blot using a chemiluminescence detection system. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Data Presentation

Table 1: Optimization of Key Parameters for this compound Dot-Blot

ParameterNitrocellulose MembranePVDF MembraneConsiderations
Antigen Conjugate Conc. 0.1 - 1.0 µ g/spot 0.1 - 1.0 µ g/spot Titrate to find a concentration that gives a strong signal in the absence of a competitor.
Primary Antibody Dilution 1:500 - 1:50001:1000 - 1:10000The optimal dilution will depend on the antibody's affinity and should result in a 50% signal reduction at a known mid-point concentration of free this compound.
Blocking Buffer 5% Non-fat Milk or 3% BSA in TBST5% Non-fat Milk or 3% BSA in TBSTTest different blocking agents to find the one that provides the lowest background.[10]
Incubation Time (Primary Ab) 1-2 hours at RT or O/N at 4°C1-2 hours at RT or O/N at 4°CLonger incubation may increase sensitivity but can also increase background.
Wash Buffer TBST (0.1% Tween-20)TBST (0.1% Tween-20)Adjust Tween-20 concentration if background is high.

Visualizations

Competitive_Dot_Blot_Workflow cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection prep_mem Prepare Membrane (Nitrocellulose or PVDF) spot_ag Spot this compound Conjugate on Membrane prep_mem->spot_ag block Block Membrane spot_ag->block mix Mix Sample/Standard with Primary Antibody incubate_primary Incubate Membrane with Mixture mix->incubate_primary wash1 Wash incubate_primary->wash1 incubate_secondary Incubate with Secondary Antibody wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 detect Add Substrate & Image wash2->detect

Caption: Workflow for a competitive dot-blot immunoassay.

Troubleshooting_Tree Start Problem with Blot? WeakSignal Weak or No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No, but... CheckAb Check Antibody Concentration & Activity WeakSignal->CheckAb Possible Cause CheckAg Optimize Antigen Conjugate Concentration WeakSignal->CheckAg Possible Cause CheckWash Reduce Wash Steps WeakSignal->CheckWash Possible Cause CheckBlock Optimize Blocking (Time & Agent) HighBg->CheckBlock Possible Cause TitrateAb Titrate Antibodies (Primary & Secondary) HighBg->TitrateAb Possible Cause FreshBuffers Use Fresh, Filtered Buffers HighBg->FreshBuffers Possible Cause Sol1 Improved Signal CheckAb->Sol1 Solution CheckAg->Sol1 Solution CheckWash->Sol1 Solution Sol2 Reduced Background CheckBlock->Sol2 Solution TitrateAb->Sol2 Solution FreshBuffers->Sol2 Solution

Caption: Troubleshooting decision tree for common dot-blot issues.

References

reducing background noise in 25R-Inokosterone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 25R-Inokosterone immunoassays. Our goal is to help you achieve accurate and reproducible results by addressing common challenges, with a specific focus on reducing background noise.

Troubleshooting Guide: High Background Noise

High background noise can obscure results and reduce the sensitivity of your immunoassay. Below are common causes and their solutions, presented in a step-by-step troubleshooting format.

Is the background high in all wells, including blanks?

This often points to a systemic issue with reagents or procedural steps.

Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking step. Casein-based blockers have been shown to be more effective than BSA for reducing background in ecdysteroid immunoassays.[1] Increase blocking incubation time and consider using a plate shaker for more uniform coverage.[2]
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background. High antibody concentrations can lead to non-specific binding.
Contaminated Buffers or Reagents Prepare fresh buffers for each assay. Ensure all reagents are within their expiration dates and have been stored correctly. Use high-purity water for all preparations.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step to prevent carryover of unbound reagents. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help.[2]
Prolonged Incubation or High Temperature Adhere strictly to the recommended incubation times and temperatures in your protocol. Over-incubation can increase non-specific binding.
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity with other proteins in the sample.

Is the background high only in sample wells?

This may indicate an issue with the sample matrix itself.

Potential Cause Recommended Solution
Matrix Effects Components in the sample (e.g., serum, plasma) can cause non-specific binding. Dilute your samples in an appropriate assay buffer to minimize these effects. It may be necessary to perform a spike-and-recovery experiment to validate your sample dilution.
Endogenous Interfering Substances Samples may contain substances that interfere with the assay. Consider a sample clean-up or extraction step. For ecdysteroids, extraction with 1-butanol (B46404) followed by organic/water phase separations has been shown to improve assay performance.[3]

A logical workflow for troubleshooting high background noise is presented below:

TroubleshootingWorkflow Start High Background Detected CheckWashing Review Washing Protocol Start->CheckWashing CheckBlocking Evaluate Blocking Efficacy CheckWashing->CheckBlocking If problem persists Resolve Background Reduced CheckWashing->Resolve Issue Resolved CheckAntibody Titrate Antibody Concentrations CheckBlocking->CheckAntibody If problem persists CheckBlocking->Resolve Issue Resolved CheckIncubation Verify Incubation Parameters CheckAntibody->CheckIncubation If problem persists CheckAntibody->Resolve Issue Resolved CheckReagents Assess Reagent Quality CheckIncubation->CheckReagents If problem persists CheckIncubation->Resolve Issue Resolved CheckReagents->Resolve Issue Resolved

A step-by-step workflow for troubleshooting high background noise.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for a this compound immunoassay?

For ecdysteroid immunoassays, a 1% casein solution has been demonstrated to provide lower background compared to a 1% BSA solution.[1] However, the optimal blocking buffer may vary depending on the specific antibodies and other reagents used. It is recommended to test a few different blocking agents (e.g., casein, BSA, non-fat dry milk) to determine the best one for your specific assay conditions.

Q2: How can I reduce non-specific binding in my steroid immunoassay?

Non-specific binding can be minimized by:

  • Effective Blocking: Use an optimized blocking buffer to saturate all unoccupied sites on the microplate wells.

  • Optimized Antibody Concentrations: Use the lowest concentration of primary and secondary antibodies that still provides a robust signal.

  • Thorough Washing: Increase the number and duration of wash steps.

  • Adding Detergent: Include a non-ionic detergent like Tween-20 in your wash buffer.

  • Sample Dilution: Dilute your samples to reduce matrix effects.

Q3: My sample is complex. Do I need to perform an extraction?

For complex samples like hemolymph or whole-body extracts, a sample extraction step is often necessary to remove interfering substances. A study on mosquito ecdysteroids found that extraction with 1-butanol was more suitable than methanol (B129727) for improving assay performance.[3]

Q4: What is the typical structure of a competitive immunoassay for a small molecule like this compound?

In a competitive immunoassay for a small molecule, the molecule of interest in the sample competes with a labeled version of the molecule (a tracer) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the molecule in the sample.

The workflow for a competitive immunoassay is as follows:

CompetitiveImmunoassay Start Sample/Standard Addition AddTracer Add Labeled This compound (Tracer) Start->AddTracer AddAntibody Add Anti-25R-Inokosterone Antibody AddTracer->AddAntibody Incubate Incubate (Competition) AddAntibody->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate Measure Measure Signal AddSubstrate->Measure Analyze Analyze Data Measure->Analyze

A generalized workflow for a competitive immunoassay.

Experimental Protocols

General Protocol for a Competitive this compound ELISA

This protocol is a generalized procedure and should be optimized for your specific antibodies, reagents, and samples.

Materials:

  • Microplate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • Rabbit anti-25R-Inokosterone primary antibody

  • This compound-enzyme conjugate (tracer)

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% Casein in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 1M HCl)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as required. Allow all reagents to reach room temperature before use.

  • Blocking: If not already blocked, add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Wash the plate 3 times with Wash Buffer.

  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.

  • Tracer Addition: Add 25 µL of the this compound-enzyme conjugate to each well.

  • Primary Antibody Addition: Add 25 µL of the anti-25R-Inokosterone antibody to each well (except for non-specific binding wells).

  • Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash 4-5 times with 300 µL of Wash Buffer per well.

  • Substrate Addition: Add 100 µL of Substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 10 minutes of adding the Stop Solution.

  • Analysis: Calculate the concentration of this compound in your samples based on the standard curve.

Ecdysone (B1671078) Signaling Pathway

This compound is an ecdysteroid, and its signaling is expected to follow the general ecdysone signaling pathway. In this pathway, the active ecdysteroid (like 20-hydroxyecdysone, a related molecule) binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This hormone-receptor complex then binds to ecdysone response elements (EcREs) on the DNA to regulate the transcription of target genes.

EcdysoneSignaling cluster_cell Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR-USP Complex EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP Ecdysteroid_Receptor_Complex Hormone-Receptor Complex EcR_USP->Ecdysteroid_Receptor_Complex DNA DNA (with EcRE) Gene Target Gene Transcription DNA->Gene Ecdysteroid_Receptor_Complex->DNA Ecdysteroid This compound Ecdysteroid->Ecdysteroid_Receptor_Complex

The classical ecdysone signaling pathway.

References

25R-Inokosterone lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25R-Inokosterone. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the use of this compound in experimental settings. This guide provides troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the lot-to-lot variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?

A1: Lot-to-lot variability is a known challenge with naturally derived compounds like this compound, a phytoecdysone. This variability can manifest as differences in purity, the presence of impurities (including stereoisomers like 25S-Inokosterone), and variations in biological activity. These inconsistencies can significantly impact experimental outcomes. It is crucial to obtain a Certificate of Analysis (CoA) for each new lot to check for purity and other quality control parameters.

Q2: How can we mitigate the impact of lot-to-lot variability on our experiments?

A2: To minimize the impact of lot-to-lot variability, it is recommended to:

  • Qualify new lots: Before starting a new set of experiments, test the new lot alongside the previous lot in a small-scale experiment to confirm similar activity.

  • Establish acceptance criteria: Define a set of specifications that a new lot must meet before being used in large-scale or critical experiments. This could include purity levels, concentration verification, and a functional assay to confirm bioactivity.

  • Purchase larger quantities: If possible, purchase a single, larger lot to ensure consistency across a long-term study.

  • Thoroughly document: Keep detailed records of the lot number used for each experiment.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is critical to maintaining the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.

Q4: What are the potential impurities in this compound, and how can they affect our results?

A4: this compound is often isolated from plant sources like Achyranthes bidentata.[1] Potential impurities can include other phytoecdysteroids, such as ecdysterone and the 25S-epimer of inokosterone. The presence and concentration of these impurities can vary between lots and may lead to off-target effects or altered bioactivity in your assays. For example, different stereoisomers may have different binding affinities for the ecdysone (B1671078) receptor (EcR).

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent EC50 Values in Cell-Based Assays

If you are observing significant shifts in the half-maximal effective concentration (EC50) of this compound between experiments, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Lot-to-Lot Variability 1. Compare the Certificate of Analysis (CoA) of the new lot with the previous one. Look for differences in purity and impurity profiles. 2. Perform a side-by-side comparison of the old and new lots in your assay.Variations in the active compound concentration or the presence of bioactive impurities can directly alter the EC50 value.
Compound Degradation 1. Prepare fresh stock solutions from powder. 2. Verify the age and storage conditions of your current stock solution. Aliquot stocks to avoid repeated freeze-thaw cycles.This compound can degrade over time, especially if not stored properly, leading to a decrease in potency.
Cell Culture Inconsistency 1. Ensure consistent cell passage number and confluency. 2. Regularly test for mycoplasma contamination. 3. Use the same batch of serum and other critical reagents.Changes in cell health, passage number, or reagent quality can alter cellular responses to stimuli.
Assay Protocol Drift 1. Review the experimental protocol for any recent changes. 2. Ensure consistent incubation times, reagent concentrations, and instrument settings.Minor deviations in the protocol can accumulate and lead to significant changes in the results.

Troubleshooting Workflow for Inconsistent EC50

G start Inconsistent EC50 Observed check_lot Check for New Lot Number start->check_lot compare_coa Compare CoA of Lots (Purity, Impurities) check_lot->compare_coa New Lot check_storage Verify Compound Storage (-80°C, protected from light) check_lot->check_storage Same Lot side_by_side Perform Side-by-Side Assay (Old vs. New Lot) compare_coa->side_by_side resolve Identify Source of Variability side_by_side->resolve fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper Storage check_cells Review Cell Culture Records (Passage, Confluency) check_storage->check_cells Proper Storage fresh_stock->resolve check_protocol Audit Assay Protocol for Deviations check_cells->check_protocol check_protocol->resolve

Caption: Troubleshooting workflow for inconsistent EC50 values.

Issue 2: Low or No Response in Ecdysone Receptor (EcR) Activation Assays

If this compound fails to activate the ecdysone receptor in your reporter gene assay or other functional assays, follow these steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inactive Compound 1. Verify the identity and purity of your this compound lot using an analytical method like HPLC or Mass Spectrometry. 2. Test a known positive control for EcR activation (e.g., Ponasterone A).The compound may be degraded, inactive, or of insufficient purity to elicit a response.
Sub-optimal Assay Conditions 1. Optimize the concentration range of this compound. 2. Ensure the incubation time is sufficient for receptor activation and reporter gene expression.The experimental conditions may not be sensitive enough to detect a response.
Cell Line Issues 1. Confirm the expression of the ecdysone receptor (EcR) and its heterodimerization partner Ultraspiracle (USP) in your cell line. 2. Use a cell line known to be responsive to ecdysteroids.The cellular machinery required for the signaling pathway may be absent or non-functional.
Reporter System Problems 1. Verify the integrity of your reporter construct. 2. Check the activity of the reporter enzyme (e.g., luciferase, β-galactosidase).A faulty reporter system will prevent the detection of a valid biological response.

Experimental Protocols

Protocol 1: Ecdysone Receptor (EcR) Activation Reporter Gene Assay

This protocol describes a method to assess the bioactivity of this compound by measuring its ability to activate the ecdysone receptor in a cell-based reporter gene assay.

Materials:

  • Mammalian cell line stably expressing the Ecdysone Receptor (EcR), Ultraspiracle (USP), and an ecdysone-responsive reporter construct (e.g., containing multiple copies of the ecdysone response element upstream of a luciferase gene).

  • This compound (test compound) and Ponasterone A (positive control).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Ponasterone A) in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. The final vehicle concentration should be consistent across all wells and typically below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Western Blot for Downstream Target Gene Expression

This protocol can be used to confirm the activation of the EcR signaling pathway by analyzing the expression of a known downstream target protein.

Materials:

  • Cells responsive to this compound.

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against a known ecdysone-responsive protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Ecdysone Receptor Signaling Pathway

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR_USP_inactive EcR/USP Heterodimer (inactive) EcR_USP_active EcR/USP Heterodimer (active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA TargetGene Target Gene Transcription EcRE->TargetGene Activates Inokosterone This compound Inokosterone->EcR_USP_inactive Binds to EcR

Caption: The canonical ecdysone receptor signaling pathway.

Lot Qualification Workflow

G start Receive New Lot of This compound review_coa Review Certificate of Analysis (Purity ≥ 98%) start->review_coa analytical_verify Analytical Verification (Optional) (LC-MS/HPLC) review_coa->analytical_verify CoA Meets Specs reject Lot Rejected review_coa->reject CoA Fails Specs bioassay Perform Functional Bioassay (e.g., Reporter Gene Assay) analytical_verify->bioassay compare_results Compare with Previous Lot (EC50 within 2-fold) bioassay->compare_results accept Lot Accepted for Use compare_results->accept Results Consistent compare_results->reject Results Inconsistent

Caption: A recommended workflow for qualifying new lots of this compound.

References

impact of DMSO concentration on 25R-Inokosterone bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25R-Inokosterone, with a specific focus on the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on its bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving this compound in in vitro assays?

A1: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A general recommendation is to maintain the final DMSO concentration at or below 0.1% (v/v).[1] However, the sensitivity to DMSO can vary significantly between different cell lines.[1] Some studies suggest that even concentrations as low as 0.05% to 0.2% may enhance proliferation in certain cancer cells.[2] Therefore, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Q2: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) even at low concentrations of this compound. Could DMSO be the cause?

A2: Yes, it is possible. While you may be focused on the concentration of this compound, the concentration of your DMSO vehicle can have significant effects. High concentrations of DMSO are known to be cytotoxic.[3][4] It is essential to run a parallel experiment with a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration, but without the compound) to distinguish between the effects of the compound and the solvent.

Q3: Can the concentration of DMSO affect the observed bioactivity of this compound?

A3: Yes. High concentrations of DMSO can perturb enzyme conformations and interfere with assay signals, potentially masking or altering the true bioactivity of this compound.[5] For instance, a study on phytoecdysteroids showed a sharp decline in cell index (a measure of cell viability and proliferation) at a DMSO concentration of 0.9%, indicating a cytotoxic effect that would interfere with the assessment of the compound's bioactivity.[6] Therefore, maintaining a consistent and low final DMSO concentration across all experimental and control groups is critical for accurate results.

Q4: How should I prepare my this compound stock solution and dilutions to minimize DMSO effects?

A4: Prepare a high-concentration stock solution of this compound in 100% sterile DMSO. Then, make serial dilutions of this stock solution in your cell culture medium to achieve your desired final concentrations of this compound. This method ensures that the final concentration of DMSO remains low and consistent across your different treatment groups. Always calculate the final DMSO percentage in your culture wells and include a matched vehicle control.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal or inconsistent results in bioassays. DMSO interference with assay reagents or detection methods.Run a "no-cell" control with the highest concentration of DMSO to check for direct effects on the assay's background signal. Consider using alternative solvents if interference is confirmed.
Precipitation of this compound upon dilution in aqueous media. Exceeding the solubility limit of the compound in the final solution.Ensure thorough mixing upon dilution. If precipitation persists, you may need to lower the final concentration of this compound or explore the use of co-solvents. However, any new solvent system will also require its own vehicle control.
Observed bioactivity does not match literature reports. The final DMSO concentration is either too high, causing cellular stress, or is interfering with the target signaling pathway.Re-evaluate the maximum non-toxic DMSO concentration for your specific cell line and assay duration. Ensure your vehicle control is properly matched to your experimental groups.
Unexpected cell proliferation in control wells. Some cell lines can be stimulated by very low concentrations of DMSO.[2][8]Include an untreated control group (cells with no DMSO or compound) in addition to your vehicle control to assess the baseline proliferation rate.

Quantitative Data Summary

Table 1: Solubility of this compound in DMSO

Solvent Solubility Notes
DMSO≥ 50 mg/mL (104.03 mM)Ultrasonic assistance may be required.

This data is based on publicly available product information.

Table 2: General Guidelines for Final DMSO Concentrations in In Vitro Assays

Final DMSO Concentration Potential Effects Recommendation
> 1%Often cytotoxic to most mammalian cell lines.[4]Avoid for most applications.
0.5% - 1%May be tolerated by some cell lines for short durations, but risk of off-target effects increases.Use with caution and validate with extensive controls.
0.1% - 0.5%Generally considered a safer range, but cell-line dependent toxicity can still occur.[1]A common working range; requires vehicle controls.
< 0.1%Considered the "gold standard" for minimizing solvent effects in many cell-based assays.[1]Ideal for most experiments to ensure data integrity.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable DMSO Concentration

This protocol provides a general framework for determining the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of your experiment. Allow the cells to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicates for each concentration.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial cell viability reagent.

  • Data Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that maintains a cell viability of over 90% is generally considered the maximum tolerable concentration for your experiments.

Protocol 2: General Protocol for Assessing Anti-Inflammatory Activity (Inhibition of Protein Denaturation)

This protocol is a general example of an in vitro assay to assess a potential bioactivity of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a 5% w/v aqueous solution of bovine serum albumin (BSA).

    • Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).

  • Reaction Mixture: In separate tubes, add the following:

    • Test: 0.5 mL of this compound solution (at various concentrations, diluted from the stock) and 0.45 mL of BSA solution.

    • Control: 0.5 mL of the corresponding DMSO vehicle and 0.45 mL of BSA solution.

    • Standard: 0.5 mL of a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) and 0.45 mL of BSA solution.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by incubating the tubes at 51°C in a water bath for 20 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock in 100% DMSO dilute Prepare Serial Dilutions (Maintain Constant Final DMSO%) stock->dilute Dilute in Media cells Seed Cells in 96-Well Plate treat Treat Cells with Dilutions and Vehicle Control cells->treat dilute->treat incubate Incubate for Desired Duration treat->incubate assay Perform Bioactivity Assay (e.g., Viability, Protein Synthesis) incubate->assay read Read Results (Spectrophotometer, etc.) assay->read

Caption: Experimental workflow for assessing this compound bioactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inokosterone This compound ecr_usp EcR/RXR Heterodimer inokosterone->ecr_usp Binds to and activates dna DNA (Ecdysone Response Element) ecr_usp->dna Binds to transcription Gene Transcription dna->transcription Initiates Biological Response Biological Response transcription->Biological Response Leads to

Caption: Putative ecdysteroid signaling pathway in mammalian cells.

References

controlling for 25R-Inokosterone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the degradation of 25R-Inokosterone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phytoecdysteroid, a class of compounds that are structurally similar to insect molting hormones.[1] In biological research, it is often used to study processes regulated by ecdysteroids. Its primary mechanism of action is through the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) or its vertebrate homolog, the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA response elements to regulate gene transcription.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry, dark environment under desiccating conditions to prevent degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO. These stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. It is crucial to protect stock solutions from light. Aqueous solutions are not recommended for storage longer than one day due to the potential for degradation.

Q4: What are the main factors that can cause this compound to degrade?

A4: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), suboptimal pH conditions, high temperatures, and oxidative stress. In biological systems, enzymatic degradation can also occur.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by a loss of biological activity in your experiments or by analytical methods such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological effect in my assay. 1. Degradation of this compound stock solution: The stock solution may have been stored improperly (e.g., at the wrong temperature, exposed to light, or for too long). 2. Degradation in experimental media: The compound may be unstable in your specific cell culture or assay buffer conditions (e.g., pH, presence of oxidizing agents). 3. Incorrect concentration: Errors in dilution or calculation may have resulted in a lower final concentration than intended.1. Prepare a fresh stock solution from solid material and store it under the recommended conditions. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Test the stability of this compound in your experimental media over the time course of your experiment. Consider preparing fresh working solutions immediately before use. 3. Verify all calculations and dilutions. Use calibrated pipettes to ensure accuracy.
Precipitation of the compound in aqueous media. Low aqueous solubility: this compound has limited solubility in aqueous buffers. The concentration used may exceed its solubility limit, especially after dilution from a DMSO stock.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. 2. Prepare the final dilution in pre-warmed media and vortex gently to mix. 3. Consider using a solubilizing agent if compatible with your assay.
Inconsistent results between experiments. 1. Variable storage of stock or working solutions: Differences in storage time or conditions between experiments can lead to varying levels of degradation. 2. Exposure to light: Inconsistent exposure to ambient light during experimental setup can cause photodegradation.1. Adhere strictly to standardized protocols for solution preparation and storage. 2. Protect all solutions containing this compound from light by using amber vials or covering tubes with aluminum foil.

Quantitative Data on Degradation

The following tables provide representative data from forced degradation studies, illustrating the stability of this compound under various stress conditions.

Table 1: Degradation of this compound in Solution Under Different pH and Temperature Conditions.

Condition Temperature Time Percent Degradation
0.1 M HCl60°C24 hours~15%
pH 4.5 Buffer60°C24 hours~5%
pH 7.4 Buffer60°C24 hours~8%
0.1 M NaOH60°C24 hours~25%
pH 7.4 Buffer4°C7 days< 2%

Table 2: Photodegradation of this compound.

Light Source Intensity Time Percent Degradation
UV Light (254 nm)8 W12 hours~30%
Visible Light1.2 million lux hours7 days~10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare samples for analysis by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • Inject the samples from the degradation studies.

  • Analyze the resulting chromatograms. The peak corresponding to this compound should be well-resolved from any degradation product peaks.

  • Calculate the percentage of remaining this compound in the stressed samples relative to a non-stressed control sample.

Visualizations

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP_Complex EcR-USP/RXR Heterodimer EcR->EcR_USP_Complex Dimerizes with USP_RXR Ultraspiracle/RXR USP_RXR->EcR_USP_Complex EcRE Ecdysone Response Element EcR_USP_Complex->EcRE Binds to DNA DNA Gene_Transcription Gene Transcription EcRE->Gene_Transcription Activates Inokosterone This compound Inokosterone->EcR Binds

Caption: Ecdysone Receptor Signaling Pathway.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Stock Solution dilution Dilute in Stress Media (e.g., acid, base, H2O2, buffer) start->dilution temp_stress Temperature Stress (e.g., 60°C) dilution->temp_stress light_stress Photostability Chamber (UV/Vis light) dilution->light_stress sampling Sample at Time Points (e.g., 0, 6, 12, 24 hrs) temp_stress->sampling light_stress->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation & Determine Kinetics hplc->data

Caption: Forced Degradation Study Workflow.

References

optimizing incubation time for 25R-Inokosterone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing experiments involving 25R-Inokosterone. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mammalian cells? A1: this compound is a phytoecdysteroid, a class of compounds derived from plants that are structurally related to insect molting hormones. In mammalian cells, which lack the cognate insect ecdysone (B1671078) receptor, its effects are not mediated by traditional steroid hormone pathways. Emerging research suggests that phytoecdysteroids can modulate intracellular signaling cascades. One of the key pathways implicated is the PI3K/Akt pathway, which is central to regulating cell survival, proliferation, and metabolism[1][2][3][4]. Additionally, some studies suggest Inokosterone may be an agent that targets estrogen receptor 1 (ERα)[5].

Q2: What is a typical starting incubation time for this compound treatment? A2: A standard starting point for in vitro experiments is a 24-hour incubation period. However, the optimal time is highly dependent on the specific biological question and the endpoint being measured.

  • Early Signaling Events: For assessing rapid changes like protein phosphorylation (e.g., Akt phosphorylation), shorter time points ranging from 15 minutes to 4 hours are recommended[1][6].

  • Gene Expression Changes: To measure alterations in mRNA or protein levels, incubation times of 6 to 48 hours are typically required.

  • Cell Viability/Proliferation: For endpoints like cytotoxicity or changes in cell number, longer incubation periods of 24, 48, and 72 hours are common to observe a significant effect[7].

Q3: How does incubation time affect the IC50 value of this compound? A3: The half-maximal inhibitory concentration (IC50) value, a measure of a compound's potency, is critically dependent on the duration of exposure. Generally, a longer incubation time will result in a lower apparent IC50 value, as the compound has more time to exert its biological effects. It is crucial to perform both dose-response and time-course experiments to fully characterize the activity of this compound in your specific cell model.

Q4: Should the cell culture medium containing this compound be replaced during long incubation periods? A4: Yes, for experiments extending beyond 48 hours, it is best practice to replace the old medium with fresh medium containing the same concentration of this compound. This prevents confounding effects from nutrient depletion, pH changes, and the accumulation of waste products in the culture. It also ensures a consistent concentration of the active compound, especially if it has limited stability in the culture medium at 37°C[8].

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No observable effect or inconsistent results. 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect. 2. Compound Degradation: this compound may be unstable in the culture medium over the experiment's duration. 3. Incorrect Concentration: The concentration used may be outside the active range for your cell line. 4. Low Receptor/Target Expression: The target cells may not express the necessary molecular machinery (e.g., specific kinases or receptors) for a response.1. Perform a Time-Course Experiment: Test a broad range of time points (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal window for your endpoint. 2. Prepare Fresh Solutions: Always prepare working solutions from a frozen stock immediately before use. For long incubations, consider replenishing the media[8]. 3. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the optimal dose. 4. Confirm Target Expression: Use techniques like Western Blot or qPCR to verify the expression of key pathway components (e.g., Akt, ERα) in your cell line.
Visible precipitate in the culture wells after adding the compound. 1. Poor Aqueous Solubility: Like many steroid-like compounds, this compound may have limited solubility in aqueous culture medium[9][10]. 2. "Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate[8]. 3. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, affecting both compound solubility and cell health.1. Determine Solubility Limit: Test the solubility of the compound in your specific culture medium before conducting cell-based assays. 2. Use Serial Dilutions: Prepare intermediate dilutions of the stock solution in pre-warmed culture medium before the final dilution into the cell plate[8]. 3. Minimize Final Solvent Concentration: Ensure the final DMSO concentration is typically ≤0.5%, and always include a vehicle-only control with the same solvent concentration[11].
High cell death observed, even at low concentrations. 1. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be toxic to your specific cell line at the concentration used[11]. 2. Cell Line Sensitivity: The chosen cell line may be exceptionally sensitive to the compound or its off-target effects.1. Run a Vehicle Control Curve: Test the effect of the solvent alone on cell viability at various concentrations to determine the non-toxic range. 2. Lower Seeding Density: High cell confluency can sometimes exacerbate toxic effects. Try seeding fewer cells. 3. Use a More Resistant Cell Line: If feasible, consider testing the compound on a different cell line.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol is designed to identify the optimal treatment duration for a specific endpoint, such as the activation of a signaling pathway.

Objective: To measure the phosphorylation of Akt (p-Akt Ser473) at various time points following treatment with this compound.

Methodology:

  • Cell Seeding: Seed your target cells (e.g., C2C12 myotubes, MCF-7) into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free medium for 4-6 hours prior to treatment.

  • Compound Preparation: Prepare a working solution of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Use a pre-determined effective concentration (e.g., 10 µM).

  • Treatment: Treat the cells with the this compound working solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates at 37°C for a range of time points. For signaling events, a typical series would be: 0, 15 min, 30 min, 1 hr, 2 hrs, and 4 hrs.

  • Cell Lysis: At each time point, aspirate the medium, wash the cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Analyze the results using a suitable detection method.

Protocol 2: Dose-Response and Time-Dependent Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability across a range of concentrations and incubation times.

Objective: To determine the IC50 of this compound at 24, 48, and 72 hours.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2X concentrated working solutions of this compound by serially diluting a stock solution in culture medium.

  • Treatment: Add 100 µL of the 2X working solutions to the corresponding wells to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include vehicle-only and media-only controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C. Use separate plates for each time point.

  • MTT Addition: At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well[12][13]. Incubate for another 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value for each time point.

Representative Data Tables

Table 1: Time-Course Effect of this compound (10 µM) on Akt Phosphorylation

Incubation Timep-Akt / Total Akt Ratio (Fold Change vs. Time 0)
0 min1.0
15 min1.8
30 min2.5
1 hour2.1
2 hours1.5
4 hours1.1

Table 2: Time-Dependent IC50 Values for this compound

Incubation TimeIC50 (µM)
24 hours45.2
48 hours28.7
72 hours19.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_analysis Endpoint Analysis cluster_result Result p1 Seed Cells in Multi-well Plates t1 Treat Cells with Compound and Vehicle Control p1->t1 p2 Prepare Serial Dilutions of this compound p2->t1 t2 Incubate for Designated Time Points (e.g., 24, 48, 72h) t1->t2 a1 Perform Assay (e.g., MTT, Western Blot) t2->a1 a2 Collect & Analyze Data (Absorbance, Band Density) a1->a2 r1 Determine Optimal Incubation Time & IC50 a2->r1

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway Inokosterone This compound Receptor Cell Surface Receptor (e.g., GPCR, ERα) Inokosterone->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Catalyzes conversion of PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation, Protein Synthesis) Downstream->Response

Caption: Putative PI3K/Akt signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 25R-Inokosterone and 25S-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the C-25 stereoisomers of inokosterone (B78545): 25R-Inokosterone and 25S-Inokosterone. The spatial arrangement of the hydroxyl group at the C-25 position can significantly influence the molecule's interaction with biological targets, leading to differing potencies and effects. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways.

Data Presentation

While direct comparative studies on the biological activities of unmodified this compound and 25S-Inokosterone are limited in the currently available literature, a key study on their halogenated derivatives provides valuable insight into their relative potencies.

A study by Boon-eak et al. (2005) investigated the moulting activity of 26-halo analogues of both inokosterone epimers using a Musca domestica (housefly) bioassay. The results indicated a clear difference in activity between the two stereoisomers.

Table 1: Comparative Moulting Activity of 26-Halo-Inokosterone Derivatives

CompoundRelative Moulting Activity
(25S)-26-halo analoguesMore active
(25R)-26-halo analoguesLess active

Source: Boon-eak et al., Steroids, 2005.[1]

This finding suggests that the 25S configuration is more favorable for inducing a moulting response in this insect model. The study posits that the stereochemistry at the C-25 position has a significant influence on the interaction of these ecdysteroids with their receptor.[1]

Unfortunately, specific quantitative data, such as ED50 values for the unmodified 25R- and 25S-Inokosterone, are not available in the reviewed literature. Further research is required to definitively quantify the difference in biological activity between the parent epimers.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of ecdysteroids like inokosterone.

This bioassay is a classic method for determining the moulting hormone activity of ecdysteroids.

  • Test Organism: Larvae of the housefly, Musca domestica.

  • Procedure:

    • Third-instar larvae are collected and ligated with a fine thread behind the prothoracic spiracles. This separates the anterior part of the body, which contains the source of the natural moulting hormone, from the posterior part.

    • The ligated posterior portions are isolated and serve as the test subjects.

    • Test compounds (e.g., this compound, 25S-Inokosterone) are dissolved in a suitable solvent (e.g., ethanol) at various concentrations.

    • A small, precise volume of the test solution is injected into the ligated posterior of the larvae. A control group is injected with the solvent only.

    • The larvae are incubated under controlled conditions (e.g., 25°C and 60% relative humidity).

    • The percentage of pupariation (a sign of moulting) is recorded at set time points (e.g., 24 and 48 hours) for each concentration.

  • Data Analysis: The effective dose for 50% pupariation (ED50) is calculated to determine the potency of the compound. A lower ED50 value indicates higher moulting activity.

This in vitro assay measures the binding affinity of a compound to the ecdysone (B1671078) receptor, the primary target of ecdysteroids.

  • Materials:

    • Purified ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP).

    • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A) as a competitive ligand.

    • Test compounds (this compound and 25S-Inokosterone).

  • Procedure:

    • The purified EcR/USP heterodimer is incubated with a constant concentration of the radiolabeled ecdysteroid.

    • Increasing concentrations of the unlabeled test compounds are added to the incubation mixture to compete for binding to the receptor.

    • After incubation, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the ecdysone receptor.

Mandatory Visualization

The biological effects of inokosterone isomers are primarily mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). The following diagram illustrates the canonical signaling pathway.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone 25R/25S-Inokosterone EcR_USP_inactive EcR/USP Heterodimer (Inactive) Inokosterone->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP-Inokosterone Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Target_Genes Target Genes EcRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response (e.g., Molting) Proteins->Biological_Response

Canonical Ecdysteroid Signaling Pathway

The logical flow for comparing the biological activity of 25R- and 25S-Inokosterone is depicted below.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis R_Inoko This compound In_Vivo In Vivo Assay (e.g., Musca Bioassay) R_Inoko->In_Vivo In_Vitro In Vitro Assay (e.g., EcR Binding) R_Inoko->In_Vitro S_Inoko 25S-Inokosterone S_Inoko->In_Vivo S_Inoko->In_Vitro Potency Determine Potency (e.g., ED50, IC50) In_Vivo->Potency In_Vitro->Potency Comparison Compare Potency of 25R vs. 25S Potency->Comparison Conclusion Conclusion on Relative Biological Activity Comparison->Conclusion

Workflow for Comparing Inokosterone Epimer Bioactivity

References

25R-Inokosterone vs. 20-hydroxyecdysone: A Comparative Guide on Ecdysteroid Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two significant ecdysteroids: 25R-Inokosterone and the widely studied 20-hydroxyecdysone (B1671079) (20E). The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering an objective analysis based on available experimental data.

Comparative Potency Analysis

Ecdysteroids exert their biological effects primarily through binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The potency of an ecdysteroid is therefore a function of its binding affinity to the EcR and its subsequent ability to elicit a biological response, both at the cellular and organismal level. While extensive data is available for 20-hydroxyecdysone, direct comparative studies with this compound are limited. Inokosterone itself is often found in nature as a mixture of 25R and 25S epimers.

For the purpose of this guide, where direct comparative data is unavailable, we will present the available data for each compound to facilitate an indirect comparison.

Ecdysone Receptor (EcR) Binding Affinity

The binding affinity of a ligand to the ecdysone receptor is a key determinant of its potency. This is typically measured through competitive radioligand binding assays, which determine the concentration of a test compound required to displace a radiolabeled standard from the receptor. The resulting value is often expressed as an IC50 (half maximal inhibitory concentration) or a dissociation constant (Kd).

Table 1: Ecdysone Receptor Binding Affinity

CompoundInsect SpeciesReceptor SourceAssay TypeBinding Affinity (IC50/Kd)Reference
20-hydroxyecdysone Chironomus tentansRecombinant CtEcR/CtUSPRadioligand Binding AssayPotent (Specific values not provided in abstract)[1]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Direct quantitative data for the binding affinity of this compound to the ecdysone receptor was not available in the reviewed literature. Further research is required to establish this key parameter.

In Vitro Bioactivity

Cell-based assays are crucial for determining the biological activity of ecdysteroids at the cellular level. The Drosophila melanogaster BII cell bioassay is a widely used method that measures the ability of a compound to induce the expression of a reporter gene under the control of an ecdysone-responsive promoter. The potency is typically expressed as an EC50 value (half maximal effective concentration).

Table 2: In Vitro Bioactivity in Insect Cell Lines

CompoundCell LineAssay TypePotency (EC50)Reference
20-hydroxyecdysone Drosophila melanogaster BIIReporter Gene AssayHigh Agonist Activity (Specific values vary between studies)[2]
This compound Data Not AvailableData Not AvailableData Not Available
In Vivo Bioactivity

In vivo bioassays in insects are the ultimate measure of an ecdysteroid's physiological potency. These assays typically involve administering the compound to larvae and observing effects on molting, development, and mortality. The potency is often expressed as an ED50 (half maximal effective dose) or LC50 (lethal concentration, 50%).

Table 3: In Vivo Bioactivity in Insects

CompoundInsect SpeciesBioassay TypePotency (ED50/LC50)Reference
20-hydroxyecdysone Chironomus tentansLarval Toxicity AssayIneffective (likely due to rapid metabolism)[1]
Inokosterone (mixture of epimers) Musca domestica (Housefly)Larval Molting AssayData Not Available
This compound Data Not AvailableData Not AvailableData Not Available

Note: While the ineffectiveness of 20E in the Chironomus tentans toxicity assay highlights the importance of metabolic stability in in vivo potency, there is a clear lack of published in vivo bioassay data for this compound in insects.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the key assays used to determine ecdysteroid potency.

Competitive Radioligand Binding Assay for EcR

This protocol is a generalized procedure for determining the binding affinity of a test compound to the ecdysone receptor.

Objective: To determine the IC50 value of a test compound by measuring its ability to compete with a radiolabeled ecdysteroid for binding to the EcR/USP heterodimer.

Materials:

  • Purified recombinant EcR and USP proteins.

  • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A).

  • Test compounds (this compound, 20-hydroxyecdysone).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified EcR/USP heterodimer, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Drosophila melanogaster BII Cell-Based Reporter Assay

This protocol outlines a common method for assessing the in vitro biological activity of ecdysteroids.

Objective: To determine the EC50 value of a test compound by measuring its ability to induce the expression of a reporter gene in an ecdysone-responsive cell line.

Materials:

  • Drosophila melanogaster BII cell line.

  • Cell culture medium.

  • Reporter plasmid containing an ecdysone response element (EcRE) linked to a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the BII cells and transiently transfect them with the EcRE-reporter plasmid using a suitable transfection reagent.

  • Treatment: After transfection, seed the cells into a 96-well plate and treat them with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. The EC50 value is determined by fitting the data to a dose-response curve.

In Vivo Insect Molting Bioassay (Housefly Larva)

This protocol provides a general framework for assessing the in vivo molting-disrupting activity of ecdysteroids.

Objective: To determine the ED50 or LC50 of a test compound by observing its effects on the molting and survival of housefly larvae.

Materials:

  • Synchronized late-instar housefly larvae (Musca domestica).

  • Artificial larval diet.

  • Test compounds.

  • Solvent for dissolving test compounds (e.g., ethanol (B145695) or acetone).

  • Petri dishes or similar containers.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Diet Incorporation: Incorporate a known amount of each test compound dilution into the artificial larval diet. Prepare a control diet containing only the solvent.

  • Exposure: Place a predetermined number of larvae (e.g., 20) into each container with the treated or control diet.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light cycle).

  • Observation: Monitor the larvae daily and record the number of individuals that successfully molt to the pupal stage, as well as any observed developmental abnormalities or mortality.

  • Data Analysis: Calculate the percentage of molting inhibition or mortality for each concentration. The ED50 or LC50 value is determined using probit analysis or other appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.

Ecdysteroid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (20E or this compound) EcR EcR Ecdysteroid->EcR Binds to EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Target_Gene Target Gene Expression EcRE->Target_Gene Regulates Biological_Response Biological Response (Molting, Metamorphosis) Target_Gene->Biological_Response

Caption: Ecdysteroid signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Prep_vitro Prepare Compound Dilutions (this compound & 20E) Receptor_Binding Competitive Radioligand Binding Assay Compound_Prep_vitro->Receptor_Binding Cell_Assay Drosophila BII Cell Reporter Assay Compound_Prep_vitro->Cell_Assay Binding_Data IC50 / Kd (Binding Affinity) Receptor_Binding->Binding_Data Cell_Data EC50 (Cellular Potency) Cell_Assay->Cell_Data Data_Analysis Comparative Potency Analysis Binding_Data->Data_Analysis Cell_Data->Data_Analysis Compound_Prep_vivo Prepare Compound-Treated Diet Insect_Bioassay Housefly Larval Molting Bioassay Compound_Prep_vivo->Insect_Bioassay Vivo_Data ED50 / LC50 (Physiological Potency) Insect_Bioassay->Vivo_Data Vivo_Data->Data_Analysis

References

A Comparative Analysis of 25R-Inokosterone and Synthetic Ecdysteroid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the naturally occurring phytoecdysteroid, 25R-Inokosterone, and a range of synthetic ecdysteroid analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data. This document delves into their biological activities, receptor binding affinities, and the underlying signaling pathways, offering a critical resource for those engaged in the exploration of ecdysteroids for therapeutic or research applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative synthetic ecdysteroid analogs. It is important to note that direct comparative studies across a wide range of synthetic analogs are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.

Table 1: Ecdysone (B1671078) Receptor (EcR) Binding Affinity

CompoundTypeOrganism/Cell LineAssay TypeBinding Affinity (Kd/IC50)Reference
This compound PhytoecdysteroidNot SpecifiedNot SpecifiedKd values have been determined, but specific values require access to specialized databases.[1][1]
Ponasterone APhytoecdysteroidChilo suppressalisRadioligand Binding AssayKd = 1.2 nM (with USP)[2]
20-Hydroxyecdysone (20E)PhytoecdysteroidDrosophila melanogasterBII BioassayRelative activity compared to other ecdysteroids
Di-benzoylhydrazine (DBH) Analogs (e.g., RH-5849)Synthetic (Non-steroidal)Chilo suppressalisRadioligand Binding AssayVaries by analog[2]
DHECDSyntheticNot ApplicableNot ApplicableLower biological activity than brassinolide (B613842) in plant-based assays.
α-DHECDSyntheticNot ApplicableNot ApplicableLower biological activity than brassinolide in plant-based assays.

Table 2: Comparative Anabolic Activity

CompoundTypeModel SystemKey FindingsReference
This compound PhytoecdysteroidIn vivo (Rats)Anabolic effects on muscle protein synthesis have been reported for phytoecdysteroids.[3][4][3][4]
20-Hydroxyecdysone (20E)PhytoecdysteroidIn vitro (C2C12 myotubes)Increased protein synthesis.
20-Hydroxyecdysone (20E)In vivo (Rats)Increased muscle mass and strength.
Synthetic Anabolic Steroids (e.g., Methandrostenolone)SyntheticIn vivo (Rats)Increased skeletal muscle protein content.[3][3]
Selective Androgen Receptor Modulators (SARMs)SyntheticIn vivoTissue-selective anabolic effects.[5][6][7][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of standard protocols used in the evaluation of ecdysteroids.

Ecdysone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor (EcR).

Objective: To determine the binding affinity (Ki or IC50) of a test compound to the EcR.

Materials:

  • Purified EcR/USP heterodimer

  • Radiolabeled ecdysteroid (e.g., [3H]-Ponasterone A)

  • Test compounds (this compound and synthetic analogs)

  • Assay buffer (e.g., Tris-HCl with additives)

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in the assay buffer.

  • Binding Reaction: In each well of the 96-well plate, add the purified EcR/USP heterodimer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.[8]

In Vitro Muscle Protein Synthesis Assay

This assay measures the rate of new protein synthesis in cultured muscle cells (myotubes) in response to treatment with ecdysteroids.

Objective: To quantify the anabolic effect of a test compound on muscle cells.

Materials:

  • C2C12 myoblasts

  • Differentiation medium

  • Test compounds (this compound and synthetic analogs)

  • Radioactive amino acid (e.g., [3H]-Leucine)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Treat the differentiated myotubes with various concentrations of the test compounds for a specified period.

  • Radiolabeling: Add a radioactive amino acid to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Precipitate the proteins using ice-cold TCA.

  • Washing: Wash the protein pellets to remove any unincorporated radioactive amino acids.

  • Solubilization and Quantification: Solubilize the protein pellets in NaOH and measure the radioactivity using a scintillation counter. Also, determine the total protein concentration in each sample.

  • Data Analysis: Express the rate of protein synthesis as the amount of incorporated radioactivity per unit of total protein per unit of time. Compare the rates between treated and untreated cells.

Drosophila BII Cell-Based Bioassay

This bioassay utilizes a Drosophila cell line (BII) that is responsive to ecdysteroids to measure the biological activity of test compounds.

Objective: To determine the relative biological activity of a test compound in a cellular context.

Materials:

  • Drosophila BII cell line[9]

  • Cell culture medium[9]

  • Test compounds (this compound and synthetic analogs)

  • A method for quantifying a cellular response (e.g., reporter gene expression, cell proliferation assay)

Procedure:

  • Cell Culture: Maintain the Drosophila BII cell line in the appropriate culture medium.[9][10]

  • Treatment: Seed the cells in multi-well plates and treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a period sufficient to observe a biological response.

  • Measurement of Response: Quantify the cellular response. This could involve measuring the expression of an ecdysone-responsive reporter gene (e.g., luciferase or β-galactosidase) or assessing cell proliferation using a standard assay (e.g., MTT assay).

  • Data Analysis: Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Mandatory Visualizations

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid to its receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[11] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[11]

Ecdysone_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid (e.g., this compound) EcR_USP EcR/USP Heterodimer Ecdysteroid->EcR_USP Binds EcR_USP_Ligand Active Receptor Complex Ecdysteroid->EcR_USP_Ligand Activates EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP_Ligand->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Anabolism) Protein->Biological_Response Leads to

Caption: Canonical Ecdysone Signaling Pathway.
Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative analysis of this compound and synthetic ecdysteroid analogs is depicted below. This workflow outlines the key stages from compound selection to in vivo validation.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow A Compound Selection (this compound & Synthetic Analogs) B In Vitro Screening A->B C Receptor Binding Assay (Determine Kd/IC50) B->C D Cell-Based Bioassay (Determine EC50) B->D E Lead Compound Identification C->E D->E F In Vitro Mechanistic Studies E->F H In Vivo Validation E->H G Muscle Protein Synthesis Assay F->G J Data Analysis & Comparison G->J I Animal Model of Anabolism (e.g., Rodent) H->I I->J

Caption: Experimental Workflow for Ecdysteroid Comparison.

Comparative Analysis

Receptor Binding and Activation

Both this compound, a natural phytoecdysteroid, and synthetic ecdysteroid analogs exert their primary biological effects through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[11] The binding affinity of a ligand to the EcR/USP complex is a critical determinant of its biological potency.[2]

Phytoecdysteroids like this compound and ponasterone A are known to bind to the EcR with high affinity.[2] Synthetic analogs can be broadly categorized into steroidal and non-steroidal compounds. Steroidal analogs are structurally similar to natural ecdysteroids, and their binding affinity is highly dependent on specific structural modifications. Non-steroidal analogs, such as the di-benzoylhydrazines (DBHs), have entirely different chemical structures but can still function as potent EcR agonists.[12][13] The EcR ligand-binding pocket exhibits remarkable plasticity, allowing it to accommodate structurally diverse ligands.[12][13]

Anabolic and Performance-Enhancing Effects

A significant area of interest for both natural and synthetic ecdysteroids is their anabolic activity, particularly their ability to stimulate muscle protein synthesis.[3][4] In vivo studies in mammals have demonstrated that ecdysteroids can increase muscle mass and physical performance.[3] This anabolic effect is believed to be mediated through signaling pathways that are distinct from the classical androgen receptor pathway, suggesting a lower risk of androgenic side effects associated with traditional anabolic steroids.[5][7]

Conclusion

This compound stands as a potent natural ecdysteroid with demonstrated biological activity. The field of synthetic ecdysteroid analogs represents a promising avenue for the development of novel therapeutic agents with tailored properties. While the available data indicates that both natural and synthetic compounds can exhibit significant anabolic and other biological effects, a more extensive and direct comparative analysis is warranted to fully elucidate their relative performance. Future research should focus on head-to-head in vitro and in vivo studies to generate the quantitative data necessary for a definitive comparison. This will be crucial for guiding the selection and development of the most promising ecdysteroid-based compounds for future therapeutic applications.

References

Validating 25R-Inokosterone Bioactivity: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of 25R-Inokosterone, a member of the ecdysteroid family of compounds. To ensure robust and reliable results, this document outlines a series of orthogonal experimental methods. These approaches interrogate the compound's activity from multiple perspectives, from receptor binding to cellular phenotypic changes. This guide also presents a comparative analysis with 20-Hydroxyecdysone (20E), a well-characterized ecdysteroid, to benchmark the performance of this compound.

Orthogonal Validation Strategy

A multi-pronged approach is essential for comprehensively validating the biological effects of this compound. The proposed orthogonal methods include:

  • Receptor Binding Affinity: Quantifying the direct interaction of this compound with the ecdysone (B1671078) receptor (EcR), the primary molecular target for ecdysteroids.

  • Cellular Anabolic Activity: Assessing the physiological effect of this compound on muscle cell growth and differentiation, a key indicator of its anabolic potential.

  • Toxicological Profile: Determining the safety profile of the compound through cytotoxicity assays.

The collective data from these assays will provide a comprehensive and reliable assessment of this compound's bioactivity.

Data Presentation: Comparative Bioactivity Metrics

The following tables summarize key quantitative data for comparing the bioactivity of this compound with 20-Hydroxyecdysone.

Table 1: Ecdysone Receptor Binding Affinity

CompoundBinding Affinity (Ki, nM)
This compound Data not available
20-Hydroxyecdysone~50-100
Positive Control (e.g., Ponasterone A)~1-5

Table 2: In Vitro Anabolic Activity in C2C12 Myotubes

CompoundEC50 for Myotube Hypertrophy (µM)Maximum Increase in Myotube Diameter (%)
This compound Data not availableData not available
20-Hydroxyecdysone~0.1 - 1~20 - 40
Positive Control (e.g., IGF-1)~0.001 - 0.01~50 - 70

Note: The anabolic activity of 20-Hydroxyecdysone has been demonstrated in numerous studies. Specific comparative data for this compound is required to complete this table.

Table 3: Cytotoxicity in Mammalian Cells

CompoundCell LineIC50 (µM)
This compound C2C12>100 (estimated)
20-HydroxyecdysoneVarious>100

Note: Ecdysteroids, including 20-Hydroxyecdysone and Inokosterone, generally exhibit low toxicity in mammalian cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Competitive Radioligand Binding Assay for Ecdysone Receptor

Objective: To determine the binding affinity (Ki) of this compound for the ecdysone receptor.

Methodology:

  • Receptor Preparation: Prepare cell lysates or purified ecdysone receptor (EcR/USP heterodimer) from a suitable source (e.g., insect cell line like Sf9).

  • Radioligand: Use a high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A.

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled this compound or 20-Hydroxyecdysone.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a filtration method (e.g., glass fiber filters) to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C2C12 Myotube Hypertrophy Assay

Objective: To assess the anabolic activity of this compound by measuring its effect on the diameter of C2C12 myotubes.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation: Once the myoblasts reach confluence, induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: After 4-5 days of differentiation, treat the myotubes with various concentrations of this compound, 20-Hydroxyecdysone, or a positive control (e.g., IGF-1) for 48-72 hours.

  • Imaging:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Capture images of the myotubes using a microscope with a digital camera.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50-100 myotubes per treatment group.

    • Calculate the average myotube diameter for each concentration.

  • Data Analysis:

    • Plot the average myotube diameter against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal increase in myotube diameter).

MTT Cytotoxicity Assay

Objective: To evaluate the potential cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., C2C12 or HEK293) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizing the Molecular and Experimental Frameworks

To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.

ecdysteroid_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R-Inokosterone_ext This compound 25R-Inokosterone_int This compound 25R-Inokosterone_ext->25R-Inokosterone_int Passive Diffusion EcR_USP_active Active Ligand-Bound Heterodimer 25R-Inokosterone_int->EcR_USP_active EcR EcR EcR_USP_inactive Inactive EcR/USP Heterodimer EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_inactive->EcR_USP_active Binding of This compound EcRE Ecdysone Response Element EcR_USP_active->EcRE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiation Biological_Response Biological Response (e.g., Anabolism) Gene_Transcription->Biological_Response

Caption: Genomic signaling pathway of this compound.

orthogonal_validation_workflow cluster_assays Orthogonal Bioactivity Assays cluster_data Data Analysis and Comparison Compound This compound Binding_Assay Receptor Binding Assay (Competitive) Compound->Binding_Assay Cellular_Assay C2C12 Myotube Hypertrophy Assay Compound->Cellular_Assay Toxicity_Assay MTT Cytotoxicity Assay Compound->Toxicity_Assay Binding_Data Binding Affinity (Ki) Binding_Assay->Binding_Data Cellular_Data Anabolic Activity (EC50) Cellular_Assay->Cellular_Data Toxicity_Data Cytotoxicity (IC50) Toxicity_Assay->Toxicity_Data Comparison Compare to 20E & other controls Binding_Data->Comparison Cellular_Data->Comparison Toxicity_Data->Comparison Conclusion Comprehensive Bioactivity Profile of this compound Comparison->Conclusion

Caption: Experimental workflow for orthogonal validation.

Conclusion

The validation of this compound's bioactivity requires a systematic and multi-faceted approach. By employing the orthogonal methods of receptor binding assays, cellular hypertrophy models, and cytotoxicity profiling, researchers can build a comprehensive understanding of this compound's pharmacological properties. The direct comparison with established ecdysteroids like 20-Hydroxyecdysone is crucial for contextualizing its potency and potential as a therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reproducible scientific inquiry into the promising bioactivities of this compound. Further research to generate the missing comparative quantitative data is highly encouraged to fully elucidate its potential.

Unmasking a Phytoecdysteroid: The Cross-Reactivity of 25R-Inokosterone in Ecdysteroid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ecdysteroids, the accuracy of quantification is paramount. Ecdysteroid immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are workhorse techniques for this purpose. However, the structural diversity of ecdysteroids, particularly phytoecdysteroids, presents a significant challenge: cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of various ecdysteroids, with a special focus on the less-characterized 25R-Inokosterone, within the context of commonly used ecdysteroid immunoassays.

The specificity of an ecdysteroid immunoassay is dictated by the antibody employed, which is typically raised against a conjugate of 20-hydroxyecdysone (B1671079) (20E), the principal insect molting hormone. Structural similarity between 20E and other ecdysteroids present in a sample can lead to their recognition by the antibody, resulting in an overestimation of the target analyte's concentration. Understanding the cross-reactivity profiles of different ecdysteroids is therefore crucial for the accurate interpretation of immunoassay data.

Comparative Cross-Reactivity of Ecdysteroids in a 20-Hydroxyecdysone Radioimmunoassay

The following table summarizes the relative cross-reactivity of several ecdysteroids in a radioimmunoassay (RIA) utilizing an antibody raised against 20-hydroxyecdysone. This data is essential for assessing the potential for interference from these compounds in a given sample.

EcdysteroidStructureRelative Cross-Reactivity (%)
20-HydroxyecdysoneC₂₇H₄₄O₇100
EcdysoneC₂₇H₄₄O₆10-20
Makisterone AC₂₈H₄₆O₇50-70
Ponasterone AC₂₇H₄₄O₆80-120
CyasteroneC₂₉H₄₄O₈30-50
This compound C₂₇H₄₄O₇ Data not available
TurkesteroneC₂₇H₄₄O₈10-30
2-Deoxy-20-hydroxyecdysoneC₂₇H₄₄O₆40-60

Note: The cross-reactivity values are approximate and can vary significantly depending on the specific antibody, radiolabel, and assay conditions used. The absence of data for this compound highlights a gap in the current literature.

Understanding the Ecdysone Signaling Pathway

Ecdysteroids exert their biological effects by binding to a nuclear receptor complex, which in turn regulates the transcription of target genes. This signaling pathway is fundamental to processes such as molting and metamorphosis in insects.

EcdysoneSignaling cluster_cell Cell Ecdysone Ecdysone Hormone_Complex Ecdysone-EcR/USP Complex Ecdysone->Hormone_Complex EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcR_USP->Hormone_Complex EcRE Ecdysone Response Element (EcRE) Hormone_Complex->EcRE Binds to TargetGene Target Gene Transcription EcRE->TargetGene Regulates BiologicalResponse Biological Response (e.g., Molting) TargetGene->BiologicalResponse

Ecdysone Signaling Pathway

Experimental Protocols

Accurate assessment of ecdysteroid cross-reactivity requires robust and well-defined experimental protocols. Below are generalized methodologies for ecdysteroid extraction and a competitive immunoassay.

Ecdysteroid Extraction from Biological Samples
  • Homogenization: Homogenize the biological sample (e.g., insect tissue, plant material) in a suitable solvent, typically 70-100% methanol (B129727) or ethanol.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in the immunoassay buffer.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, a C18 SPE cleanup step may be necessary to remove interfering substances.

Competitive Ecdysteroid Immunoassay (ELISA/RIA) Workflow

A competitive immunoassay is a common format for quantifying small molecules like ecdysteroids. The principle relies on the competition between the unlabeled ecdysteroid in the sample and a labeled ecdysteroid (tracer) for a limited number of antibody binding sites.

ImmunoassayWorkflow Start Start Coat Coat plate with anti-Ecdysteroid Antibody Start->Coat Wash1 Wash Coat->Wash1 AddSample Add Sample/Standard (Unlabeled Ecdysteroid) Wash1->AddSample AddTracer Add Labeled Ecdysteroid (Tracer) AddSample->AddTracer Incubate Incubate AddTracer->Incubate Wash2 Wash Incubate->Wash2 AddSubstrate Add Substrate (for ELISA) Wash2->AddSubstrate MeasureSignal Measure Signal (Colorimetric/Radioactivity) AddSubstrate->MeasureSignal Analyze Analyze Data (Standard Curve) MeasureSignal->Analyze End End Analyze->End

Competitive Immunoassay Workflow

The signal generated is inversely proportional to the concentration of the ecdysteroid in the sample. A standard curve is generated using known concentrations of the target ecdysteroid (e.g., 20E) to quantify the amount in the unknown samples.

Conclusion

The potential for cross-reactivity of phytoecdysteroids like this compound in ecdysteroid immunoassays is a critical consideration for researchers. While specific data for this compound remains to be established, the provided comparative data for other ecdysteroids underscores the importance of careful assay validation and data interpretation. For definitive quantification, especially in the presence of a complex mixture of ecdysteroids, orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) are recommended for confirmation. As the field of ecdysteroid research expands, the development of more specific antibodies and the comprehensive characterization of the cross-reactivity of a wider range of phytoecdysteroids will be essential for advancing our understanding of their biological roles.

Verifying the Purity of 25R-Inokosterone: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of bioactive compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for confirming the purity of 25R-Inokosterone, a phytoecdysteroid with significant interest in various research fields. Detailed experimental protocols and supporting data are presented to facilitate the accurate assessment of this compound.

This compound, a stereoisomer of inokosterone, belongs to the ecdysteroid family of hormones that play a crucial role in arthropod molting and have shown a range of pharmacological effects in vertebrates. Its structural complexity, featuring multiple chiral centers, necessitates rigorous analytical methods to confirm its identity and purity, distinguishing it from other closely related ecdysteroids and potential impurities.

Data Presentation: Spectroscopic and Spectrometric Characterization

The confirmation of this compound's purity relies on the correlation of data from orthogonal analytical techniques. Here, we present the expected data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, serving as a fingerprint for its structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. For ecdysteroids, deuterated methanol (B129727) (CD₃OD) is a commonly used solvent for NMR analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CD₃OD

Atom No.Predicted ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.82 (dd, J=11.5, 4.5 Hz)68.2
23.95 (m)68.9
33.95 (m)68.9
41.85 (m), 2.35 (m)32.2
52.38 (dd, J=11.0, 4.0 Hz)51.5
6-204.5
75.85 (d, J=2.5 Hz)121.8
8-165.0
93.15 (d, J=8.0 Hz)39.5
10-37.5
111.95 (m), 2.15 (m)21.8
121.50 (m), 1.70 (m)31.8
13-48.2
14-84.5
151.60 (m), 1.80 (m)31.5
161.75 (m), 2.05 (m)21.5
172.55 (t, J=9.0 Hz)50.5
180.92 (s)17.8
191.20 (s)24.5
20-77.8
211.25 (s)21.2
223.45 (dd, J=9.0, 3.0 Hz)78.5
231.65 (m)34.5
241.55 (m)26.5
253.65 (m)71.5
261.18 (d, J=7.0 Hz)17.2
271.15 (d, J=7.0 Hz)17.0

Note: Predicted ¹H NMR data is based on typical values for ecdysteroids and may vary slightly. The ¹³C NMR data is based on reported values for this compound.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition and confirmation of the molecular weight. The molecular formula for this compound is C₂₇H₄₄O₇, with a monoisotopic mass of 480.3087 g/mol .

Table 2: Expected HRMS Fragmentation Data for this compound (Positive Ion Mode, ESI+)

m/z (Observed)Proposed FragmentDescription
481.3160[M+H]⁺Protonated molecule
463.3055[M+H-H₂O]⁺Loss of one water molecule
445.2949[M+H-2H₂O]⁺Loss of two water molecules
427.2843[M+H-3H₂O]⁺Loss of three water molecules
347.2217[M+H - Side Chain at C17]⁺Cleavage of the side chain
329.2111[M+H - Side Chain - H₂O]⁺Cleavage of the side chain with water loss
301.2162[M+H - Side Chain - 3H₂O]⁺Cleavage of the side chain with further water loss

Experimental Protocols

To achieve reliable and reproducible results, standardized experimental protocols are essential.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a this compound sample using a certified internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity certificate

  • Deuterated methanol (CD₃OD, 99.8 atom % D)

  • Analytical balance (readable to 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an equimolar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CD₃OD.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

LC-HRMS for Identity Confirmation and Impurity Profiling

Objective: To confirm the molecular weight and fragmentation pattern of this compound and to identify potential impurities.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (B52724) and water

  • Formic acid (0.1%)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions for re-equilibration.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).

      • Mass Range: m/z 100-1000.

      • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule of this compound ([M+H]⁺ at m/z 481.3160).

    • Analyze the high-resolution mass spectrum to confirm the accurate mass and elemental composition.

    • Analyze the MS/MS spectrum to identify the characteristic fragmentation pattern and compare it with the expected fragments (Table 2).

    • Screen for potential impurities by examining other peaks in the total ion chromatogram and analyzing their mass spectra. Common impurities could include stereoisomers (e.g., 25S-Inokosterone), degradation products, or related ecdysteroids from the isolation source.

Mandatory Visualization

Experimental Workflow for Purity Confirmation

experimental_workflow cluster_sample This compound Sample Sample Test Sample qNMR Quantitative ¹H NMR (qNMR) Sample->qNMR LC_HRMS LC-HRMS Analysis Sample->LC_HRMS NMR_Data ¹H and ¹³C NMR Spectra qNMR->NMR_Data Purity Purity Determination (>95%) NMR_Data->Purity MS_Data Accurate Mass and MS/MS Fragmentation LC_HRMS->MS_Data Identity Structural Confirmation MS_Data->Identity Impurities Impurity Profiling MS_Data->Impurities

Caption: Workflow for confirming this compound purity.

Signaling Pathway for Purity Logic

purity_logic start Start Purity Assessment nmr_check NMR Data Matches Reference? start->nmr_check ms_check MS Data Matches Reference? nmr_check->ms_check Yes investigate_nmr Investigate Structural Discrepancies nmr_check->investigate_nmr No purity_pass Purity Confirmed ms_check->purity_pass Yes investigate_ms Investigate Mass/Fragment Discrepancies ms_check->investigate_ms No purity_fail Purity Not Confirmed investigate_nmr->purity_fail investigate_ms->purity_fail

Caption: Logical steps for purity verification.

Comparison with Alternatives

The primary alternative to consider when analyzing this compound is its stereoisomer, 25S-Inokosterone . Due to the subtle difference in the stereochemistry at the C-25 position, these epimers can be challenging to distinguish.

  • NMR Spectroscopy: While the overall NMR spectra of 25R- and 25S-Inokosterone are very similar, there are small but distinct differences in the chemical shifts of the carbons and protons in the side chain, particularly around the C-25, C-26, and C-27 positions. High-field NMR (600 MHz or higher) is often required to resolve these differences. 2D NMR techniques such as ROESY or NOESY can also be employed to determine the relative stereochemistry.

  • Chromatography: Baseline separation of the 25R and 25S epimers can be achieved using specialized chiral chromatography columns or by optimizing reversed-phase HPLC conditions, often requiring long run times and careful method development.

  • Mass Spectrometry: Standard mass spectrometry techniques will not differentiate between the 25R and 25S isomers as they have the same mass and fragmentation pattern.

Common Impurities: Potential impurities in this compound samples can arise from the source material (if extracted from plants) or from the synthetic process. These may include:

  • Other phytoecdysteroids: Ecdysone, 20-hydroxyecdysone, and other related compounds may be present if the this compound is of natural origin.

  • Residual solvents: Solvents used in the extraction and purification process.

  • Degradation products: Ecdysteroids can be susceptible to degradation under certain conditions (e.g., acidic or basic environments, high temperatures).

A Head-to-Head Comparison of 25R-Inokosterone and Brassinosteroids: Anabolic Activity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic properties of 25R-Inokosterone, a phytoecdysteroid, and brassinosteroids, a class of plant hormones. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their potential as anabolic agents.

Executive Summary

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anabolic effects of phytoecdysteroids (using 20-hydroxyecdysone (B1671079) as a proxy for this compound due to data availability) and brassinosteroids (specifically 28-homobrassinolide).

Table 1: In Vitro Anabolic Activity

Compound ClassSpecific CompoundAssayConcentrationResultCitation
Phytoecdysteroid 20-HydroxyecdysoneProtein Synthesis in C2C12 myotubes1 µMIncreased protein synthesis[1]
Myotube Diameter in C2C12 cells1 µMSignificantly increased myotube diameter[2]
Brassinosteroid 28-Homobrassinolide (B109705)Protein Synthesis in L6 rat myotubes1 µM~12.4% increase in protein synthesis[3]
Protein Synthesis in L6 rat myotubes10-20 µM~35-37% increase in protein synthesis (EC₅₀ ~4 µM)[3][4]

Table 2: In Vivo Anabolic Activity

Compound ClassSpecific CompoundAnimal ModelDosageDurationKey FindingsCitation
Phytoecdysteroid 20-HydroxyecdysoneRats5 mg/kg/day21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone (anabolic steroid) at the same dose.[2]
Brassinosteroid 28-HomobrassinolideRats20 mg/kg/day24 days7% increase in lean body mass.[3]
Rats60 mg/kg/day24 days14.2% increase in lean body mass.[3][4]

Signaling Pathways

Both this compound (as a phytoecdysteroid) and brassinosteroids appear to exert their anabolic effects at least in part through the activation of the PI3K/Akt signaling pathway, which is a central regulator of muscle protein synthesis and hypertrophy.

Phytoecdysteroid Signaling Pathway

Phytoecdysteroids, such as 20-hydroxyecdysone, have been shown to stimulate the PI3K/Akt pathway, leading to downstream activation of mTOR and subsequent enhancement of protein synthesis.[2] Some studies also suggest a potential interaction with the estrogen receptor beta (ERβ), which may contribute to the anabolic effects without the androgenic side effects associated with traditional anabolic steroids.[2]

Phytoecdysteroid_Signaling Phytoecdysteroid Phytoecdysteroid (e.g., this compound) Receptor Cell Surface Receptor? Estrogen Receptor β? Phytoecdysteroid->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Protein Synthesis Muscle Hypertrophy mTOR->Protein_Synthesis Promotes

Proposed signaling pathway for the anabolic effects of phytoecdysteroids.
Brassinosteroid Signaling Pathway

Similarly, brassinosteroids like 28-homobrassinolide have been demonstrated to stimulate protein synthesis and inhibit protein degradation in skeletal muscle cells through the PI3K/Akt pathway.[3] This activation leads to an increase in lean muscle mass.

Brassinosteroid_Signaling Brassinosteroid Brassinosteroid (e.g., 28-Homobrassinolide) Cell_Surface_Receptor Cell Surface Receptor Brassinosteroid->Cell_Surface_Receptor Binds PI3K PI3K Cell_Surface_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Protein_Metabolism ↑ Protein Synthesis ↓ Protein Degradation Muscle Hypertrophy Akt->Protein_Metabolism Regulates

Signaling pathway for the anabolic effects of brassinosteroids.

Experimental Protocols

In Vitro Protein Synthesis Assay (General Protocol)

This protocol outlines a general method for assessing the effect of a test compound on protein synthesis in a muscle cell line, such as C2C12 or L6 myotubes.

Workflow Diagram

Protein_Synthesis_Workflow cluster_0 Cell Culture and Differentiation cluster_1 Treatment and Labeling cluster_2 Measurement and Analysis A Seed myoblasts (C2C12 or L6) B Induce differentiation into myotubes A->B C Treat myotubes with test compound (e.g., this compound or Brassinosteroid) B->C D Add radiolabeled amino acid (e.g., [3H]-phenylalanine) C->D E Lyse cells and precipitate protein D->E F Measure incorporated radioactivity (Scintillation counting) E->F G Normalize to total protein content F->G H Calculate % change in protein synthesis G->H

Workflow for in vitro protein synthesis assay.

Methodology:

  • Cell Culture and Differentiation:

    • Culture myoblast cells (e.g., C2C12 or L6) in a growth medium until they reach confluence.

    • Induce differentiation into myotubes by switching to a differentiation medium (typically a low-serum medium). Allow several days for myotube formation.

  • Treatment:

    • Prepare stock solutions of this compound and the selected brassinosteroid in a suitable solvent (e.g., DMSO).

    • Treat the differentiated myotubes with various concentrations of the test compounds for a specified period (e.g., 4-24 hours). Include a vehicle control group.

  • Radiolabeling:

    • During the final hours of treatment, add a radiolabeled amino acid, such as [³H]-phenylalanine, to the culture medium.

  • Cell Lysis and Protein Precipitation:

    • Wash the cells with ice-cold PBS to remove unincorporated radiolabeled amino acids.

    • Lyse the cells and precipitate the total protein using an appropriate method (e.g., trichloroacetic acid precipitation).

  • Quantification:

    • Wash the protein precipitate to remove any remaining free radiolabel.

    • Solubilize the protein and measure the incorporated radioactivity using a scintillation counter.

    • Determine the total protein concentration in parallel samples using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Express the rate of protein synthesis as counts per minute (CPM) per microgram of protein.

    • Compare the results from the treated groups to the vehicle control to determine the percentage change in protein synthesis.

Western Blot Analysis for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) as an indicator of PI3K/Akt pathway activation.

Methodology:

  • Cell Treatment and Lysis:

    • Treat differentiated myotubes with the test compounds as described above.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensity for p-Akt.

    • Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

    • Calculate the ratio of p-Akt to total Akt to determine the extent of pathway activation.

Conclusion

The available data suggests that both phytoecdysteroids, represented by 20-hydroxyecdysone, and brassinosteroids, represented by 28-homobrassinolide, are promising anabolic agents that act, at least in part, through the PI3K/Akt signaling pathway. Phytoecdysteroids have demonstrated potent anabolic effects, in some cases reportedly stronger than conventional anabolic steroids, without the associated androgenic side effects. Brassinosteroids also exhibit significant dose-dependent anabolic activity.

For drug development professionals, both classes of compounds warrant further investigation. Direct, head-to-head comparative studies are crucial to definitively establish the relative potency and therapeutic potential of this compound and various brassinosteroids. Future research should focus on optimizing dosage, evaluating long-term safety, and further elucidating the specific molecular targets and signaling cascades involved in their anabolic actions in mammalian systems.

References

Validating the Anabolic Effects of 25R-Inokosterone in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Evidence for 25R-Inokosterone necessitates a focused review of a closely related ecdysteroid, 20-Hydroxyecdysone, to infer potential anabolic effects and guide future research.

Currently, there is a notable lack of published scientific literature specifically validating the anabolic effects of this compound in mouse models. To provide a relevant comparative guide for researchers, this document will focus on the anabolic properties of a structurally similar and extensively studied phytoecdysteroid, 20-Hydroxyecdysone (20E). The experimental data and methodologies presented for 20E can serve as a valuable reference for designing and evaluating future studies on this compound.

Comparative Analysis of Anabolic Effects: 20-Hydroxyecdysone vs. Control

The anabolic potential of 20E has been investigated in various rodent models, yielding both positive and conflicting results. While some studies indicate a significant increase in muscle mass, others report no substantial anabolic effects, particularly in sedentary aging mice.

Table 1: Summary of In Vivo Anabolic Effects of 20-Hydroxyecdysone in Mice

Study Focus Animal Model Treatment Protocol Key Findings Reference
Muscle MassC57BL/6 MiceContinuous infusion of 20E (5 mg/kg/day) for 5 daysSignificant increase in triceps brachii mass (115 ± 8 mg vs. 88 ± 3 mg in saline group). No significant differences in other muscle groups.[1]
Muscle Mass & Protein SynthesisSedentary Aging C57BL/6 Mice (20 months old)Daily oral administration of 20E for 28 daysNo significant alteration in body, muscle, or organ mass. No change in protein synthesis signaling markers (p-Akt, p-p70S6k).[2][3][4][5]
Obesity & Insulin (B600854) ResistanceC57BL/6J Mice on a high-fat dietDaily oral administration of 20E (10 mg/kg) for 13 weeksAmeliorated obesity and insulin resistance, with a significant decrease in body weight gain and body fat mass.[6][7]

Table 2: Comparative Anabolic Potency of Ecdysterone in Rats

Compound Dosage Duration Effect on Soleus Muscle Fiber Size Reference
Ecdysterone5 mg/kg body weight21 daysStrong hypertrophic effect[8][9]
Metandienone (Dianabol)5 mg/kg body weight21 daysLess effective than Ecdysterone[8][9]
Estradienedione (Trenbolox)5 mg/kg body weight21 daysLess effective than Ecdysterone[8][9]
SARM S 15 mg/kg body weight21 daysLess effective than Ecdysterone[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on 20-Hydroxyecdysone.

1. Continuous Infusion for Muscle Mass Analysis

  • Animal Model: C57BL/6 mice.

  • Acclimation: Mice are allowed to acclimate for a specified period before the experiment.

  • Pump Implantation: Alzet® osmotic pumps are surgically implanted subcutaneously for continuous infusion of either saline (control) or 20E (5 mg/kg/day).

  • Duration: The infusion is carried out for a predefined period, for example, 5 or 15 days.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and specific muscle groups (e.g., triceps brachii, tibialis anterior, biceps femoris, gastrocnemius) are dissected and weighed.

  • Data Analysis: Muscle mass is compared between the 20E-treated and saline-treated groups using appropriate statistical tests.[1]

2. Daily Oral Administration in Aging Models

  • Animal Model: Sedentary aging male C57BL/6 mice (e.g., 20 months old).

  • Treatment Groups: Mice are randomly assigned to receive either the vehicle (control), an extract of Ajuga turkestanica (ATE), or 20E.

  • Administration: The treatments are administered once per day for a specified duration (e.g., 28 days).

  • Outcome Measures:

    • Body, muscle, and organ mass are measured.

    • Fiber cross-sectional area and fiber type in specific muscles (e.g., triceps brachii, plantaris) are analyzed.

    • Protein synthesis signaling markers (e.g., phosphorylation of Akt and p70S6k) are assessed via Western blot.

    • mRNA levels of atrophy-related genes (e.g., MAFbx, MuRF-1, myostatin) are quantified using RT-qPCR.[2][3][4][5]

Signaling Pathways

The anabolic effects of ecdysteroids are believed to be mediated through signaling pathways distinct from those of traditional anabolic androgenic steroids.

Estrogen Receptor β (ERβ) Mediated Anabolic Effects

Recent studies suggest that the anabolic effects of ecdysterone are mediated through binding to Estrogen Receptor β (ERβ), rather than the androgen receptor.[8][9] This interaction is thought to initiate a signaling cascade that promotes muscle protein synthesis and hypertrophy.

ER_Beta_Signaling 20E 20-Hydroxyecdysone ERB Estrogen Receptor β 20E->ERB Nucleus Nucleus ERB->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Figure 1: Proposed ERβ-mediated signaling pathway for 20-Hydroxyecdysone.

PI3K/Akt Signaling Pathway in Protein Synthesis

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established regulator of protein synthesis in skeletal muscle. Some in vitro studies have shown that phytoecdysteroids can increase protein synthesis, and this effect is inhibited by a PI3K inhibitor, suggesting the involvement of this pathway.[10]

PI3K_Akt_Signaling 20E 20-Hydroxyecdysone Receptor Cell Surface Receptor 20E->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis

Figure 2: Involvement of the PI3K/Akt pathway in 20E-induced protein synthesis.

Experimental Workflow for Validating Anabolic Effects

A logical workflow is essential for systematically investigating the anabolic properties of a novel compound like this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Mouse Model Cell_Culture C2C12 Myotube Culture Protein_Synthesis_Assay Protein Synthesis Assay Cell_Culture->Protein_Synthesis_Assay Signaling_Analysis_Vitro Signaling Pathway Analysis (Western Blot) Protein_Synthesis_Assay->Signaling_Analysis_Vitro Animal_Model Select Mouse Model (e.g., C57BL/6) Signaling_Analysis_Vitro->Animal_Model Treatment_Groups Treatment Groups (Vehicle, this compound) Animal_Model->Treatment_Groups Administration Route of Administration (e.g., Oral, Infusion) Treatment_Groups->Administration Muscle_Analysis Muscle Mass & Histology Administration->Muscle_Analysis Functional_Tests Functional Tests (e.g., Grip Strength) Administration->Functional_Tests Signaling_Analysis_Vivo Signaling Pathway Analysis (Ex Vivo) Administration->Signaling_Analysis_Vivo

Figure 3: A suggested experimental workflow for validating anabolic effects.

Conclusion and Future Directions

While the anabolic effects of 20-Hydroxyecdysone in mouse models show some promise, the evidence is not consistently positive, with factors such as age and activity level potentially influencing the outcomes. The complete absence of data on this compound highlights a significant research gap. Future studies should aim to directly investigate the anabolic potential of this compound using robust, well-controlled mouse models. The experimental designs and signaling pathways elucidated from 20E research provide a solid foundation for these future investigations. A systematic approach, beginning with in vitro validation and progressing to in vivo models, will be critical in determining the true anabolic potential of this compound and its viability as a therapeutic agent for muscle-related disorders.

References

Comparative Gene Expression Analysis: Unraveling the Transcriptional Impact of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by 25R-Inokosterone. Due to the limited availability of public, comprehensive gene expression datasets specifically for this compound, this guide synthesizes known effects of related ecdysteroids and presents a hypothetical, yet plausible, gene expression profile. This is contrasted with the well-documented effects of Dexamethasone, a synthetic glucocorticoid, to provide a comparative framework for understanding potential transcriptional similarities and differences.

Executive Summary

This compound, a phytoecdysteroid, is structurally related to insect molting hormones and is investigated for various biological activities, including potential anti-aging and stress-protective effects. Its mechanism of action is presumed to involve the activation of nuclear receptor signaling pathways, analogous to the Ecdysone Receptor (EcR) in insects. Dexamethasone, a potent corticosteroid, exerts its effects primarily through the glucocorticoid receptor (GR), leading to widespread changes in gene expression related to inflammation, metabolism, and apoptosis. This guide explores the hypothetical gene expression signature of this compound and compares it to that of Dexamethasone, offering insights into their potential convergent and divergent regulatory pathways.

Comparative Analysis of Gene Expression Changes

The following tables summarize the hypothetical differentially expressed genes following treatment with this compound and the known effects of Dexamethasone on key genes involved in cellular stress, metabolism, and signaling.

Table 1: Hypothetical Gene Expression Changes Induced by this compound Treatment

Gene SymbolGene NameFold Changep-valueBiological Process
HSPA1AHeat Shock Protein Family A (Hsp70) Member 1A3.5<0.01Stress Response, Protein Folding
SOD2Superoxide Dismutase 22.8<0.01Oxidative Stress Response
FOXO3Forkhead Box O32.1<0.05Apoptosis, Stress Resistance, Longevity
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.9<0.05DNA Repair, Cell Cycle Arrest
NRF2Nuclear Factor, Erythroid 2 Like 21.7<0.05Oxidative Stress Response
ULK1Unc-51 Like Autophagy Activating Kinase 12.3<0.01Autophagy
SIRT1Sirtuin 11.8<0.05Longevity, Metabolism, DNA Repair
PCK1Phosphoenolpyruvate Carboxykinase 1-2.2<0.01Gluconeogenesis
NFKBIANFKB Inhibitor Alpha-1.9<0.05Inhibition of NF-κB Signaling

Table 2: Gene Expression Changes Induced by Dexamethasone Treatment

Gene SymbolGene NameFold Changep-valueBiological Process
FKBP5FK506 Binding Protein 515.2<0.001Glucocorticoid Receptor Signaling Feedback
GILZGlucocorticoid-Induced Leucine Zipper10.5<0.001Anti-inflammatory, Apoptosis
PCK1Phosphoenolpyruvate Carboxykinase 18.7<0.001Gluconeogenesis
IL6Interleukin 6-25.8<0.001Pro-inflammatory Cytokine
NFKBIANFKB Inhibitor Alpha5.3<0.001Inhibition of NF-κB Signaling
BCL2L1BCL2 Like 13.1<0.01Apoptosis Regulation
SERPINE1Serpin Family E Member 16.8<0.001Plasminogen Activation, Tissue Remodeling
SOCS3Suppressor Of Cytokine Signaling 3-4.5<0.01Negative Regulation of Cytokine Signaling
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)2.9<0.01Cell Cycle Arrest

Experimental Protocols

RNA-Sequencing (RNA-Seq) Protocol
  • Cell Culture and Treatment:

    • Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media to 80% confluency.

    • Cells are treated with either this compound (hypothetical concentration: 10 µM), Dexamethasone (100 nM), or vehicle control (e.g., DMSO) for 24 hours.

    • Experiments are performed in biological triplicates.

  • RNA Extraction:

    • Total RNA is extracted from cell lysates using a column-based RNA purification kit according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • Enriched mRNA is fragmented and subjected to reverse transcription to generate cDNA.

    • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

    • The quality and concentration of the final library are assessed.

    • Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are assessed for quality using FastQC.

    • Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Gene expression is quantified by counting the number of reads mapping to each gene.

    • Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in R.

    • Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed.

    • Gene set enrichment analysis (GSEA) and pathway analysis are conducted to identify enriched biological pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_experiment Cell Culture and Treatment cluster_processing Sample and Data Processing cluster_analysis Bioinformatics Analysis cell_culture Cell Culture (e.g., HEK293) treatment Treatment (this compound vs. Dexamethasone vs. Vehicle) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Alignment to Reference Genome (STAR) qc->alignment quantification Gene Expression Quantification alignment->quantification diff_exp Differential Expression Analysis (DESeq2) quantification->diff_exp pathway Pathway and Functional Analysis diff_exp->pathway comparison_report comparison_report pathway->comparison_report Generate Comparison Guide

Figure 1. Experimental workflow for comparative gene expression analysis.
Hypothetical Signaling Pathway for this compound

Inokosterone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds EcR_Usp EcR-Usp Complex EcR->EcR_Usp Dimerizes with Usp Usp Ultraspiracle (Usp) Usp->EcR_Usp EcR_Usp_n EcR-Usp Complex EcR_Usp->EcR_Usp_n Translocation Hsp90 Hsp90 Hsp90->EcR Dissociates EcRE Ecdysone Response Element (EcRE) Gene_Expression Target Gene Expression (e.g., Stress Response, Autophagy) EcRE->Gene_Expression Regulates Transcription EcR_Usp_n->EcRE Binds DNA

Figure 2. Hypothetical signaling pathway for this compound.

Distinguishing 25R- and 25S-Inokosterone Epimers Using 2D-NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate stereochemical assignment of complex natural products is a critical step in drug discovery and development. Inokosterone (B78545), a phytoecdysteroid with various reported biological activities, exists as a mixture of epimers at the C-25 position, namely 25R- and 25S-inokosterone. Differentiating between these two stereoisomers is essential for understanding their structure-activity relationships. This guide provides a comparative analysis of the use of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy for the unambiguous distinction of 25R- and 25S-inokosterone.

Key Differentiating Features in NMR Spectra

The primary method for distinguishing between the 25R and 25S epimers of inokosterone and related steroidal compounds lies in the analysis of their ¹H and ¹³C NMR spectra. The orientation of the methyl group at C-25 (axial in 25S, equatorial in 25R) induces subtle yet measurable differences in the chemical shifts of nearby protons and carbons, particularly in the F-ring of the steroid.

A crucial diagnostic tool is the chemical shift difference (Δδ) between the geminal protons at C-26 (H₂-26). For 25R isomers, this difference is typically small (Δδ < 0.2 ppm), while for 25S isomers, a significantly larger difference is observed (Δδ > 0.5 ppm).[1][2] This is a reliable and frequently cited method for assigning the stereochemistry at C-25 in spirostane-type steroidal sapogenins, a class of compounds structurally related to inokosterone.

Furthermore, the chemical shifts of the C-27 methyl protons and other side-chain carbons can also provide confirmatory evidence. In many cases, the H₃-27 signal appears at a higher field in the 25R epimer compared to the 25S epimer.

Comparative NMR Data

Carbon25S-Inokosterone (δc)25R-Inokosterone (δc)
C-23 28.528.6
C-24 32.732.8
C-25 73.173.2
C-26 67.968.0
C-27 17.217.3

Note: The reported ¹³C NMR data for the side chain carbons of the two epimers are very similar. The primary distinction often relies on the ¹H NMR chemical shift differences of the C-26 protons and potentially NOE/ROE correlations, which are not detailed in the available literature.

Experimental Protocols for 2D-NMR Analysis

The following provides a general methodology for the 2D-NMR analysis of inokosterone epimers, based on standard practices for steroid structure elucidation.

Sample Preparation
  • Sample Purity: Ensure the isolated inokosterone epimers are of high purity (>95%), as confirmed by HPLC or other suitable methods.

  • Solvent: Dissolve 5-10 mg of the purified epimer in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or Pyridine-d₅). The choice of solvent can sometimes influence the resolution of key signals.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

2D-NMR Experiments

A suite of 2D-NMR experiments should be performed to unambiguously assign the structure and stereochemistry. These experiments provide information on proton-proton couplings (COSY), one-bond proton-carbon correlations (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton correlations (NOESY/ROESY).

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin coupling networks, which helps in tracing the connectivity of the proton skeleton.

  • Key Correlations to Observe: Correlations within the steroid nucleus and along the side chain, helping to assign individual proton resonances.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom.[5][6][7]

  • Key Correlations to Observe: Provides the chemical shifts of all protonated carbons, aiding in the assignment of the ¹³C NMR spectrum.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[5][6][8] This is crucial for establishing the connectivity of quaternary carbons and linking different spin systems.

  • Key Correlations to Observe: Correlations from methyl protons (e.g., H₃-18, H₃-19, H₃-21, H₃-27) to neighboring carbons are particularly informative for confirming the overall structure.

4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close to each other in space, irrespective of their through-bond connectivity.[9][10] This is the most direct method for determining stereochemistry.

  • Key Correlations to Observe for C-25 Stereochemistry:

    • For the 25S epimer (axial C-27 methyl): Expect NOE/ROE correlations between the axial H₃-27 protons and other axial protons on the F-ring or the side chain.

    • For the 25R epimer (equatorial C-27 methyl): Expect NOE/ROE correlations between the equatorial H₃-27 protons and other nearby equatorial or axial protons.

    • The specific correlations will depend on the preferred conformation of the side chain. Analysis of these through-space interactions provides definitive evidence for the spatial orientation of the C-27 methyl group, thus establishing the C-25 stereochemistry. ROESY is often preferred for molecules in the size range of steroids as it avoids potential zero-crossing of the NOE effect.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D-NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of Epimers Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC NOESY_ROESY NOESY/ROESY Dissolution->NOESY_ROESY Assignment ¹H & ¹³C Chemical Shift Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Stereochem Stereochemical Assignment at C-25 NOESY_ROESY->Stereochem Assignment->Stereochem Structure Final Structure Confirmation Stereochem->Structure

Caption: Workflow for 2D-NMR based stereochemical determination of inokosterone epimers.

Alternative Analytical Methods

While 2D-NMR is a powerful tool, other analytical techniques can be used to complement the stereochemical assignment:

  • X-ray Crystallography: Provides the most definitive evidence of stereochemistry, but requires the growth of high-quality single crystals, which can be challenging.

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used to separate the epimers and, with appropriate standards, can be used for quantitative analysis of the epimeric ratio.

  • Circular Dichroism (CD) Spectroscopy: Can sometimes be used to distinguish between stereoisomers based on their differential absorption of circularly polarized light.

References

Assessing the Specificity of 25R-Inokosterone for the Ecdysone Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25R-Inokosterone's specificity for the ecdysone (B1671078) receptor (EcR), a critical regulator of insect development and metamorphosis. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide presents a comprehensive overview of the ecdysone receptor signaling pathway, detailed experimental protocols for assessing ligand binding, and a comparative table of binding affinities for other relevant ecdysteroids to provide a framework for evaluating potential specificity.

Ecdysone Receptor Signaling Pathway

Ecdysteroids, a class of steroid hormones in arthropods, exert their biological effects by binding to the ecdysone receptor (EcR), a ligand-activated transcription factor.[1] The functional receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[2][3] In the absence of a ligand, the EcR/USP heterodimer may be localized in the nucleus, where it can repress the transcription of target genes.[4] Upon binding of an ecdysteroid like 20-hydroxyecdysone (B1671079) (20E), the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes.[5] This signaling cascade ultimately orchestrates key developmental processes such as molting and metamorphosis.[6]

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Ecdysteroid Ecdysteroid EcR_USP_inactive EcR/USP Heterodimer (Inactive) Ecdysteroid->EcR_USP_inactive binds EcR EcR EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active EcR/USP Heterodimer (Active) EcR_USP_inactive->EcR_USP_active conformational change Corepressors Corepressors EcR_USP_inactive->Corepressors recruits EcRE Ecdysone Response Element EcR_USP_inactive->EcRE binds Coactivators Coactivators EcR_USP_active->Coactivators recruits EcR_USP_active->EcRE binds Coactivators->EcR_USP_active Corepressors->EcR_USP_inactive Target_Gene_Repression Target Gene Repression EcRE->Target_Gene_Repression Target_Gene_Activation Target Gene Activation EcRE->Target_Gene_Activation mRNA mRNA Target_Gene_Activation->mRNA transcription Proteins Proteins mRNA->Proteins translation Biological_Response Biological Response (e.g., Molting) Proteins->Biological_Response

Caption: Ecdysone Receptor Signaling Pathway.

Comparative Analysis of Ecdysteroid Binding Affinity

CompoundReceptor SourceAssay TypeBinding Affinity (Kd or EC50)Reference
Ponasterone AChilo suppressalis EcR/USPRadioligand BindingKd = 1.2 nM[7]
Ponasterone APlutella xylostella EcR/USPRadioligand BindingKd = 2.3 nM[8]
20-HydroxyecdysoneDrosophila melanogaster S2 cellsReporter Gene AssayEC50 ≈ 50 nM[9]
Tebufenozide (non-steroidal)Plutella xylostella EcR/USPRadioligand BindingIC50 = 80.58 nM[8]

Experimental Protocols

To empirically determine the binding specificity of this compound, standardized in vitro assays are essential. The following are detailed protocols for two common methods used to assess ligand-receptor interactions.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the ecdysone receptor.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source 1. Prepare Receptor Source (e.g., insect cell membranes expressing EcR/USP) Incubation 4. Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand 2. Prepare Radiolabeled Ligand (e.g., [3H]Ponasterone A) Radioligand->Incubation Test_Compound 3. Prepare Serial Dilutions of Test Compound (this compound) Test_Compound->Incubation Filtration 5. Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification 6. Quantify Radioactivity of Bound Ligand Filtration->Quantification Competition_Curve 7. Plot Competition Curve (% Inhibition vs. [Test Compound]) Quantification->Competition_Curve IC50_Ki 8. Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Receptor Preparation:

    • Culture insect cells (e.g., Sf9) or other suitable host cells engineered to express the ecdysone receptor (EcR) and ultraspiracle (USP) proteins.

    • Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

    • Resuspend the membrane pellet in a suitable binding buffer.

  • Assay Setup:

    • In a multi-well plate, set up triplicate reactions for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + excess unlabeled ligand), and competitive binding (receptor + radioligand + varying concentrations of the test compound, this compound). A commonly used radioligand is [³H]Ponasterone A.[4]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with gentle agitation.

  • Separation and Quantification:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a test compound to activate the ecdysone receptor and induce the expression of a reporter gene (e.g., luciferase).

Luciferase_Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Measurement and Analysis Host_Cells 1. Culture Host Cells (e.g., HEK293T) Transfect 3. Co-transfect Host Cells with Plasmids Host_Cells->Transfect Plasmids 2. Prepare Plasmids: - EcR Expression Vector - USP Expression Vector - Ecdysone-Responsive Reporter  (e.g., pGL4-EcRE-luc2P) - Control Reporter (e.g., Renilla) Plasmids->Transfect Incubate_Cells 4. Incubate Transfected Cells Transfect->Incubate_Cells Add_Compound 5. Treat Cells with Serial Dilutions of Test Compound (this compound) Incubate_Cells->Add_Compound Incubate_Treatment 6. Incubate for a Defined Period (e.g., 24-48 hours) Add_Compound->Incubate_Treatment Lyse_Cells 7. Lyse Cells Incubate_Treatment->Lyse_Cells Measure_Luminescence 8. Measure Luciferase Activity (Firefly and Renilla) Lyse_Cells->Measure_Luminescence Analyze_Data 9. Normalize Data and Calculate EC50 Value Measure_Luminescence->Analyze_Data

References

Comparative Metabolic Stability of 25R-Inokosterone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the metabolic stability of 25R-Inokosterone and its analogs, a class of phytoecdysteroids with growing interest for their potential therapeutic applications.

Phytoecdysteroids, including this compound, are naturally occurring steroids found in plants. They have garnered significant attention for their diverse biological activities, including anabolic and adaptogenic properties, with a favorable safety profile compared to synthetic anabolic steroids. However, their successful development into therapeutic agents hinges on a thorough understanding of their pharmacokinetic properties, particularly their metabolic fate within the body. This guide summarizes the available data on the metabolic stability of these compounds, details the experimental protocols for their assessment, and visualizes their primary metabolic pathways.

Quantitative Comparison of Metabolic Stability

While comprehensive, direct comparative studies on the in vitro metabolic stability of a wide range of this compound analogs are limited in publicly available literature, data from studies on closely related phytoecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E), provide valuable insights. The following table summarizes key pharmacokinetic parameters, offering a baseline for understanding the metabolic fate of this class of compounds. It is important to note that these values can vary depending on the experimental system and species.

CompoundTest SystemHalf-life (t½)Intrinsic Clearance (CLint)Key Metabolites
20-Hydroxyecdysone Human (in vivo, oral)~4 hours[1]Not Reported14-deoxy-20-hydroxyecdysone, Poststerone, 14-deoxypoststerone[2]
20-Hydroxyecdysone Mice (in vivo, i.p.)~48 minutes[1]Not Reported14-deoxy-20-hydroxyecdysone, Poststerone, 14-deoxypoststerone[2]
Ponasterone A Mice (in vivo, i.p.)~48 minutes[1]Not ReportedNot Specified

Note: The lack of extensive in vitro metabolic stability data (t½ and CLint) for this compound and its specific analogs in publicly accessible databases presents a significant knowledge gap. The in vivo data for 20-hydroxyecdysone suggests rapid metabolism and elimination.[1] Researchers are encouraged to perform head-to-head in vitro studies to build a more comprehensive comparative dataset.

Mammalian Metabolic Pathways of Phytoecdysteroids

In mammals, ingested phytoecdysteroids undergo significant metabolism primarily in the liver and the large intestine.[2][3] The metabolic transformations are key to understanding the bioavailability and duration of action of these compounds. The primary metabolic pathways for phytoecdysteroids like 20-hydroxyecdysone involve:

  • 14-Dehydroxylation: A crucial initial step that occurs in the large intestine, carried out by the gut microbiota.[2][3]

  • Side-chain Cleavage: The bond between C-20 and C-22 is susceptible to cleavage, leading to the formation of metabolites like poststerone.[2]

  • Reduction and Epimerization: Further modifications, including the reduction of the 6-keto group and epimerization, contribute to the diversity of metabolites.[2][3]

  • Enterohepatic Circulation: Metabolites can be conjugated in the liver (e.g., with glucuronic acid), excreted into the bile, deconjugated by gut bacteria, and then reabsorbed. This process can prolong the presence of the compounds and their metabolites in the body, albeit at low concentrations.[2][3]

The following diagram illustrates the generalized metabolic pathway of phytoecdysteroids in mammals.

cluster_ingestion Oral Ingestion cluster_gut Large Intestine (Microbiota) cluster_liver Liver (Hepatocytes) cluster_circulation Systemic Circulation & Excretion This compound / Analogs This compound / Analogs Dehydroxylation 14-Dehydroxylation This compound / Analogs->Dehydroxylation Primary Metabolism SideChainCleavage Side-chain Cleavage Dehydroxylation->SideChainCleavage Absorption & Transport to Liver Reduction Reduction / Epimerization SideChainCleavage->Reduction Metabolites Metabolites SideChainCleavage->Metabolites Conjugation Conjugation (e.g., Glucuronidation) Conjugation->Metabolites Enterohepatic Circulation Reduction->Conjugation Reduction->Metabolites Excretion Excretion (Fecal & Urinary) Metabolites->Excretion

Caption: Generalized metabolic pathway of phytoecdysteroids in mammals.

Experimental Protocols

To facilitate further research and the generation of comparative data, this section provides detailed methodologies for two standard in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the intrinsic clearance of a compound primarily due to Phase I metabolic enzymes, such as cytochrome P450s (CYPs).

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

The following diagram outlines the workflow for the liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System Incubate Incubate at 37°C Reagents->Incubate Timepoints Collect Samples at Time Points (0-60 min) Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate: - t½ - CLint LCMS->Data

Caption: Experimental workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant context.

Materials:

  • Cryopreserved human hepatocytes (or from other species of interest)

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Test compound and positive control compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer (typically for a few hours to overnight).

  • Incubation:

    • Remove the plating medium and replace it with fresh medium containing the test compound at the desired concentration.

    • Incubate the plate at 37°C in a CO2 incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.

  • Sample Processing and Analysis:

    • Terminate the metabolic activity in the collected samples by adding a cold organic solvent with an internal standard.

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.

Conclusion

The metabolic stability of this compound and its analogs is a crucial determinant of their potential as therapeutic agents. While current data, primarily from studies on 20-hydroxyecdysone, suggest rapid metabolism in mammals, there is a clear need for direct comparative studies on a broader range of analogs to establish structure-metabolism relationships. The experimental protocols provided in this guide offer a standardized approach for generating this much-needed data. A deeper understanding of the metabolic fate of these promising compounds will undoubtedly accelerate their journey from the laboratory to the clinic.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 25R-Inokosterone is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this ecdysteroid, thereby minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Ventilation: Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1]

In case of accidental release, collect the spilled material promptly and place it in a suitable, closed container for disposal.[1] Avoid generating dust, and prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like other chemical wastes, is regulated and must not be discarded in regular trash or flushed down the sewer system.[2] The recommended procedure involves treating it as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classification: this compound should be classified as a chemical hazardous waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent wastes separately.[3]

2. Containerization:

  • Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][4]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[2] Do not use abbreviations or chemical formulas.[2]

3. Storage:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4]

  • Secondary Containment: It is advisable to use secondary containment to prevent spills in case of container failure.

4. Disposal Request and Collection:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and final disposal of hazardous chemical waste.[2][4]

  • Collection Schedule: Follow your institution's specific procedures to request a waste pickup. Leaking or improperly labeled containers will not be collected.[2]

5. Final Disposal Method:

  • Licensed Disposal Facility: The collected waste will be transported to a licensed chemical destruction plant.[1]

  • Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for the final disposal of such chemical waste.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide context for accumulation limits.

ParameterGuidelineSource
Satellite Accumulation Limit (Volume) Up to 55 gallons of hazardous waste[4]
Satellite Accumulation Limit (Acutely Hazardous - P-list) Up to 1 quart of acutely hazardous waste[4]
Sewer Disposal Limit (General, if permitted) Maximum of 5 gallons of liquid or 1 kilogram of solid per discharge[5]
pH for Sewer Disposal (if permitted) Must be neutralized to a pH between 5 and 9[5]

Note: Sewer disposal of this compound is not recommended. These figures are for general informational purposes regarding laboratory waste.

Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must also be managed properly to be considered non-hazardous.

1. Triple Rinsing Procedure:

  • Solvent Selection: Use a suitable solvent that can effectively dissolve this compound.

  • Rinsing: Rinse the container thoroughly with the chosen solvent three times.

  • Rinsate Collection: Collect the rinsate from all three rinses and manage it as hazardous waste, adding it to your this compound waste container.[3][6]

2. Container Disposal:

  • Defacing: After triple rinsing, deface or remove the original label from the container.[6]

  • Final Disposal: The now-decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Generate this compound Waste (Pure compound, solutions, contaminated items) B Segregate as Hazardous Chemical Waste A->B C Select Appropriate Waste Container (Sealed, compatible material) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date, PI, Location C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from Environmental Health & Safety (EHS) E->F G EHS Transports Waste to Licensed Disposal Facility F->G H Final Disposal via Controlled Incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 25R-Inokosterone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after handling.[1]
Eyes Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1]
Body Laboratory coat or impervious clothingA flame-resistant lab coat should be worn. For larger quantities or when there is a risk of significant dust generation, a chemical-resistant suit may be necessary.[1][2]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of the powder.[1] Ensure proper fit and use the appropriate cartridges for organic vapors and particulates.

Safe Handling and Operational Workflow

Adherence to proper handling procedures is critical to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe weigh_compound Weigh this compound (Minimize Dust) don_ppe->weigh_compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh_compound->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Contaminated PPE (Gloves, Coats) collect Collect in Labeled, Sealed Containers solid_waste->collect liquid_waste Unused Solutions liquid_waste->collect powder_waste Spilled/Excess Powder powder_waste->collect store Store in a Designated Waste Area collect->store dispose Dispose via Licensed Chemical Waste Contractor store->dispose

References

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